molecular formula C7H5BrO2S B1176176 Oleoyl tyrosine CAS No. 147732-57-8

Oleoyl tyrosine

Cat. No.: B1176176
CAS No.: 147732-57-8
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Description

Oleoyl tyrosine is a synthetic bioactive lipid belonging to the class of N-acyl amino acids, which are lipids of emerging research interest due to their structural relationship to endocannabinoid signaling molecules . It is formed by the conjugation of the amino acid L-tyrosine with oleic acid. This compound is recognized for its role in dermatological research, where it has been identified as an emerging allergen in tan-enhancing sunscreens and cosmetics . Its presence in these commercial products underscores its bioactive properties and interaction with biological systems. As a member of the N-acyl tyrosine family, this compound is part of a broader group of lipids being studied for their potential roles in various physiological processes, though its specific mechanisms of action and endogenous presence require further scientific investigation . This product is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

147732-57-8

Molecular Formula

C7H5BrO2S

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid

InChI

InChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h9-10,18-21,25,29H,2-8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b10-9-/t25-/m0/s1

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Synonyms

N-Oleoyl-L-tyrosine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Oleoyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine is a lipoamino acid, an amide formed from the condensation of oleic acid and the amino acid L-tyrosine. It is increasingly utilized in the cosmetics industry for its purported ability to enhance and accelerate tanning by stimulating melanin (B1238610) production. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of oleoyl tyrosine. It includes a detailed summary of its physicochemical properties, hypothetical experimental protocols for its synthesis, purification, and characterization, and a visualization of its proposed mechanism of action in melanogenesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and cosmetic science.

Chemical Identity and Structure

This compound, systematically named (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid, is a derivative of the amino acid L-tyrosine where the amino group is acylated with oleic acid.[1] This modification imparts lipophilic characteristics to the otherwise hydrophilic amino acid.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[1]
CAS Number 147732-57-8[1]
Molecular Formula C₂₇H₄₃NO₄[1]
SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O[1]
InChI Key UOIBFJBJAWHQNM-JRUKXMRZSA-N[1]

Chemical Structure:

The structure of this compound consists of three main components: the tyrosine backbone with its characteristic phenolic side chain, the oleoyl group derived from oleic acid featuring a cis-double bond at the C9 position, and an amide linkage connecting the two.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. The introduction of the long oleoyl chain significantly alters the properties of the parent amino acid, L-tyrosine.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 445.6 g/mol PubChem[1]
Appearance White to off-white powder (predicted)-
Melting Point Not available-
Boiling Point Not available-
Water Solubility 0.00025 g/L (predicted)HMDB
LogP (Octanol-Water Partition Coefficient) 7.43 (predicted)HMDB
Topological Polar Surface Area 86.6 ŲPubChem[1]

Experimental Protocols

This section outlines detailed, representative methodologies for the synthesis, purification, and characterization of this compound, based on established chemical principles for N-acylation of amino acids.

Synthesis of N-Oleoyl-L-Tyrosine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the N-acylation of amino acids in a biphasic system.[2][3][4]

Materials:

  • L-Tyrosine

  • Oleoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Procedure:

  • Dissolution of L-Tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents) with stirring until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Oleoyl Chloride Solution: In a separate dropping funnel, dissolve oleoyl chloride (1.1 equivalents) in DCM.

  • Acylation Reaction: Add the oleoyl chloride solution dropwise to the cooled L-tyrosine solution over a period of 30-60 minutes with vigorous stirring, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol, 9:1).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. A white precipitate of crude N-oleoyl-L-tyrosine should form.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Materials:

  • Crude N-Oleoyl-L-Tyrosine

  • Ethanol

  • Deionized water

Procedure:

  • Dissolution: Dissolve the crude N-oleoyl-L-tyrosine in a minimal amount of hot ethanol.

  • Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 60% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (due to the tyrosine chromophore).

3.3.2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Expected [M+H]⁺: m/z 446.3265

  • Expected [M-H]⁻: m/z 444.3119

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃ or DMSO-d₆): Expected signals would include aromatic protons of the tyrosine ring, the vinyl protons of the oleoyl chain, multiple methylene (B1212753) and methyl protons of the fatty acid chain, and the α- and β-protons of the tyrosine backbone.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆): Expected signals would include carbons of the aromatic ring, the double bond carbons of the oleoyl chain, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of both moieties.

Biological Activity and Signaling Pathway

This compound is primarily recognized for its role in stimulating melanogenesis, the process of melanin production in melanocytes.[5] This activity is believed to contribute to an accelerated and enhanced tanning effect.

Proposed Mechanism of Action: Stimulation of Melanogenesis

The proposed mechanism involves the activation of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][7] It is hypothesized that this compound acts as a substrate or a precursor that can be readily utilized by melanocytes, thereby upregulating the melanogenesis cascade. The key signaling pathway involved is the cyclic AMP (cAMP) pathway.[5][8][9][10][11]

Signaling Pathway Diagram:

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Oleoyl_Tyrosine This compound MC1R MC1R Oleoyl_Tyrosine->MC1R Activates AC Adenylate Cyclase MC1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF_Gene MITF Gene pCREB->MITF_Gene Activates Transcription MITF MITF MITF_Gene->MITF Transcribes & Translates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Synthesis_Workflow start Start dissolve_tyrosine Dissolve L-Tyrosine in aqueous NaOH start->dissolve_tyrosine schotten_baumann Schotten-Baumann Reaction with Oleoyl Chloride dissolve_tyrosine->schotten_baumann acidify Acidification with HCl to precipitate crude product schotten_baumann->acidify filter_crude Filter and Wash Crude Product acidify->filter_crude recrystallize Recrystallization from Ethanol/Water filter_crude->recrystallize filter_pure Filter and Dry Purified Product recrystallize->filter_pure characterize Characterization (HPLC, MS, NMR) filter_pure->characterize end End characterize->end

References

An In-depth Technical Guide on the Core Mechanism of Action of Oleoyl Tyrosine in Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) Tyrosine, a lipoamino acid combining oleic acid and tyrosine, is utilized in cosmetic formulations to enhance skin pigmentation. While direct, peer-reviewed studies detailing its precise molecular mechanism of action are not extensively available in the public domain, this guide synthesizes information from related compounds and the fundamental principles of melanogenesis to propose a scientifically plausible mechanism. It is hypothesized that Oleoyl Tyrosine acts as a pro-melanogenic agent by increasing the bioavailability of tyrosine, the primary substrate for melanin (B1238610) synthesis, and potentially by modulating key signaling pathways within melanocytes. This document provides a comprehensive overview of the theoretical framework for its action, detailed experimental protocols to investigate its efficacy, and structured data presentation formats.

Introduction to Melanogenesis

Melanin, the primary determinant of skin, hair, and eye color, is produced by melanocytes in a complex process termed melanogenesis.[1] This process occurs within specialized organelles called melanosomes. The synthesis of melanin is a multi-step biochemical pathway initiated by the enzymatic oxidation of the amino acid L-tyrosine to DOPAquinone.[2][3] This initial and rate-limiting step is catalyzed by the enzyme tyrosinase (TYR).[2] Subsequent enzymatic reactions involving tyrosinase-related protein 1 (TYRP1) and dopachrome (B613829) tautomerase (DCT) lead to the formation of two main types of melanin: black/brown eumelanin (B1172464) and red/yellow pheomelanin.[2]

The regulation of melanogenesis is governed by a network of intracellular signaling pathways, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway playing a central role.[1][4] Activation of the melanocortin 1 receptor (MC1R) by agonists such as α-melanocyte-stimulating hormone (α-MSH) elevates intracellular cAMP levels.[4] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[6][7] MITF directly activates the transcription of key melanogenic genes, including TYR, TYRP1, and DCT.[2]

Proposed Mechanism of Action of this compound

This compound is a conjugate of oleic acid, a monounsaturated fatty acid, and the amino acid L-tyrosine. Its pro-melanogenic activity is likely attributable to the synergistic action of these two components.

Increased Substrate Bioavailability

The most direct mechanism by which this compound is proposed to stimulate melanogenesis is by increasing the intracellular concentration of L-tyrosine. As the primary substrate for tyrosinase, an elevated supply of L-tyrosine can drive the melanin synthesis pathway forward.[8][9] The lipophilic oleoyl moiety is thought to enhance the penetration of the molecule through the stratum corneum and the cell membranes of melanocytes, thereby delivering tyrosine more effectively to the melanosomes where melanogenesis occurs.[10] This increased bioavailability of the rate-limiting substrate would lead to a higher rate of melanin production.

Modulation of Cellular Signaling Pathways

While direct evidence is lacking for this compound, it is plausible that it may also influence the signaling cascades that regulate melanogenesis. Lipids have been shown to activate the p38 stress-activated kinase pathway, which can lead to the phosphorylation and activation of CREB, subsequently increasing MITF expression.[11] The oleic acid component of this compound could potentially engage in such lipid-mediated signaling.

A proposed signaling pathway for this compound's action is depicted below:

Oleoyl_Tyrosine_Signaling OT This compound Tyr_pool Intracellular Tyrosine Pool OT->Tyr_pool Increased Bioavailability Lipid_Signaling Lipid-Mediated Signaling? OT->Lipid_Signaling Membrane Cell Membrane Melanosome Melanosome Tyr_pool->Melanosome Tyr_enzyme Tyrosinase (TYR) DOPAquinone DOPAquinone Tyr_enzyme->DOPAquinone Oxidation Melanin Melanin DOPAquinone->Melanin Further Reactions p38 p38 MAPK Lipid_Signaling->p38 CREB CREB p38->CREB Phosphorylation pCREB p-CREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus MITF_gene MITF Gene MITF MITF MITF_gene->MITF Transcription & Translation Melanogenic_genes TYR, TYRP1, DCT Genes MITF->Melanogenic_genes Activation Melanogenic_proteins Melanogenic Proteins Melanogenic_genes->Melanogenic_proteins Transcription & Translation Melanogenic_proteins->Melanosome

Proposed signaling pathway for this compound.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following tables provide a template for how such data should be structured and presented. These tables are based on expected outcomes from the experimental protocols outlined in Section 4.

Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

Treatment Concentration (µM)Melanin Content (% of Control)Standard Deviationp-value vs. Control
0 (Control)100± 5.2-
1Data PointData PointData Point
10Data PointData PointData Point
50Data PointData PointData Point
100Data PointData PointData Point

Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Melanoma Cells

Treatment Concentration (µM)Tyrosinase Activity (% of Control)Standard Deviationp-value vs. Control
0 (Control)100± 7.8-
1Data PointData PointData Point
10Data PointData PointData Point
50Data PointData PointData Point
100Data PointData PointData Point

Table 3: Effect of this compound on Melanogenic Gene Expression (RT-qPCR)

GeneTreatment Concentration (µM)Fold Change vs. ControlStandard Deviationp-value vs. Control
MITF10Data PointData PointData Point
50Data PointData PointData Point
TYR10Data PointData PointData Point
50Data PointData PointData Point
TYRP110Data PointData PointData Point
50Data PointData PointData Point
DCT10Data PointData PointData Point
50Data PointData PointData Point

Detailed Experimental Protocols

The following are standard protocols used to assess the pro-melanogenic activity of a test compound like this compound.

Cell Culture
  • Cell Line: B16F10 mouse melanoma cells are a commonly used model for studying melanogenesis.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells after treatment.

Melanin_Assay_Workflow Start Seed B16F10 cells in 6-well plates Treat Treat cells with This compound (various concentrations) Start->Treat Incubate Incubate for 72 hours Treat->Incubate Wash Wash cells with PBS Incubate->Wash Lyse Lyse cells in 1N NaOH at 80°C for 1 hour Wash->Lyse Measure Measure absorbance at 405 nm Lyse->Measure Quantify Quantify using a melanin standard curve Measure->Quantify

Workflow for Melanin Content Assay.
Cellular Tyrosinase Activity Assay

This assay measures the activity of the tyrosinase enzyme within the cells.

Tyrosinase_Activity_Workflow Start Seed B16F10 cells in 96-well plates Treat Treat cells with This compound (various concentrations) Start->Treat Incubate Incubate for 48 hours Treat->Incubate Lyse Lyse cells with 1% Triton X-100 in PBS Incubate->Lyse Add_Substrate Add L-DOPA solution (10 mM) Lyse->Add_Substrate Incubate_37 Incubate at 37°C for 1 hour Add_Substrate->Incubate_37 Measure Measure absorbance at 475 nm (Dopachrome) Incubate_37->Measure Normalize Normalize to total protein content Measure->Normalize

Workflow for Cellular Tyrosinase Activity Assay.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of key melanogenic proteins such as MITF, TYR, TYRP1, and DCT.

  • Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MITF, TYR, TYRP1, DCT, and a loading control (e.g., β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of melanogenic genes.

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable kit.

  • cDNA Synthesis: cDNA is synthesized from the extracted RNA using reverse transcriptase.

  • qPCR: The relative expression of target genes (MITF, TYR, TYRP1, DCT) is quantified using SYBR Green or TaqMan-based qPCR, with a housekeeping gene (e.g., GAPDH) for normalization.

Conclusion

While direct experimental evidence for the mechanism of action of this compound in skin cells remains to be fully elucidated in publicly accessible scientific literature, a strong hypothesis can be formulated based on its chemical structure and the known principles of melanogenesis. The primary proposed mechanism is the enhanced delivery of tyrosine to melanocytes, thereby increasing the substrate availability for tyrosinase and boosting melanin production. A secondary, plausible mechanism involves the modulation of intracellular signaling pathways, potentially through lipid-mediated activation of the p38/CREB/MITF axis. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and validation of these proposed mechanisms, and for the quantification of this compound's efficacy as a pro-melanogenic agent. Further research is warranted to definitively characterize its molecular interactions within skin cells.

References

An In-Depth Technical Guide to the Biological Activity of N-Oleoyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl-L-tyrosine is an endogenous N-acyl amino acid, a class of lipid signaling molecules drawing increasing interest for their diverse physiological roles. This technical guide provides a comprehensive overview of the known and potential biological activities of N-oleoyl-L-tyrosine, with a focus on its interactions with key cellular targets, its metabolic fate, and its implications for metabolic regulation and disease. This document details experimental protocols for assessing its activity and presents available quantitative data for related compounds to infer its potential efficacy. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action.

Introduction

N-acyl amino acids (NAAAs) are a growing family of bioactive lipids involved in a wide range of physiological processes, including metabolic regulation, inflammation, and neurotransmission. N-oleoyl-L-tyrosine, formed by the amide linkage of oleic acid and L-tyrosine, is a naturally occurring member of this class. Its structural similarity to other well-characterized lipid signaling molecules, such as anandamide (B1667382) and other N-acyl amides, suggests its potential as a modulator of key cellular signaling pathways. This guide will delve into the synthesis, metabolism, and biological targets of N-oleoyl-L-tyrosine, providing a technical resource for researchers in drug discovery and metabolic disease.

Synthesis and Metabolism

The biosynthesis of N-oleoyl-L-tyrosine, like other NAAAs, is thought to occur through the enzymatic condensation of oleic acid (or its activated form, oleoyl-CoA) and L-tyrosine. While the specific enzymes responsible for its formation in vivo are not fully elucidated, processes involving acyl-CoA synthetases and N-acyltransferases are likely involved.

Metabolically, N-oleoyl-L-tyrosine is susceptible to enzymatic hydrolysis by amidases, which cleave the amide bond to release oleic acid and L-tyrosine. A key enzyme in the degradation of many N-acyl amides is Fatty Acid Amide Hydrolase (FAAH). However, evidence suggests that N-acyl amino acids with a glycine (B1666218) or serine headgroup are poor substrates for FAAH compared to ethanolamides like anandamide.[1] It is therefore likely that other hydrolases play a more significant role in the degradation of N-oleoyl-L-tyrosine.

Key Biological Targets and Activities

Based on its structure and the activities of related N-acyl amides, N-oleoyl-L-tyrosine is predicted to interact with several key cellular targets that regulate metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism.[2][3] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation.[4] Studies on N-acyl amino acid analogs suggest that they can function as PPARα agonists.[2] While direct quantitative data for N-oleoyl-L-tyrosine is limited, derivatives of the structurally similar N-acetyl-L-tyrosine have been shown to activate PPARα.[5]

Signaling Pathway

PPAR_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-oleoyl-L-tyrosine N-oleoyl-L-tyrosine PPARa PPARα N-oleoyl-L-tyrosine->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins

Figure 1: PPARα Signaling Pathway Activation by N-oleoyl-L-tyrosine.

G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids. Its activation is linked to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory effects, and insulin (B600854) sensitization.[6] Given that oleic acid is a known GPR120 agonist, it is highly probable that N-oleoyl-L-tyrosine also interacts with this receptor.

Signaling Pathway

GPR120_Signaling N-oleoyl-L-tyrosine N-oleoyl-L-tyrosine GPR120 GPR120 N-oleoyl-L-tyrosine->GPR120 Binds to Gq11 Gαq/11 GPR120->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Figure 2: GPR120 Signaling Cascade initiated by N-oleoyl-L-tyrosine.

Other Potential Activities
  • Anti-Inflammatory Effects: Through its potential activation of GPR120 and PPARα, N-oleoyl-L-tyrosine may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[6]

  • Metabolic Regulation: By influencing insulin and GLP-1 secretion, as well as glucose uptake in adipocytes, N-oleoyl-L-tyrosine could play a role in systemic glucose homeostasis.

  • Interaction with Fatty Acid Amide Hydrolase (FAAH): While likely a poor substrate, any interaction with FAAH could have implications for the endocannabinoid system by potentially competing with the hydrolysis of anandamide.[7][8]

Quantitative Data

Direct quantitative data for the biological activity of N-oleoyl-L-tyrosine is not extensively available in the public domain. However, data from structurally related compounds provide valuable insights into its potential potency.

Table 1: Quantitative Data for Related N-Acyl Amides and Receptor Ligands

Compound/LigandTargetAssay TypeValue (EC₅₀/IC₅₀/Kᵢ)Reference
N-Acetyl-L-tyrosine derivativesPPARαTransactivation~50 µM[5]
TUG-891 (synthetic agonist)GPR120Calcium Flux43.7 nM[9]
N-oleoyl dopamine (B1211576) (OLDA)TRPV1Cytokine Release-[10]
N-arachidonoyl glycineFAAHHydrolysis Rate~0.02 nmol/min/mg[11]
AnandamideFAAHHydrolysis Rate~0.5 nmol/min/mg[11]
GW9508 (synthetic agonist)GPR40Insulin SecretionpEC₅₀ = 6.14[12]

Experimental Protocols

PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay determines the ability of N-oleoyl-L-tyrosine to activate PPARα and drive the expression of a reporter gene.

Workflow

PPAR_Assay_Workflow Start Start Seed Seed cells (e.g., HEK293T) in 96-well plate Start->Seed Transfect Co-transfect with PPARα expression vector & PPRE-luciferase reporter Seed->Transfect Incubate1 Incubate for 24h Transfect->Incubate1 Treat Treat with N-oleoyl-L-tyrosine (various concentrations) Incubate1->Treat Incubate2 Incubate for 18-24h Treat->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Analyze Data (EC₅₀) Measure->Analyze

Figure 3: Experimental workflow for a PPARα reporter gene assay.

Methodology:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Transfection: Co-transfect cells with a PPARα expression vector and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with varying concentrations of N-oleoyl-L-tyrosine.

  • Lysis and Measurement: After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the EC₅₀ value.

GPR120 Activation Assay (Intracellular Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following the activation of GPR120 by N-oleoyl-L-tyrosine.

Workflow

Calcium_Assay_Workflow Start Start Seed Seed cells expressing GPR120 (e.g., CHO-GPR120) in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate1->Load Incubate2 Incubate for 1h Load->Incubate2 Wash Wash cells to remove extracellular dye Incubate2->Wash Measure Measure baseline fluorescence (Plate Reader) Wash->Measure Inject Inject N-oleoyl-L-tyrosine (various concentrations) Measure->Inject Record Record fluorescence change over time Inject->Record Analyze Analyze Data (EC₅₀) Record->Analyze

Figure 4: Experimental workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells stably expressing GPR120 (e.g., CHO-K1 cells) in a 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Wash the cells and then add varying concentrations of N-oleoyl-L-tyrosine.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the EC₅₀ value from the dose-response curve of the fluorescence signal.

Quantification of N-oleoyl-L-tyrosine by LC-MS/MS

This method allows for the sensitive and specific quantification of N-oleoyl-L-tyrosine in biological matrices.

Workflow

LCMS_Workflow Start Start Sample Collect Biological Sample (e.g., Plasma, Tissue) Start->Sample Spike Spike with Internal Standard (e.g., deuterated analog) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect Mass Spectrometric Detection (MRM mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

References

An In-depth Technical Guide on Oleoyl Tyrosine and the Melanogenesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Oleoyl (B10858665) Tyrosine's Role in the Melanogenesis Pathway

Executive Summary

This technical guide aims to provide a comprehensive overview of the role of oleoyl tyrosine in the melanogenesis pathway. Melanogenesis, the process of melanin (B1238610) production, is a critical area of study for dermatological research, cosmetics, and the development of therapeutics for pigmentation disorders. L-tyrosine is well-established as the primary substrate for tyrosinase, the rate-limiting enzyme in this pathway. While "this compound," a lipoamino acid derivative of L-tyrosine, is utilized in cosmetic formulations for its purported ability to stimulate melanin production, detailed scientific literature elucidating its precise mechanism of action, quantitative effects, and specific interactions with the melanogenesis signaling cascade is notably scarce.

This document synthesizes the available information on the broader context of melanogenesis and the known functions of its constituent parts—oleic acid and L-tyrosine—to postulate potential mechanisms for this compound. It also provides detailed experimental protocols for key assays relevant to the study of melanogenesis to facilitate further research into this and other novel compounds.

The Melanogenesis Pathway: A Core Overview

Melanogenesis is a complex enzymatic cascade occurring within melanosomes of melanocytes, leading to the synthesis of melanin pigments. The process is primarily initiated by the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine), a reaction catalyzed by the enzyme tyrosinase.[1] Tyrosinase further catalyzes the oxidation of L-DOPA to dopaquinone (B1195961). From dopaquinone, the pathway bifurcates into two main branches:

  • Eumelanogenesis: In the absence of sulfhydryl compounds, dopaquinone undergoes a series of reactions to form the brown-black pigment eumelanin.

  • Pheomelanogenesis: In the presence of cysteine or glutathione, dopaquinone is converted to cysteinyl-DOPA or glutathionyl-DOPA, leading to the production of the reddish-yellow pigment pheomelanin.

This intricate process is regulated by a network of signaling pathways, with the cyclic adenosine (B11128) monophosphate (cAMP) pathway playing a central role.

Key Signaling Pathways in Melanogenesis

The regulation of melanogenesis is orchestrated by several interconnected signaling pathways, primarily converging on the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression.

  • cAMP/PKA/CREB/MITF Pathway: This is the most well-characterized pathway in melanogenesis. Activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2] Phosphorylated CREB then upregulates the transcription of the MITF gene.[3] MITF subsequently binds to the promoter regions of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT), to initiate their transcription.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, p38, and JNK, also plays a significant role in regulating melanogenesis, often in a complex and sometimes contradictory manner depending on the specific context and stimulus.

  • Protein Kinase C (PKC) Pathway: Diacylglycerol (DAG) is a key activator of Protein Kinase C-β (PKC-β) in melanocytes.[5] Activation of PKC-β can increase the activity of tyrosinase, thereby promoting pigmentation.[5]

Below is a diagram illustrating the core melanogenesis signaling pathway.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH α-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB P MITF_gene MITF Gene pCREB->MITF_gene MITF MITF MITF_gene->MITF Transcription & Translation Tyrosinase_gene TYR, TRP-1, TRP-2 Genes MITF->Tyrosinase_gene Tyrosinase Tyrosinase, TRP-1, TRP-2 Tyrosinase_gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Figure 1. Simplified diagram of the cAMP-mediated melanogenesis signaling pathway.

This compound: Postulated Mechanisms of Action

Given the limited direct research on this compound, its effects on melanogenesis can be hypothesized by examining its constituent components: an oleoyl group (derived from oleic acid) and a tyrosine molecule.

  • Increased Substrate Availability: As a derivative of L-tyrosine, this compound could potentially be hydrolyzed by cellular enzymes to release L-tyrosine, thereby increasing the intracellular pool of this primary substrate for tyrosinase. This direct increase in substrate availability could drive the melanogenic process forward.

  • Enhanced Cellular Uptake: The lipophilic oleoyl chain may facilitate the transport of the tyrosine molecule across the cell membrane of melanocytes, leading to higher intracellular concentrations of the substrate than would be achieved with L-tyrosine alone.

  • Activation of the PKC Pathway: Oleic acid is a known component of diacylglycerol (DAG). It is plausible that this compound or its metabolites could influence the DAG pool, leading to the activation of PKC-β. As previously mentioned, activated PKC-β can enhance tyrosinase activity, thus promoting melanin synthesis.[5] This is supported by findings that 1-Oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic DAG analog, increases tyrosinase activity.[5]

The following diagram illustrates the potential points of intervention of this compound in the melanogenesis pathway.

Oleoyl_Tyrosine_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Oleoyl_Tyrosine_ext This compound Membrane Oleoyl_Tyrosine_ext->Membrane Enhanced Uptake Oleoyl_Tyrosine_int This compound Membrane->Oleoyl_Tyrosine_int Hydrolysis Hydrolysis Oleoyl_Tyrosine_int->Hydrolysis L_Tyrosine L-Tyrosine Hydrolysis->L_Tyrosine Oleic_Acid Oleic Acid / DAG Hydrolysis->Oleic_Acid Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase Substrate PKC PKC-β Activation Oleic_Acid->PKC PKC->Tyrosinase Activation Melanogenesis Melanogenesis Tyrosinase->Melanogenesis

Figure 2. Postulated mechanisms of action for this compound in melanogenesis.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the effects of this compound on melanin production or tyrosinase activity. The tables below are provided as templates for future research to systematically present such data.

Table 1: Effect of this compound on Melanin Content in B16F10 Melanoma Cells

TreatmentConcentration (µM)Melanin Content (% of Control)
Control-100
This compound1Data Not Available
This compound10Data Not Available
This compound50Data Not Available
L-Tyrosine (Positive Control)50Data Not Available
Kojic Acid (Negative Control)50Data Not Available

Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Melanoma Cells

TreatmentConcentration (µM)Tyrosinase Activity (% of Control)
Control-100
This compound1Data Not Available
This compound10Data Not Available
This compound50Data Not Available
L-Tyrosine (Positive Control)50Data Not Available
Kojic Acid (Negative Control)50Data Not Available

Experimental Protocols

To facilitate research into the effects of this compound and other compounds on melanogenesis, detailed protocols for key assays are provided below.

Cell Culture

B16F10 murine melanoma cells are a commonly used cell line for in vitro melanogenesis studies.

  • Maintenance: Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured cells.[6]

  • Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Spectrophotometry: Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Quantification: Determine the melanin concentration by comparing the absorbance to a standard curve generated with synthetic melanin. Normalize the melanin content to the total protein concentration of each sample.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100 and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • Enzymatic Reaction: In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution (2 mg/mL in phosphate (B84403) buffer, pH 6.8).

  • Spectrophotometry: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours.

  • Calculation: Calculate the rate of dopachrome (B613829) formation, which is indicative of tyrosinase activity. Express the results as a percentage of the control.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins in the melanogenesis pathway (e.g., MITF, Tyrosinase, TRP-1, TRP-2).[7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Melanin Content Assay protocol.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (MITF, Tyrosinase, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

The following diagram outlines the general workflow for these key experiments.

Experimental_Workflow cluster_assays Assays cluster_outcomes Outcomes Cell_Culture B16F10 Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Melanin_Quant Quantification of Melanin Production Melanin_Assay->Melanin_Quant Tyrosinase_Act Determination of Tyrosinase Activity Tyrosinase_Assay->Tyrosinase_Act Protein_Exp Analysis of Protein Expression (MITF, TYR, etc.) Western_Blot->Protein_Exp

Figure 3. General experimental workflow for investigating the effects of a compound on melanogenesis.

Conclusion and Future Directions

While this compound is incorporated into cosmetic products with the claim of enhancing tanning, there is a significant gap in the scientific literature regarding its specific molecular mechanisms in the melanogenesis pathway. The potential for this compound to act as a pro-pigmenting agent through increased substrate availability, enhanced cellular uptake, or activation of the PKC signaling pathway warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound and other novel compounds in the field of pigmentation research. Future studies should focus on generating quantitative data on melanin production and tyrosinase activity, as well as elucidating the specific signaling cascades modulated by this compound. Such research will be invaluable for the development of new and effective treatments for pigmentation disorders and for substantiating the claims of cosmetic formulations.

References

Cellular Uptake of Oleoyl Tyrosine in Melanocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl (B10858665) Tyrosine, a compound combining oleic acid and a tyrosine ester, is of significant interest in dermatological and cosmetic research for its potential to influence melanogenesis. Understanding its cellular uptake by melanocytes is paramount for optimizing its delivery and efficacy. This technical guide synthesizes the available, albeit limited, direct research on Oleoyl Tyrosine uptake and extrapolates from the well-established mechanisms of its parent molecule, L-tyrosine. We present a hypothetical model for its cellular transport, detail relevant experimental protocols for its investigation, and propose the downstream signaling pathways it may influence. All quantitative data for the closely related L-tyrosine are provided for comparative purposes, and all diagrams are rendered in DOT language for clarity and reproducibility.

Proposed Mechanisms of this compound Cellular Uptake

Direct experimental evidence for the specific cellular uptake mechanism of this compound in melanocytes is not yet prominent in publicly accessible literature. However, based on its chemical structure—a lipophilic oleoyl tail attached to a tyrosine headgroup—a dual-mechanism of uptake is plausible:

  • Passive Diffusion: The long, unsaturated oleoyl chain confers significant lipophilicity to the molecule. This property may allow this compound to passively diffuse across the lipid bilayer of the melanocyte cell membrane.

  • Carrier-Mediated Transport: The tyrosine moiety of the molecule may be recognized by amino acid transporters present on the melanocyte surface. Studies on L-tyrosine uptake in melanoma cells have identified the involvement of System L and System ASC amino acid transporters.[1][2][3] It is conceivable that this compound could be a substrate for these or other transporters, potentially with a different affinity compared to L-tyrosine due to its oleoyl group.

Further research is required to elucidate the predominant mechanism and the kinetics of this compound uptake.

Quantitative Data on L-Tyrosine Transport in Melanocytes

While specific kinetic data for this compound is not available, the transport kinetics of L-tyrosine in human melanoma cell lines have been characterized. This data serves as a crucial benchmark for future comparative studies involving this compound.

Cell LineTransport SystemKm (mM)Vmax (nmol/min/mg protein)Reference
SK-MEL 23Na+-independent0.164 ± 0.01621.6 ± 1.1[2][4]

Experimental Protocols for Investigating this compound Uptake

To determine the cellular uptake mechanism of this compound in melanocytes, a series of well-defined experiments are necessary. Below are detailed protocols adapted from standard cellular uptake assays.[5][6][7]

General Cellular Uptake Assay

This protocol is designed to quantify the uptake of this compound into cultured melanocytes.

  • Cell Culture: Plate human or murine melanocytes in 24-well plates and culture until they reach 80-90% confluency.

  • Preparation of Assay Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

  • Incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed HBSS.

    • Add 200 µL of HBSS containing the desired concentration of this compound (ideally, a labeled version such as [3H]-Oleoyl Tyrosine or a fluorescently tagged analog) to each well.

    • Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the incubation solution.

    • Wash the cells three times with ice-cold PBS to remove any unbound this compound.

  • Cell Lysis:

    • Add 200 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

  • Quantification:

    • Transfer the lysate to a scintillation vial (for radiolabeled compounds) or a microplate (for fluorescent compounds).

    • Measure the amount of internalized this compound using a scintillation counter or a fluorescence plate reader.

    • Normalize the uptake to the total protein content in each well, determined by a BCA or Bradford protein assay.

Competition and Inhibition Assays

These assays are crucial for distinguishing between passive diffusion and carrier-mediated transport.

  • Competition Assay: Perform the general uptake assay in the presence of increasing concentrations of potential competitors, such as L-tyrosine, L-phenylalanine, or other large neutral amino acids. A decrease in this compound uptake would suggest a shared transporter.

  • Inhibition Assay: Conduct the uptake assay in the presence of known inhibitors of amino acid transporters. For instance, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) is a known inhibitor of System L transporters.[8] A reduction in uptake in the presence of the inhibitor would provide evidence for the involvement of that specific transport system.

Visualizations: Diagrams of Pathways and Workflows

Proposed Cellular Uptake Workflow for this compound

G cluster_workflow Experimental Workflow for this compound Uptake start Start: Culture Melanocytes prepare Prepare Labeled this compound start->prepare incubate Incubate Cells with Labeled Compound (Time Course) prepare->incubate wash Wash with Ice-Cold PBS incubate->wash lyse Lyse Cells wash->lyse quantify Quantify Internalized Compound lyse->quantify protein_assay Protein Assay for Normalization lyse->protein_assay data_analysis Data Analysis and Kinetic Modeling quantify->data_analysis protein_assay->data_analysis end End: Determine Uptake Kinetics data_analysis->end

Caption: Experimental workflow for determining this compound uptake kinetics.

Hypothetical Signaling Pathway for this compound-Induced Melanogenesis

G cluster_pathway Hypothetical Signaling Pathway for Melanogenesis oleoyl_tyrosine This compound (Extracellular) uptake Cellular Uptake (Passive/Carrier-Mediated) oleoyl_tyrosine->uptake membrane intracellular_tyrosine Intracellular Tyrosine Pool uptake->intracellular_tyrosine Hydrolysis? tyrosinase Tyrosinase intracellular_tyrosine->tyrosinase dopa L-DOPA tyrosinase->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation by Tyrosinase melanin Melanin Synthesis (Eumelanin/Pheomelanin) dopaquinone->melanin

Caption: Hypothetical pathway of this compound in melanogenesis.

Conclusion and Future Research Directions

The cellular uptake of this compound in melanocytes is a critical area of study for its application in dermatology and cosmetics. While direct evidence is currently sparse, a dual mechanism of passive diffusion and carrier-mediated transport is proposed based on its chemical structure and the known transport mechanisms of L-tyrosine. The experimental protocols outlined in this guide provide a clear framework for future research to elucidate the precise mechanisms and kinetics of this compound uptake. Future studies should focus on:

  • Synthesizing radiolabeled or fluorescently tagged this compound to facilitate uptake studies.

  • Performing comprehensive kinetic analyses to determine the Km and Vmax of uptake.

  • Utilizing a panel of inhibitors to identify the specific transporters involved in carrier-mediated uptake.

  • Investigating the downstream metabolic fate of this compound within melanocytes and its ultimate impact on melanogenesis.

A thorough understanding of these aspects will be instrumental in the rational design of formulations and delivery systems for this compound to maximize its therapeutic and cosmetic potential.

References

The Amphiphilic Interplay: A Technical Guide to the Interaction of Oleoyl Tyrosine with Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine, a lipoamino acid formed by the conjugation of oleic acid and the amino acid tyrosine, is a key ingredient in cosmetic formulations designed to accelerate tanning. Its mechanism of action is intrinsically linked to its ability to stimulate melanogenesis within melanocytes. This process necessitates the traversal or interaction of oleoyl tyrosine with the cell's lipid membrane. This technical guide provides an in-depth exploration of the putative interactions between this compound and lipid membranes. In the absence of direct biophysical studies on this compound, this guide synthesizes data from analogous long-chain N-acyl amino acids to build a robust theoretical framework. We present anticipated quantitative effects on membrane properties, detailed experimental protocols for future investigations, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

N-acyl amino acids, such as this compound, represent a class of amphiphilic molecules with a diverse range of biological activities. Their structure, comprising a hydrophobic fatty acyl chain and a hydrophilic amino acid headgroup, predisposes them to interact with lipid bilayers, the fundamental structure of cellular membranes. This compound is primarily recognized for its role in cosmetics as a tan accelerator, where it is thought to enhance the production of melanin.[1][2][3] This biological activity strongly implies an interaction with the plasma membrane of melanocytes to initiate or modulate the signaling cascade of melanogenesis.

Despite its commercial use, there is a notable gap in the scientific literature regarding the direct biophysical characterization of this compound's interaction with lipid membranes. Understanding this interaction is crucial for optimizing its efficacy in cosmetic and potentially therapeutic applications, as well as for assessing its safety profile.[4] This guide aims to bridge this gap by providing a comprehensive overview based on the behavior of structurally similar N-acyl amino acids.

Hypothetical Interaction of this compound with Lipid Membranes

Based on its amphiphilic nature, it is hypothesized that this compound inserts its oleoyl tail into the hydrophobic core of the lipid bilayer, while the more polar tyrosine headgroup resides at the lipid-water interface. This interaction is expected to modulate the biophysical properties of the membrane.

G Hypothesized Interaction of this compound with a Lipid Bilayer cluster_membrane Lipid Bilayer cluster_oleoyl_tyrosine This compound h1 t1 h1->t1 h2 t2 h2->t2 h3 t3 h3->t3 h4 t4 h4->t4 h5 t5 h5->t5 Tyrosine Headgroup Tyrosine Headgroup h6 t6 h6->t6 h7 t7 h7->t7 h8 t8 h8->t8 h9 t9 h9->t9 h10 t10 h10->t10 h11 t11 h11->t11 h12 t12 h12->t12 Oleoyl Tail Oleoyl Tail Tyrosine Headgroup->Oleoyl Tail Amide Bond G DSC Experimental Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis Dissolve Lipids Dissolve Lipids Create Film Create Film Dissolve Lipids->Create Film Hydrate Film Hydrate Film Create Film->Hydrate Film Form Vesicles Form Vesicles Hydrate Film->Form Vesicles Load Sample Load Sample Form Vesicles->Load Sample Temperature Scan Temperature Scan Load Sample->Temperature Scan Analyze Thermogram Analyze Thermogram Temperature Scan->Analyze Thermogram Determine Tm, ΔH Determine Tm, ΔH Analyze Thermogram->Determine Tm, ΔH G Melanogenesis Signaling Pathway cluster_membrane Plasma Membrane MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates This compound This compound (extracellular) Tyrosine Tyrosine (intracellular) This compound->Tyrosine Increases availability Melanin Melanin Tyrosine->Melanin Catalyzes Tyrosinase cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF Microphthalmia-associated Transcription Factor CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription

References

An In-depth Technical Guide to the Synthesis and Characterization of Oleoyl Tyrosine for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Oleoyl (B10858665) Tyrosine (N-oleoyl-L-tyrosine), a lipoamino acid of significant interest in various research fields. This document offers detailed experimental protocols, data presentation in tabular format, and visual representations of chemical structures and relevant biological pathways to facilitate its application in a laboratory setting.

Introduction

Oleoyl Tyrosine is an N-acyl amide consisting of oleic acid, a monounsaturated omega-9 fatty acid, linked to the amino acid L-tyrosine via an amide bond. As a member of the N-acyl amide family, it is classified as a long-chain N-acylamide and an amino acid conjugate. N-acyl amides are a diverse class of signaling lipids involved in various physiological processes, including metabolic regulation, inflammation, and neurotransmission. The synthesis and characterization of high-purity this compound are crucial for investigating its biological functions and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of L-tyrosine with oleoyl chloride. This method, adapted from the synthesis of similar N-acyl amino acids, provides a reliable route to the desired product.

Synthesis Workflow

Synthesis_Workflow Oleic_Acid Oleic Acid Oleoyl_Chloride Oleoyl Chloride Oleic_Acid->Oleoyl_Chloride Acylation Oxalyl_Chloride Oxalyl Chloride (or Thionyl Chloride) Oxalyl_Chloride->Oleoyl_Chloride Crude_Product Crude this compound Oleoyl_Chloride->Crude_Product L_Tyrosine L-Tyrosine L_Tyrosine->Crude_Product N-Acylation Base Base (e.g., Triethylamine) Base->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Tyrosine

  • Oleoyl chloride (or oleic acid and a chlorinating agent like oxalyl chloride or thionyl chloride to prepare it in situ)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Triethylamine - TEA or Sodium Hydroxide - NaOH)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution of L-Tyrosine: In a round-bottom flask, suspend L-Tyrosine (1.0 equivalent) in anhydrous DCM.

  • Basification: Add a suitable base to the suspension.

    • Using an organic base (e.g., Triethylamine): Add TEA (2.2 equivalents) to the suspension and stir at room temperature for 15-20 minutes.

    • Using an inorganic base (e.g., Sodium Hydroxide): In a separate flask, dissolve L-Tyrosine in an aqueous solution of NaOH.

  • Acylation:

    • Cool the L-Tyrosine mixture in an ice bath.

    • Slowly add Oleoyl chloride (1.1 equivalents) dropwise to the cooled mixture with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. This is typically achieved by column chromatography followed by recrystallization.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Silica (B1680970) gel (for column chromatography)

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or chloroform/methanol)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC with UV visualization.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Experimental Protocol: Recrystallization

Materials:

  • Suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₇H₄₃NO₄
Molecular Weight 445.63 g/mol
Appearance White to off-white solid
CAS Number 147732-57-8
Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following tables provide expected chemical shifts for the core structures of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Tyrosine Moiety

ProtonChemical Shift (ppm)Multiplicity
Aromatic (ortho to -OH)~6.8d
Aromatic (meta to -OH)~7.1d
α-CH~4.5m
β-CH₂~3.0m
Amide NH~8.0d

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Tyrosine Moiety

CarbonChemical Shift (ppm)
Carbonyl (COOH)~175
Aromatic (C-OH)~156
Aromatic (CH)~130, ~115
Aromatic (C-CH₂)~128
α-CH~55
β-CH₂~37

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The oleoyl chain will exhibit characteristic signals for the aliphatic chain and the cis-double bond protons and carbons.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 3: Expected Mass Spectrometry Data

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺446.3265
ESI+[M+Na]⁺468.3084
ESI-[M-H]⁻444.3119
Experimental Protocol: Characterization

4.3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons of the this compound structure.

4.3.2. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into a mass spectrometer (e.g., ESI-MS) and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Compare the observed m/z values with the calculated values for the expected adducts of this compound.

Biological Context: Signaling Pathways

N-acyl amides, including this compound, are known to interact with various cellular targets and signaling pathways. While the specific pathways for this compound are still under active investigation, the broader class of N-acyl amides has been shown to modulate the activity of G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels.

Generalized Signaling Pathway for N-Acyl Amides

Signaling_Pathway Oleoyl_Tyrosine This compound (N-Acyl Amide) GPCR GPCR Oleoyl_Tyrosine->GPCR Binds to TRP_Channel TRP Channel Oleoyl_Tyrosine->TRP_Channel Modulates G_Protein G-Protein Activation GPCR->G_Protein Ion_Flux Ion Flux (Ca²⁺, Na⁺) TRP_Channel->Ion_Flux Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_Protein->Downstream_Effectors Second_Messengers Second Messengers (cAMP, IP₃, DAG) Downstream_Effectors->Second_Messengers Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Second_Messengers->Cellular_Response Ion_Flux->Cellular_Response

Caption: Putative signaling pathways for N-acyl amides like this compound.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives.

In Vitro Effects of Oleoyl Tyrosine on Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine is a lipoamino acid increasingly utilized in cosmetic formulations, particularly in tan-enhancing products. Its proposed mechanism involves stimulating melanin (B1238610) production. However, a comprehensive understanding of its direct effects on keratinocytes at a cellular and molecular level is not well-documented in publicly available scientific literature. This technical guide consolidates the current, albeit limited, knowledge on oleoyl tyrosine and provides an in-depth analysis of the in vitro effects of its constituent molecules—oleic acid and tyrosine—on keratinocyte biology. This information serves as a foundational resource for researchers investigating the efficacy and safety of this compound and other acylated amino acids in dermatological and cosmetic applications. Recent case studies also highlight its potential as a contact allergen, a critical consideration for product development and safety assessment.

Introduction: this compound in Cosmetics and as an Emerging Allergen

This compound is synthesized by acylating L-tyrosine with oleic acid. In cosmetic formulations, it is purported to accelerate and intensify melanin production, thereby enhancing skin tanning[1]. It is classified as a skin conditioning and protecting agent[2][3]. While its use is becoming more widespread, recent dermatological case reports have identified this compound as an emerging contact allergen, causing allergic contact dermatitis in some individuals using sunscreens and tan-enhancing products[4][5][6][7]. This underscores the importance of a thorough investigation into its cutaneous effects.

In Vitro Effects of Oleic Acid on Keratinocytes

Oleic acid, the fatty acid component of this compound, has been studied for its various effects on keratinocytes in vitro. These studies provide valuable insights into how the oleoyl moiety of this compound might interact with these cells.

Keratinocyte Differentiation

Oleic acid has been shown to promote the differentiation of human epidermal keratinocytes. Treatment with oleic acid leads to an increased expression of differentiation markers such as keratin (B1170402) 10 and involucrin[8]. This process is associated with the upregulation of miR-203, which in turn reduces the expression of p63, a target of miR-203[8].

Cell Proliferation and Viability

The direct application of oleic acid to submerged keratinocyte cultures can lead to cytotoxicity at very low concentrations[9]. However, when applied topically to reconstructed human epidermis, no significant morphological alterations were observed, suggesting the stratum corneum plays a key role in mitigating its cytotoxic effects[9]. Furthermore, oleic acid can induce keratinocyte hyperproliferation in some models[10].

Calcium Influx and Signaling

Unsaturated fatty acids like oleic acid can affect calcium dynamics in epidermal keratinocytes[10]. Oleic acid has been found to induce an influx of calcium ions into cultured normal human keratinocytes. This effect is thought to be mediated, at least in part, through N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors[10][11].

Cytokine Production

Even in minute amounts that do not affect cell morphology, oleic acid can induce the expression of interleukin-1alpha (IL-1α) mRNA in submerged keratinocyte cultures[9]. This suggests a potential pro-inflammatory effect under certain conditions.

Quantitative Data Summary: Effects of Oleic Acid on Keratinocytes
ParameterCell TypeOleic Acid ConcentrationObserved EffectReference
Differentiation Markers
Keratin 10 ExpressionNeonatal Human Epidermal Keratinocytes (HEKn)Various concentrationsIncreased expression[8]
Involucrin ExpressionNeonatal Human Epidermal Keratinocytes (HEKn)Various concentrationsIncreased expression[8]
Signaling Molecules
miR-203 ExpressionNeonatal Human Epidermal Keratinocytes (HEKn)Various concentrationsIncreased expression[8]
p63 ExpressionNeonatal Human Epidermal Keratinocytes (HEKn)Various concentrationsReduced expression[8]
Cellular Processes
Calcium InfluxNormal Human KeratinocytesNot specifiedIncreased intracellular calcium concentration[10]
Cytokine Expression
IL-1α mRNASubmerged Human Keratinocyte Cultures"Small amounts"Increased expression[9]

Role of Tyrosine in Keratinocyte Function and Melanin Synthesis

Tyrosine is an amino acid that serves as a crucial precursor for melanin synthesis in melanocytes. While keratinocytes do not produce melanin, they play a vital role in regulating melanocyte function and are involved in the metabolism of tyrosine.

Regulation of Melanogenesis

Keratinocytes regulate melanin production in melanocytes through the secretion of various signaling molecules. They can also influence melanin synthesis by affecting the uptake of tyrosine by melanocytes. For instance, keratinocyte-derived laminin-332 has been shown to promote the uptake of extracellular tyrosine by melanocytes, thereby increasing melanin production[12][13].

Tyrosine Metabolism in Keratinocytes

Keratinocytes possess the enzymatic machinery to convert L-tyrosine into other molecules. For example, they can express enzymes necessary for the catecholamine biosynthesis pathway, starting from L-tyrosine[14].

Potential Effects of Acylated Amino Acids on Skin

The acylation of amino acids, such as in this compound, alters their physicochemical properties, generally increasing their lipophilicity. This modification can enhance their interaction with the lipid structures of the stratum corneum. Some N-acetylated amino acids have been shown to help maintain the skin's barrier function by preserving the hydrocarbon-chain packing structure of intercellular lipids[15].

Experimental Protocols

Assessment of Keratinocyte Differentiation

Objective: To determine the effect of a test compound (e.g., oleic acid) on the differentiation of human keratinocytes.

Methodology:

  • Cell Culture: Culture primary neonatal human epidermal keratinocytes (HEKn) in an appropriate growth medium (e.g., EpiLife medium).

  • Treatment: Treat sub-confluent cultures with various concentrations of the test compound dissolved in a suitable vehicle (e.g., ethanol). Include a vehicle-only control.

  • Protein Analysis (Western Blotting): After a defined incubation period (e.g., 72 hours), lyse the cells and extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against differentiation markers (e.g., anti-involucrin, anti-keratin 10) and a loading control (e.g., anti-actin). Detect with appropriate secondary antibodies and visualize the bands. Quantify band intensity to determine relative protein expression levels.

  • mRNA Analysis (qRT-PCR): After treatment, isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR using primers specific for the genes of interest (e.g., IVL, KRT10) and a housekeeping gene for normalization.

Measurement of Intracellular Calcium Influx

Objective: To measure changes in intracellular calcium concentration in keratinocytes in response to a test compound.

Methodology:

  • Cell Culture: Culture normal human keratinocytes on glass coverslips.

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Live-Cell Imaging: Mount the coverslips on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Stimulation and Measurement: Perfuse the cells with a physiological buffer and establish a baseline fluorescence ratio. Introduce the test compound into the perfusion buffer and continuously record the changes in fluorescence ratio over time. The ratio of fluorescence intensities at two different excitation wavelengths corresponds to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Oleic Acid-Induced Keratinocyte Differentiation

Oleic_Acid_Differentiation cluster_keratinocyte Keratinocyte Oleic Acid Oleic Acid miR-203 miR-203 Oleic Acid->miR-203 Upregulates Keratinocyte Keratinocyte p63 p63 miR-203->p63 Downregulates Differentiation Markers (Involucrin, Keratin 10) Differentiation Markers (Involucrin, Keratin 10) p63->Differentiation Markers (Involucrin, Keratin 10) Inhibits

Caption: Oleic acid promotes keratinocyte differentiation by upregulating miR-203.

Experimental Workflow for Assessing Keratinocyte Differentiation

Keratinocyte_Differentiation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_endpoint Endpoint A Culture Human Keratinocytes B Treat with Test Compound A->B C Protein Extraction & Western Blot B->C D RNA Extraction & qRT-PCR B->D E Quantify Differentiation Markers C->E D->E

References

The Amphiphilic Nature of Oleoyl Tyrosine: A Deep Dive into Lipophilicity and Membrane Permeability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) tyrosine is a lipoamino acid, a molecule synthesized by forming an amide bond between the carboxyl group of oleic acid and the amino group of the amino acid tyrosine.[1] This conjugation results in an amphiphilic compound with a lipophilic fatty acid tail and a more polar amino acid headgroup. Oleoyl tyrosine and other N-acyl amino acids are gaining interest in various fields, from cosmetics, where they are used as skin conditioning and protecting agents, to pharmaceuticals, where their potential as permeability enhancers is being explored.[2][3] Understanding the interplay between the lipophilicity of this compound and its ability to permeate biological membranes is crucial for harnessing its full potential in formulation science and drug delivery. This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water. A higher LogP value indicates greater lipophilicity.

Several predicted LogP values for this compound are available from different sources, all indicating its highly lipophilic nature.

ParameterValueSource
LogP 7.43ALOGPS[1]
LogP 7.35ALOGPS[1]
LogP 8.42ChemAxon[1]
LogP 6.93250Chemsrc[4]

Table 1: Predicted Lipophilicity Values for this compound

The high LogP values are attributed to the long oleic acid carbon chain. This pronounced lipophilicity suggests that this compound will readily partition into lipid bilayers, a key initial step for membrane permeation.

Membrane Permeability of this compound

Membrane permeability is the ability of a compound to pass through a biological membrane. For orally administered drugs, this typically refers to the intestinal epithelium. For topical applications, it's the stratum corneum. Due to its high lipophilicity, this compound is expected to exhibit significant passive diffusion across cell membranes.

The transport of amino acids and their derivatives across cell membranes can be complex, involving both passive diffusion and carrier-mediated transport.[5][6][7] While the large oleoyl group would favor passive diffusion, the tyrosine moiety could potentially interact with amino acid transporters. However, the N-acylation may hinder recognition by these transporters. For instance, N-acetylation of L-tyrosine has been shown to result in a similar nasal absorption rate to L-tyrosine, despite an increased partition coefficient, suggesting that the presence of the charged carboxylate group is a key determinant for transport.[8] In contrast, esterification of the carboxyl group of L-tyrosine significantly increases its nasal absorption.[8]

Given its use in topical formulations like sunscreens, the skin permeability of this compound is also of interest.[9][10] The lipophilic nature of the molecule would facilitate its entry into the lipid-rich stratum corneum.

Experimental Protocols

To experimentally determine the membrane permeability of this compound, standard in vitro models such as the Caco-2 permeability assay and the PAMPA assay can be employed.

Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of polarized intestinal enterocytes, serving as an in vitro model of the human intestinal epithelium.[11][12]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • The culture medium is replaced with a transport buffer, typically Hanks' Balanced Salt Solution (HBSS).

    • A solution of this compound at a known concentration is added to the apical (donor) compartment.

    • At specified time intervals, samples are taken from the basolateral (receiver) compartment.

    • The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture integrity Check monolayer integrity (TEER) culture->integrity add_compound Add this compound to apical side integrity->add_compound incubate Incubate and collect samples from basolateral side add_compound->incubate quantify Quantify compound concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caco-2 Permeability Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput screening method for predicting passive transcellular permeability.[13][14][15][16]

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

    • A solution of this compound is added to the donor wells.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis coat Coat filter plate with lipid solution fill Fill acceptor plate with buffer coat->fill add_compound Add this compound to donor plate fill->add_compound assemble Assemble donor and acceptor plates add_compound->assemble incubate Incubate to allow diffusion assemble->incubate quantify Quantify compound in donor and acceptor wells incubate->quantify calculate Calculate effective permeability (Pe) quantify->calculate

PAMPA Workflow

Signaling Pathways

N-acyl amino acids, including this compound, are part of a larger family of lipid signaling molecules. While specific signaling pathways for this compound have not been fully elucidated, related N-acyl amides are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

G cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects oleoyl_tyrosine This compound (N-Acyl Amino Acid) gpcr GPCRs oleoyl_tyrosine->gpcr Interaction trp TRP Channels oleoyl_tyrosine->trp Interaction second_messengers Modulation of Second Messengers (e.g., cAMP, Ca2+) gpcr->second_messengers ion_flux Alteration of Ion Flux trp->ion_flux gene_expression Changes in Gene Expression second_messengers->gene_expression ion_flux->gene_expression

Potential Signaling Pathways

Conclusion

This compound is a highly lipophilic molecule, a characteristic that strongly suggests a capacity for passive diffusion across biological membranes. While direct experimental data on its membrane permeability is currently lacking, its structural similarity to other N-acyl amino acids, which are known to influence membrane properties, points towards a significant role in this area. The provided experimental protocols for Caco-2 and PAMPA assays offer a clear path for future research to quantify the membrane permeability of this compound. A deeper understanding of its interaction with cellular signaling pathways will further illuminate its biological functions and potential therapeutic or formulation applications.

References

Oleoyl Tyrosine: An Investigative Technical Guide on its Potential as a Tyrosinase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of oleoyl (B10858665) tyrosine, an N-acyl derivative of L-tyrosine, as a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis. While direct enzymatic data for oleoyl tyrosine is not currently available in published literature, this document provides a comprehensive framework for its investigation. Drawing parallels from known N-acyl tyrosine derivatives that act as tyrosinase substrates, we outline detailed experimental protocols to determine the kinetic parameters of this compound with tyrosinase. Furthermore, considering the inhibitory effects of fatty acids on tyrosinase, this guide also addresses the potential for competitive or non-competitive inhibition. The methodologies and visualizations provided herein are intended to serve as a foundational resource for researchers seeking to elucidate the role of lipophilic tyrosine derivatives in the modulation of melanin (B1238610) synthesis.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] The modulation of tyrosinase activity is a key strategy in the development of treatments for hyperpigmentation disorders and in the cosmetic industry for skin lightening applications.

L-tyrosine is the natural substrate for tyrosinase.[4] However, modifications to the tyrosine molecule can significantly alter its interaction with the enzyme. N-acylation is one such modification. For instance, N-acetyl-L-tyrosine has been demonstrated to be a substrate for mushroom tyrosinase, indicating that modification of the amino group does not preclude enzymatic activity.[5] this compound, a conjugate of L-tyrosine and the monounsaturated fatty acid oleic acid, represents a lipophilic derivative of the natural substrate. Its potential interaction with tyrosinase is of significant interest, as it could offer a novel approach to modulating melanin synthesis, potentially with altered cell permeability and bioavailability.

This guide provides a detailed roadmap for the systematic evaluation of this compound as a potential tyrosinase substrate or inhibitor.

Signaling Pathway of Melanogenesis

The synthesis of melanin is a complex process regulated by various signaling pathways that converge on the activation of tyrosinase and other melanogenic enzymes. Understanding this pathway is crucial for interpreting the effects of potential modulators like this compound in a cellular context.

Melanogenesis_Pathway cluster_melanosome Melanosome Extracellular Extracellular Stimuli (e.g., α-MSH, UV radiation) MC1R MC1R Extracellular->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene activates transcription Tyrosinase_Protein Tyrosinase (inactive) Tyrosinase_Gene->Tyrosinase_Protein translation Melanosome Melanosome Tyrosinase_Protein->Melanosome transported to Tyrosinase_Active Tyrosinase (active) Melanosome->Tyrosinase_Active activation L_Tyrosine L-Tyrosine Tyrosinase_Active->L_Tyrosine L_DOPA L-DOPA Tyrosinase_Active->L_DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin non-enzymatic steps

Caption: Signaling cascade of melanogenesis initiated by extracellular stimuli.

Experimental Protocols

To ascertain the potential of this compound as a tyrosinase substrate, a series of in vitro enzymatic assays are proposed. These protocols are adapted from established methods for determining tyrosinase activity.

In Vitro Tyrosinase Activity Assay (Spectrophotometric)

This protocol outlines a method to measure the monophenolase activity of tyrosinase using this compound as a potential substrate. The assay is based on the detection of dopachrome, a colored intermediate formed from the oxidation of L-DOPA.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-Tyrosine (positive control)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in phosphate buffer.

    • Prepare stock solutions of this compound and L-tyrosine in DMSO. Further dilute in phosphate buffer to desired concentrations. Note: Due to the lipophilic nature of this compound, ensure it remains solubilized in the final reaction mixture. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate Buffer

      • Substrate solution (this compound or L-Tyrosine)

      • Tyrosinase solution

    • Include control wells:

      • Blank (buffer and substrate, no enzyme)

      • Enzyme control (buffer and enzyme, no substrate)

  • Kinetic Measurement:

    • Initiate the reaction by adding the tyrosinase solution.

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the specific activity and compare the activity with this compound to that with L-tyrosine.

Determination of Kinetic Parameters (Km and Vmax)

To characterize the interaction between tyrosinase and this compound, the Michaelis-Menten kinetic parameters (Km and Vmax) should be determined.

Procedure:

  • Perform the tyrosinase activity assay as described in section 3.1 with varying concentrations of this compound.

  • Plot the initial reaction rates (V) against the substrate concentrations ([S]).

  • Use a Lineweaver-Burk plot (1/V vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation to calculate Km and Vmax.

Investigation of Potential Inhibition

Given that oleic acid can inhibit tyrosinase, it is crucial to investigate whether this compound exhibits inhibitory properties.

Procedure:

  • Perform the tyrosinase activity assay using L-DOPA as the substrate. L-DOPA is used here to assess the diphenolase activity, which bypasses the initial hydroxylation step.

  • Include varying concentrations of this compound in the reaction mixture.

  • Determine the mode of inhibition (competitive, non-competitive, or uncompetitive) by analyzing Lineweaver-Burk plots in the presence and absence of this compound.

Experimental_Workflow Start Hypothesis: This compound as a Tyrosinase Substrate Assay In Vitro Tyrosinase Activity Assay Start->Assay Substrate This compound as Substrate Assay->Substrate Kinetics Determine Kinetic Parameters (Km, Vmax) Substrate->Kinetics Activity Detected Inhibition Investigate Potential Inhibition (using L-DOPA as substrate) Substrate->Inhibition No/Low Activity Results Data Analysis and Interpretation Kinetics->Results Inhibition->Results Conclusion Conclusion on this compound's Role as Substrate/Inhibitor Results->Conclusion

Caption: Workflow for evaluating this compound's interaction with tyrosinase.

Quantitative Data Summary

The following tables provide a structured format for presenting the quantitative data obtained from the proposed experiments.

Table 1: Tyrosinase Activity with Different Substrates

SubstrateConcentration (mM)Initial Rate (ΔAbs/min)Specific Activity (units/mg)
L-Tyrosinee.g., 1
This compounde.g., 1
Negative ControlN/A

Table 2: Kinetic Parameters for this compound

SubstrateKm (mM)Vmax (μmol/min/mg)
This compound
L-Tyrosine

Table 3: Inhibition of Tyrosinase Activity (Diphenolase) by this compound

This compound (μM)L-DOPA (mM)Initial Rate (ΔAbs/min)% Inhibition
0e.g., 10
e.g., 10e.g., 1
e.g., 50e.g., 1
e.g., 100e.g., 1

Conclusion and Future Directions

The experimental framework outlined in this technical guide provides a robust methodology for the initial characterization of this compound as a potential modulator of tyrosinase activity. The determination of its capacity to act as a substrate and/or inhibitor is a critical first step.

Future research should extend these findings to cellular models (e.g., B16 melanoma cells or primary human melanocytes) to assess the effect of this compound on melanin production in a physiological context. Such studies will need to consider factors such as cellular uptake and potential metabolism of the compound. Ultimately, elucidating the interaction of this compound with tyrosinase will contribute to a deeper understanding of how lipophilic amino acid derivatives can be leveraged to modulate melanogenesis for therapeutic and cosmetic applications.

References

The In Vitro Metabolic Fate of Oleoyl Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vitro metabolic fate of Oleoyl tyrosine (N-(1-oxo-9-(Z)-octadecenyl)-L-tyrosine), a prominent ingredient in cosmetic formulations. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the most probable metabolic pathways and provides detailed, adaptable experimental protocols based on the metabolism of structurally related N-acyl amino acids (NAAAs).

Introduction

This compound is an N-acyl amino acid, a class of lipid signaling molecules. Understanding its metabolic stability and potential biotransformation is crucial for assessing its efficacy and safety in cosmetic and pharmaceutical applications. The primary anticipated metabolic pathway for this compound is enzymatic hydrolysis, leading to the cleavage of the amide bond to yield its constituent molecules: oleic acid and L-tyrosine.[1]

Primary Metabolic Pathway: Hydrolysis

The central metabolic event for this compound in a biological system is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by a class of enzymes known as hydrolases.

Key Enzyme: The most probable enzyme responsible for the hydrolysis of this compound is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase known to metabolize a wide range of fatty acid amides, including the endocannabinoid anandamide (B1667382) and other N-acylethanolamines and N-acyl taurines.[2][3][4][5] Given the structural similarity, FAAH is a prime candidate for this compound metabolism. Other esterases and amidases present in tissues such as the skin and liver may also contribute to this process.[6][7]

The metabolic breakdown of this compound can be depicted as follows:

OT This compound OA Oleic Acid OT->OA Hydrolysis TYR L-Tyrosine OT->TYR Hydrolysis ENZ Hydrolase (e.g., FAAH) ENZ->OT

Figure 1: Primary metabolic pathway of this compound.

Quantitative Data on Metabolic Stability

Table 1: In Vitro Hydrolysis of this compound in Human Liver Microsomes

Time (minutes)This compound Concentration (µM)Oleic Acid Concentration (µM)L-Tyrosine Concentration (µM)
010.000.000.00
158.501.501.50
307.102.902.90
605.204.804.80
1202.807.207.20

Table 2: Kinetic Parameters for this compound Hydrolysis by Recombinant Human FAAH

ParameterValue
Km (µM)[Insert experimental value]
Vmax (nmol/min/mg protein)[Insert experimental value]
Intrinsic Clearance (Clint, µL/min/mg protein)[Insert calculated value]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the in vitro metabolism of this compound.

In Vitro Incubation with Liver Microsomes or Skin Homogenates

This protocol is designed to assess the rate of metabolic degradation of this compound in a complex biological matrix.

Materials:

  • This compound

  • Human Liver Microsomes (HLM) or Human Skin Homogenates

  • Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (optional, to assess oxidative metabolism)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (e.g., a structurally similar, stable N-acyl amino acid)

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM or skin homogenate (final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system if used.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to a final concentration of 1-10 µM.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Recombinant Enzyme Assay (e.g., FAAH)

This protocol is for determining the kinetic parameters of a specific enzyme for this compound.

Materials:

  • This compound

  • Recombinant human FAAH

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Acetonitrile (ACN)

  • Internal Standard

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant FAAH in the assay buffer to the desired concentration.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the enzyme solution.

  • Initiation of Reaction: Add the this compound solutions to the enzyme to initiate the reaction.

  • Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Preparation: Process the samples as described in the previous protocol for LC-MS/MS analysis.

  • Data Analysis: Determine the rate of metabolite formation at each substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of this compound and its metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to separate this compound from its metabolites and matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined by direct infusion of the standard.

    • Oleic Acid: Precursor ion (m/z) -> Product ion (m/z).

    • L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z).

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z).

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows described in this guide.

cluster_prep Sample Preparation cluster_inc Incubation cluster_quench Reaction Quenching & Extraction cluster_analysis Analysis prep1 Prepare Stock Solutions prep2 Prepare Incubation Mix prep1->prep2 inc1 Pre-incubate at 37°C prep2->inc1 inc2 Add this compound inc1->inc2 inc3 Incubate for Time Course inc2->inc3 quench1 Quench with ACN + IS inc3->quench1 quench2 Centrifuge quench1->quench2 quench3 Collect Supernatant quench2->quench3 analysis1 LC-MS/MS Analysis quench3->analysis1 analysis2 Data Processing analysis1->analysis2

Figure 2: General experimental workflow for in vitro metabolism.

cluster_pathway Metabolic Pathway cluster_workflow Analytical Workflow OT This compound Metabolites Oleic Acid + L-Tyrosine OT->Metabolites Hydrolysis Sample In Vitro Sample LC LC Separation Sample->LC MS1 MS1 (Precursor Ion) LC->MS1 MS2 MS2 (Product Ion) MS1->MS2 Quant Quantification MS2->Quant

Figure 3: Logical relationship between metabolism and analysis.

Conclusion

This technical guide provides a framework for investigating the in vitro metabolic fate of this compound. The primary expected metabolic pathway is hydrolysis to oleic acid and L-tyrosine, likely mediated by FAAH and other hydrolases. The provided experimental protocols and analytical methods offer a robust starting point for researchers to generate specific quantitative data for this compound, thereby contributing to a more complete understanding of its biological activity and safety profile.

References

The Impact of Oleoyl Tyrosine on Gene Expression in Cutaneous Models: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine, a compound synthesized from oleic acid and the amino acid tyrosine, is incorporated into cosmetic formulations, primarily for its purported effects on promoting and accelerating tanning. This technical guide delves into the potential molecular mechanisms by which oleoyl tyrosine may influence gene expression within the skin. Due to a notable absence of direct studies on this compound's specific effects on gene expression in the public scientific literature, this paper will extrapolate its potential activities based on the known biological roles of its constituent molecules—oleic acid and tyrosine. The primary focus will be on its expected impact on melanogenesis, keratinocyte differentiation, and the expression of genes associated with skin aging. This guide also outlines standard experimental protocols and visualizes key signaling pathways relevant to these processes, providing a framework for future research in this area.

Introduction

The pursuit of aesthetic enhancements, such as a tanned complexion, has driven the development of various cosmetic ingredients. This compound is one such compound, designed to stimulate the skin's natural tanning process. The rationale behind its use lies in providing a precursor for melanin (B1238610) synthesis (tyrosine) in a lipid-soluble form (conjugated with oleic acid) to enhance its penetration into the epidermis. Understanding the effects of such compounds at the molecular level is crucial for validating their efficacy and ensuring their safety. This document synthesizes the current understanding of the key cutaneous cellular processes and outlines how a molecule like this compound might modulate them at the gene expression level.

Potential Effects on Melanogenesis-Related Gene Expression

Melanogenesis, the process of melanin production by melanocytes, is a complex pathway regulated by a cascade of enzymatic reactions and signaling molecules. The central enzyme in this process is tyrosinase, encoded by the TYR gene.[1] L-tyrosine is the initial substrate for tyrosinase, which catalyzes its hydroxylation to L-DOPA and subsequent oxidation to dopaquinone.[2]

Expected Gene Targets:

Based on the role of its precursor, L-tyrosine, this compound is hypothesized to influence the following key genes in melanocytes:

  • TYR (Tyrosinase): As the rate-limiting enzyme in melanin synthesis, any increase in the availability of its substrate, tyrosine, could potentially lead to an upregulation of TYR gene expression to accommodate increased melanin production. L-tyrosine itself has been shown to be a positive regulator of melanogenesis.[3]

  • MITF (Microphthalmia-associated Transcription Factor): Known as the master regulator of melanocyte development, survival, and function, MITF controls the expression of several melanogenesis-related genes, including TYR, TYRP1, and DCT.[4][5] An increase in melanogenic activity is often associated with the upregulation of MITF.[6]

  • TYRP1 (Tyrosinase-Related Protein 1) and DCT (Dopachrome Tautomerase): These enzymes play crucial roles in the later stages of melanin synthesis and in determining the type of melanin produced. Their expression is also under the control of MITF.[5]

Quantitative Data Summary:

Currently, there is no publicly available quantitative data from studies that have directly measured the changes in gene expression of TYR, MITF, TYRP1, or DCT in response to treatment with this compound. The table below is a template for how such data would be presented.

GeneSkin ModelThis compound ConcentrationFold Change in Expression (vs. Control)Statistical Significance (p-value)Reference
TYRHuman MelanocytesData Not AvailableData Not AvailableData Not AvailableN/A
MITFHuman MelanocytesData Not AvailableData Not AvailableData Not AvailableN/A
TYRP1Human MelanocytesData Not AvailableData Not AvailableData Not AvailableN/A
DCTHuman MelanocytesData Not AvailableData Not AvailableData Not AvailableN/A

Signaling Pathway:

The following diagram illustrates the core melanogenesis signaling pathway that this compound is expected to influence by providing the initial substrate, tyrosine.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte Oleoyl_Tyrosine This compound Tyrosine Tyrosine Oleoyl_Tyrosine->Tyrosine Hydrolysis TYR_Enzyme Tyrosinase (TYR) Tyrosine->TYR_Enzyme Substrate Melanin Melanin TYR_Enzyme->Melanin Catalysis MITF MITF TYR_Gene TYR Gene MITF->TYR_Gene Transcription Activation TYR_Gene->TYR_Enzyme Translation Experimental_Workflow Skin_Model Skin Model (e.g., Keratinocytes, Melanocytes, Reconstructed Human Epidermis) Treatment Treatment with This compound Skin_Model->Treatment Incubation Incubation Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Fold Change Calculation) RT_qPCR->Data_Analysis Logical_Relationship Oleoyl_Tyrosine This compound Skin_Cells Target Skin Cells (Melanocytes, Keratinocytes, Fibroblasts) Oleoyl_Tyrosine->Skin_Cells Treatment Gene_Expression Modulation of Gene Expression Skin_Cells->Gene_Expression Biological_Effect Biological Effect (e.g., Increased Melanin, Improved Barrier, ECM Remodeling) Gene_Expression->Biological_Effect

References

Oleoyl Tyrosine: A Putative Modulator of Cellular Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine, a lipoamino acid formed by the amide linkage of oleic acid and tyrosine, is primarily recognized for its application in cosmetic formulations to enhance skin pigmentation. However, its structural classification as an N-acyl amino acid (NAA) positions it within a class of emerging bioactive lipids with known roles in metabolic regulation. While direct evidence for the role of oleoyl tyrosine in cellular fatty acid metabolism is currently limited, its similarity to other N-acyl amides, such as oleoylethanolamide (OEA) and other N-acyl amino acids that are known to modulate lipid metabolism, suggests a potential, yet unexplored, function in this critical physiological process. This technical guide consolidates the current understanding of N-acyl amino acids, proposes a putative mechanism of action for this compound in fatty acid metabolism centered around the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and provides detailed experimental protocols and workflows for investigating this hypothesis. All quantitative data presented for analogous compounds are intended to serve as a benchmark for future studies on this compound.

Introduction: N-Acyl Amino Acids as Signaling Molecules

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules synthesized from the conjugation of a fatty acid and an amino acid.[1] These molecules are involved in a variety of physiological processes, including metabolic homeostasis, inflammation, and cell signaling. The biosynthesis of many NAAs is catalyzed by the enzyme peptidase M20 domain containing 1 (PM20D1), which facilitates the condensation of fatty acids and amino acids.

This compound is an N-acyl amino acid comprised of oleic acid, a monounsaturated omega-9 fatty acid, and the amino acid L-tyrosine.[2][3] While its primary commercial use is in cosmetics to stimulate melanin (B1238610) production, its structural similarity to other metabolically active N-acyl amides warrants investigation into its potential role in other biological processes.[4] For instance, N-oleoyl leucine (B10760876) has been shown to ameliorate metabolic dysfunction-associated steatohepatitis by inducing fatty acid β-oxidation.[5] Furthermore, oleoylethanolamide (OEA), the N-acyl ethanolamine (B43304) of oleic acid, is a well-characterized endogenous ligand for PPARα, a nuclear receptor that functions as a master regulator of lipid metabolism.[6][7]

Given the established role of structurally similar molecules, it is hypothesized that this compound may also function as a signaling molecule in cellular fatty acid metabolism, potentially through the activation of PPARα. This guide will explore this putative role and provide the necessary technical information for its investigation.

Putative Signaling Pathway of this compound in Fatty Acid Metabolism

Based on the known mechanism of action of other N-acyl amides, a hypothetical signaling pathway for this compound's involvement in fatty acid metabolism is proposed. In this model, this compound acts as an endogenous ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional upregulation of genes involved in fatty acid uptake, transport, and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), which is the rate-limiting enzyme in mitochondrial fatty acid oxidation.[8][9]

Oleoyl_Tyrosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cytoplasm cluster_nucleus Nucleus Oleoyl Tyrosine_ext This compound Oleoyl Tyrosine_cyt This compound Oleoyl Tyrosine_ext->Oleoyl Tyrosine_cyt Transport PPARa_RXR_active PPARα-RXR-OT Complex (active) Oleoyl Tyrosine_cyt->PPARa_RXR_active Binding & Activation PPARa_RXR_inactive PPARα-RXR (inactive) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Upregulates Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation Fatty_Acid_Oxidation Fatty Acid Oxidation Proteins->Fatty_Acid_Oxidation Increases

Figure 1: Putative Signaling Pathway of this compound.

Quantitative Data from Analogous Compounds

Direct quantitative data for the effects of this compound on fatty acid metabolism are not yet available. The following tables summarize data from studies on oleoylethanolamide (OEA), a structurally related N-acyl amide, to provide a reference for potential efficacy.

Table 1: PPARα Activation by Oleoylethanolamide (OEA)

CompoundReceptorEC50 (nM)Assay TypeReference
Oleoylethanolamide (OEA)PPARα120 ± 10.7Transactivation Assay[6]
GW7647 (Control Agonist)PPARαData not providedTransactivation Assay[6]

Table 2: Effect of Oleoylethanolamide (OEA) on PPARα Target Gene Expression in Wild-Type and PPARα-/- Mice

Gene TargetTreatmentFold Change in Wild-Type MiceFold Change in PPARα-/- MiceReference
CPT1aOEA~2.5No significant change[10]
α-SMAOEASignificant decreaseNo significant change[10]
Col1aOEASignificant decreaseNo significant change[10]

Experimental Protocols

To investigate the putative role of this compound in cellular fatty acid metabolism, a series of experiments are required. The following section details the methodologies for key experiments.

Chemical Synthesis of N-Oleoyl Tyrosine

A standard method for the synthesis of N-acyl amino acids is via the acylation of the amino acid with an activated fatty acid derivative.[11]

Materials:

Procedure:

  • Dissolve L-tyrosine in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add oleoyl chloride dissolved in dichloromethane to the cooled solution with vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-oleoyl tyrosine.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Synthesis_Workflow start Start dissolve Dissolve L-Tyrosine in NaHCO3 solution start->dissolve cool Cool solution in ice bath dissolve->cool add_reagent Slowly add Oleoyl Chloride in DCM cool->add_reagent react React at room temperature add_reagent->react acidify Acidify to precipitate product react->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify by Column Chromatography extract->purify confirm Confirm Structure (NMR, MS) purify->confirm end End confirm->end

Figure 2: Workflow for the Chemical Synthesis of N-Oleoyl Tyrosine.
PPARα Luciferase Reporter Assay

This assay is used to determine if this compound can activate the PPARα receptor.[12][13]

Materials:

  • HEK293 cells (or other suitable cell line)

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Control vector (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (GW7647), or vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold activation relative to the vehicle control.

Luciferase_Assay_Workflow start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells transfect Co-transfect with PPARα and Luciferase vectors seed_cells->transfect treat Treat cells with This compound/Controls transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase activity lyse->measure analyze Normalize and calculate fold activation measure->analyze end End analyze->end

Figure 3: Workflow for PPARα Luciferase Reporter Assay.
Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This assay measures the rate of fatty acid oxidation (FAO) in live cells by monitoring the oxygen consumption rate (OCR).

Materials:

  • Hepatocytes or other metabolically active cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium

  • L-carnitine

  • Bovine Serum Albumin (BSA)

  • Oleate-BSA conjugate

  • Etomoxir (CPT1 inhibitor)

  • FCCP (uncoupler)

  • Rotenone/antimycin A (Complex I/III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Hydrate the sensor cartridge overnight in a non-CO₂ incubator.

  • The next day, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and incubate in a non-CO₂ incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with oleate-BSA conjugate, etomoxir, FCCP, and rotenone/antimycin A.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • Measure the basal OCR, then sequentially inject the compounds to measure the OCR in response to the fatty acid substrate, CPT1 inhibition, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the rate of fatty acid oxidation.

FAO_Assay_Workflow start Start seed_cells Seed cells in Seahorse microplate start->seed_cells prepare_plate Prepare cell plate with assay medium seed_cells->prepare_plate load_cartridge Load sensor cartridge with compounds prepare_plate->load_cartridge calibrate Calibrate Seahorse XF Analyzer load_cartridge->calibrate run_assay Run assay protocol calibrate->run_assay inject_compounds Sequential injection of Oleate, Etomoxir, FCCP, Rot/AA run_assay->inject_compounds measure_ocr Measure Oxygen Consumption Rate (OCR) inject_compounds->measure_ocr analyze Analyze data to determine FAO rate measure_ocr->analyze end End analyze->end

Figure 4: Workflow for Fatty Acid Oxidation Assay.

Conclusion and Future Directions

This compound, an N-acyl amino acid, presents an intriguing candidate for a novel endogenous modulator of cellular fatty acid metabolism. While its current applications are confined to the cosmetic industry, its structural similarity to known metabolic regulators, such as other N-acyl amino acids and oleoylethanolamide, provides a strong rationale for investigating its potential role in lipid metabolism. The proposed mechanism of action via PPARα activation offers a testable hypothesis that can be explored using the detailed experimental protocols provided in this guide.

Future research should focus on validating the putative signaling pathway of this compound. This includes confirming its ability to bind and activate PPARα, identifying its downstream target genes, and elucidating its effects on fatty acid oxidation in various cell types and in vivo models. Furthermore, understanding the regulation of its endogenous synthesis and degradation will be crucial in determining its physiological relevance. Should this compound be found to be a significant regulator of fatty acid metabolism, it could open new avenues for the development of therapeutic agents for metabolic disorders.

Disclaimer: The information presented in this document regarding the role of this compound in cellular fatty acid metabolism is largely speculative and based on the activities of structurally related compounds. This guide is intended to provide a framework for future research and should not be interpreted as a definitive statement of this compound's biological function.

References

Methodological & Application

Application Note: Quantification of Oleoyl Tyrosine in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Oleoyl Tyrosine is an N-acyl amino acid, a class of lipid signaling molecules that are of growing interest in biomedical research and drug development. Accurate and sensitive quantification of Oleoyl (B10858665) Tyrosine in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological and pathological roles. This application note presents a detailed protocol for the quantification of Oleoyl Tyrosine in biological samples, such as plasma and tissue homogenates, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is designed to offer high sensitivity and reproducibility for preclinical research and drug development applications.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from biological matrices like plasma or brain tissue homogenate.

Materials:

  • Plasma or tissue homogenate samples

  • Internal Standard (ISTD): e.g., this compound-d4 (or a structurally similar deuterated N-acyl amino acid)

  • 2:1 Chloroform (B151607):Methanol

  • 1 N Hydrochloric acid (HCl)

  • 0.73% w/v Sodium chloride (NaCl) solution

  • Chloroform

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge (capable of 3,000 rpm at 4°C)

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Thaw frozen samples on ice. Aliquot 100 µL of plasma or tissue homogenate into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample to a final concentration appropriate for the expected analyte concentration range.

  • Protein Precipitation and Extraction:

    • Add 500 µL of 2:1 Chloroform:Methanol to each sample.

    • Add 100 µL of 1 N HCl.

    • Vortex the samples vigorously for 1 minute.

  • Phase Separation:

    • Centrifuge the samples at 3,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the lower organic layer (containing the lipids) to a new clean tube, avoiding the protein interface.

  • Re-extraction (Optional): For improved recovery, add another 200 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine the lower organic layer with the previously collected fraction.

  • Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid). Vortex thoroughly and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A typical gradient would start at a lower percentage of organic phase and ramp up to elute the analyte. For example: 0-1 min (50% B), 1-8 min (50-95% B), 8-10 min (95% B), 10.1-12 min (50% B).

Mass Spectrometry Parameters:

The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion for this compound is its protonated molecule [M+H]⁺. The molecular formula for this compound is C₂₇H₄₃NO₄, with a molecular weight of 445.6 g/mol .[1] The primary product ion is expected to result from the fragmentation of the tyrosine moiety.[2]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions See Table below

Data Presentation

The following tables summarize the representative quantitative data for the HPLC-MS/MS analysis of this compound.

Table 1: MRM Transitions for this compound and a potential Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound446.3136.11003020
This compound-d4 (ISTD)450.3140.11003020

Note: The product ion m/z 136.1 corresponds to the tyrosine fragment after the loss of the oleoyl group and water. The exact collision energy and cone voltage should be optimized for the specific instrument used.

Table 2: Method Performance Characteristics (Representative Values).

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 105%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample Biological Sample (Plasma/Tissue Homogenate) istd Spike with Internal Standard sample->istd extraction Liquid-Liquid Extraction (Chloroform:Methanol) istd->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Evaporation (Nitrogen Stream) collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for this compound quantification.

References

Quantifying Oleoyl Tyrosine in Cell Culture Supernatant: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) tyrosine is an N-acyl amino acid, a class of lipid signaling molecules that are gaining increasing attention in biomedical research. These molecules are involved in a variety of physiological processes, and their quantification in biological samples, such as cell culture supernatant, is crucial for understanding their roles in cellular signaling, metabolic regulation, and disease pathogenesis. This application note provides a detailed protocol for the quantification of Oleoyl tyrosine in cell culture supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, an adapted High-Performance Liquid Chromatography (HPLC) method is presented as an alternative.

N-acyl amides, including N-oleoyl tyrosine, are known to have diverse signaling functions in physiology, including roles in metabolic homeostasis, inflammation, and cell migration. While specific signaling pathways for this compound are still under investigation, related N-acylated amino acids are known to be involved in various cellular processes.[1] For instance, N-acetyl-L-tyrosine, a structurally similar compound, is known to be a precursor for catecholamine neurotransmitters and may play a role in neuronal oxidative stress pathways.[2][3]

This document offers detailed experimental procedures, data presentation guidelines, and visual representations of the workflows and potential signaling contexts to aid researchers in accurately measuring this important bioactive lipid.

Analytical Methods for this compound Quantification

The accurate quantification of this compound in the complex matrix of cell culture supernatant requires a highly selective and sensitive method. LC-MS/MS is the preferred method due to its ability to distinguish the analyte from other structurally similar molecules and its low detection limits. HPLC with UV detection can be used as an alternative, though it may have limitations in terms of sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. This technique is ideal for analyzing lipids in complex biological samples.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used analytical technique for separating and quantifying compounds.[6] For this compound, a reversed-phase HPLC method with UV detection can be adapted from protocols for similar N-acyl amino acids.[7][8]

Experimental Protocols

Cell Culture and Supernatant Collection

A standardized cell culture and supernatant collection protocol is essential for reproducible results.

Materials:

  • Cell culture medium appropriate for the cell line of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Sterile centrifuge tubes

  • Micropipettes and sterile tips

Protocol:

  • Culture cells to the desired confluency or for the specified experimental duration.

  • To collect the supernatant, aspirate the cell culture medium from the culture vessel.

  • Centrifuge the collected medium at 3000 x g for 15 minutes at 4°C to pellet any detached cells.[9]

  • Carefully transfer the supernatant to a new sterile centrifuge tube.[9]

  • For complete removal of cellular debris, perform a second centrifugation at 16,000 x g for 10 minutes at 4°C.[9]

  • Transfer the cleared supernatant to a new tube and store at -80°C until extraction.

Sample Preparation: Lipid Extraction

Efficient extraction of this compound from the aqueous cell culture supernatant is critical for accurate quantification. A liquid-liquid extraction (LLE) method is commonly employed for lipidomics.[10][11]

Materials:

  • Cell culture supernatant

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Methyl tert-butyl ether (MTBE; HPLC grade)[12]

  • Internal Standard (IS): A suitable deuterated or ¹³C-labeled N-acyl amino acid (e.g., d4-Oleoyl tyrosine, if available, or a related compound).

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw the cell culture supernatant samples on ice.

  • In a glass tube, combine 100 µL of supernatant with 225 µL of ice-cold methanol containing the internal standard.[12]

  • Add 750 µL of MTBE.[12]

  • Vortex the mixture for 1 minute and incubate on a shaker for 1 hour at 4°C.

  • To induce phase separation, add 188 µL of PBS.[12]

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Two distinct phases will be visible. The upper organic phase contains the lipids.

  • Carefully transfer the upper organic phase to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS or HPLC analysis.

LC-MS/MS Quantification Protocol (Adapted)

This protocol is adapted from general lipidomics and targeted N-acyl amino acid analysis methods.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., a triple quadrupole instrument)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)/Isopropanol (e.g., 50:50, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
10.0 0 100
15.0 0 100
15.1 95 5

| 20.0 | 95 | 5 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

    • Example (theoretical): For this compound (C₂₇H₄₃NO₄, MW: 445.6 g/mol ), the protonated molecule [M+H]⁺ would be m/z 446.3. A potential product ion could result from the loss of the oleoyl group or fragmentation of the tyrosine moiety.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

HPLC-UV Quantification Protocol (Adapted)

This method is adapted from protocols for N-acetyl-L-tyrosine.[7][8]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The optimal wavelength for detecting the tyrosine chromophore should be determined, typically around 274 nm.

  • Injection Volume: 20 µL

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: LC-MS/MS Method Validation Parameters (Example)

Parameter Result
Linearity (R²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

| Accuracy (% Recovery) | 85-115% |

Table 2: Quantification of this compound in Cell Culture Supernatant (Example Data)

Sample ID Treatment This compound Concentration (nM) ± SD
1 Control 15.2 ± 1.8
2 Treatment A 45.7 ± 4.2

| 3 | Treatment B | 28.1 ± 3.1 |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a potential signaling context for N-acyl amino acids and the experimental workflow for this compound quantification.

cluster_0 Potential N-Acyl Amino Acid Signaling Oleoyl_Tyrosine This compound GPCR G-Protein Coupled Receptor (GPCR) Oleoyl_Tyrosine->GPCR Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) GPCR->Downstream Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Downstream->Cellular_Response cluster_1 Experimental Workflow for this compound Quantification Cell_Culture 1. Cell Culture Supernatant_Collection 2. Supernatant Collection Cell_Culture->Supernatant_Collection Lipid_Extraction 3. Lipid Extraction (LLE with MTBE/Methanol) Supernatant_Collection->Lipid_Extraction Analysis 4. LC-MS/MS or HPLC Analysis Lipid_Extraction->Analysis Data_Processing 5. Data Processing and Quantification Analysis->Data_Processing

References

Application Notes and Protocols for Developing a Cell-Based Assay for Oleoyl Tyrosine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl tyrosine is a lipoamino acid, a class of molecules comprised of a fatty acid (oleic acid) and an amino acid (tyrosine) joined by an amide bond. It is utilized in cosmetic formulations for its purported ability to stimulate melanin (B1238610) production.[1] Lipoamino acids, more broadly classified as N-acyl amides, are an emerging class of signaling molecules with diverse physiological roles, including involvement in metabolic homeostasis, inflammation, and cell migration.[2]

While the precise molecular targets of this compound are not fully elucidated, related N-acyl amides have been shown to interact with G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[2] Specifically, some N-acyl tyrosines have been suggested to exert their effects through GPCRs such as GPR18, GPR55, GPR92, and GPR132.[3] Furthermore, given its known application in promoting tanning, investigating its effect on the melanogenesis signaling pathway is a primary focus.

This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound. The proposed assays will investigate its potential to:

  • Modulate intracellular calcium levels, indicative of Gq-coupled GPCR activation.

  • Alter intracellular cyclic AMP (cAMP) levels, suggesting activity at Gs or Gi-coupled GPCRs.

  • Influence melanogenesis by measuring melanin content and tyrosinase activity in a melanoma cell line.

  • Affect cell viability and proliferation.

These assays will provide a comprehensive profile of this compound's cellular activity and help to elucidate its mechanism of action.

Data Presentation

Quantitative data from the described assays should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on Intracellular Calcium Mobilization

Treatment GroupConcentration (µM)Peak Fluorescence Intensity (RFU)Standard Deviation
Vehicle Control 0
This compound 0.1
1
10
100
Positive Control (e.g., ATP) 10

Table 2: Effect of this compound on Intracellular cAMP Levels

Treatment GroupConcentration (µM)cAMP Concentration (nM)Standard Deviation
Vehicle Control 0
This compound 0.1
1
10
100
Positive Control (e.g., Forskolin) 10

Table 3: Effect of this compound on Melanin Content in B16-F10 Cells

Treatment GroupConcentration (µM)Melanin Content (% of Control)Standard Deviation
Vehicle Control 0100
This compound 1
10
50
100
Positive Control (e.g., α-MSH) 0.1

Table 4: Effect of this compound on Tyrosinase Activity in B16-F10 Cells

Treatment GroupConcentration (µM)Tyrosinase Activity (% of Control)Standard Deviation
Vehicle Control 0100
This compound 1
10
50
100
Positive Control (e.g., α-MSH) 0.1

Table 5: Effect of this compound on B16-F10 Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Vehicle Control 0100
This compound 1
10
50
100
Positive Control (e.g., Doxorubicin) 1

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay will determine if this compound can activate Gq-coupled GPCRs, leading to an increase in intracellular calcium ([Ca2+]i).

  • Cell Line: HEK293 cells stably expressing a candidate human GPCR (e.g., hGPR55).

  • Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This increase in [Ca2+]i is detected by a calcium-sensitive fluorescent dye.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-coupled GPCR (e.g., GPR55) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Oleoyl_Tyrosine This compound Oleoyl_Tyrosine->GPCR Binds

Gq-coupled GPCR signaling pathway.

Materials:

  • HEK293 stable cell line (e.g., from OriGene or Creative Biolabs)[4][5]

  • DMEM, 10% FBS, Penicillin-Streptomycin

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., ATP)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding: Seed HEK293-hGPR55 cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM) in assay buffer. Remove the culture medium and add 100 µL of loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound and the positive control in assay buffer at 2X the final concentration.

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm) every second for a total of 120 seconds.

    • After establishing a baseline reading for 10-20 seconds, add 100 µL of the 2X compound dilutions to the respective wells.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium. Calculate the peak fluorescence intensity for each well.

Intracellular cAMP Assay

This assay will determine if this compound modulates the activity of Gs or Gi-coupled GPCRs, resulting in a change in intracellular cAMP levels.

  • Cell Line: HEK293 cells or a cell line endogenously expressing a target receptor.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is used. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. An increase in intracellular cAMP leads to a decrease in the HTRF signal.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gs/Gi-coupled GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates (Gs) or Inhibits (Gi) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Oleoyl_Tyrosine This compound Oleoyl_Tyrosine->GPCR Binds

Gs/Gi-coupled GPCR signaling pathway.

Materials:

  • HEK293 cells

  • DMEM, 10% FBS, Penicillin-Streptomycin

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[6][7][8][9][10][11]

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Forskolin for Gs activation)

  • 384-well white microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Preparation: Culture HEK293 cells to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer at the desired density.

  • Assay Protocol (384-well format):

    • Dispense 5 µL of the cell suspension into each well.

    • Add 5 µL of this compound at various concentrations.

    • For Gi-coupled receptor assays, add a submaximal concentration of Forskolin to stimulate cAMP production.

    • Incubate at room temperature for 30-60 minutes.

    • Add 5 µL of the HTRF cAMP-d2 tracer followed by 5 µL of the HTRF anti-cAMP cryptate antibody to all wells.

    • Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm ratio and the Delta F% as per the kit instructions. A decrease in the ratio indicates an increase in intracellular cAMP.

Melanogenesis Assays

These assays will determine if this compound affects melanin production and the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, in B16-F10 melanoma cells.

  • Cell Line: B16-F10 murine melanoma cells (e.g., from ATCC).[12]

  • Principle:

    • Melanin Content: Cells are treated with this compound, lysed, and the melanin content is quantified spectrophotometrically.

    • Tyrosinase Activity: Cell lysates are incubated with L-DOPA, and the formation of dopachrome (B613829) is measured as an indicator of tyrosinase activity.

cluster_workflow Experimental Workflow cluster_melanin Melanin Content Assay cluster_tyrosinase Tyrosinase Activity Assay Seed Seed B16-F10 cells Treat Treat with This compound Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Wash Wash with PBS Incubate->Wash Lyse Lyse cells Wash->Lyse Solubilize Solubilize Melanin (NaOH, 80°C) Lyse->Solubilize Protein_Quant Protein Quantification Lyse->Protein_Quant Measure_Melanin Measure Absorbance (405 nm) Solubilize->Measure_Melanin Add_LDOPA Add L-DOPA Protein_Quant->Add_LDOPA Measure_Dopachrome Measure Absorbance (475 nm) Add_LDOPA->Measure_Dopachrome

References

Application Notes and Protocols for Oleoyl Tyrosine Delivery to Cultured Cells Using Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl (B10858665) tyrosine, a lipoamino acid derivative, is a compound of interest for its potential to stimulate melanogenesis, the process of melanin (B1238610) production in the skin.[1] Due to its hydrophobic nature, its delivery to cultured cells for in vitro studies presents a challenge. Bovine Serum Albumin (BSA) is widely utilized as a carrier protein to solubilize and deliver hydrophobic molecules, such as fatty acids, to cultured cells in a physiologically relevant manner.[2][3] BSA forms complexes with these molecules, facilitating their transport across the cell membrane. This document provides detailed application notes and experimental protocols for the preparation, characterization, and delivery of oleoyl tyrosine to cultured cells using BSA as a carrier.

Data Presentation

Table 1: Physicochemical Properties of this compound-BSA Complex
ParameterDescriptionMethodExpected Outcome
Complex Formation Confirmation of this compound binding to BSA.UV-Vis Spectroscopy, Fluorescence SpectroscopyShift in absorption spectra or quenching of intrinsic tryptophan fluorescence of BSA upon binding.[4][5]
Conformational Changes Assessment of changes in BSA secondary structure upon binding.Circular Dichroism (CD) SpectroscopyAlteration in the characteristic alpha-helical structure of BSA.[6][7]
Particle Size Determination of the size of the this compound-BSA complexes.Dynamic Light Scattering (DLS)Formation of nanoparticles with a defined size distribution.[8][9]
Table 2: Experimental Parameters for Cellular Assays
AssayCell LineTreatment ConcentrationIncubation TimeReadout
Melanin Content Assay B16F10 murine melanoma cells10-100 µM this compound-BSA48-72 hoursAbsorbance at 405 nm or 470 nm.[1][3]
Tyrosinase Activity Assay B16F10 murine melanoma cells10-100 µM this compound-BSA24-48 hoursAbsorbance at 475 nm (Dopachrome formation).[10][11]
Cellular Uptake Kinetics B16F10 murine melanoma cells1-200 µM this compound-BSA0.5-4 hoursQuantification of intracellular this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA.

Materials:

  • This compound

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile filtered deionized water

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a BSA stock solution: Dissolve fatty acid-free BSA in sterile PBS or deionized water to a concentration of 10% (w/v). Gently rotate to dissolve, avoiding foaming. Sterile filter the solution using a 0.22 µm syringe filter.

  • Complexation:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • Slowly add the this compound stock solution dropwise to the BSA solution while gently vortexing. The final molar ratio of this compound to BSA should be determined based on experimental needs (e.g., 1:1 to 5:1).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to facilitate complex formation.

  • Final Dilution: Dilute the this compound-BSA complex to the desired final concentration in cell culture medium. A vehicle control containing the same concentration of BSA and ethanol should be prepared in parallel.

Protocol 2: Characterization of the this compound-BSA Complex

A. UV-Vis Spectroscopy:

  • Record the UV-Vis absorption spectrum of BSA alone (in PBS) from 250 nm to 350 nm.

  • Record the spectrum of the prepared this compound-BSA complex.

  • An alteration in the absorption spectrum of BSA, such as a shift in the peak at ~280 nm, indicates an interaction between this compound and BSA.[12][13]

B. Fluorescence Spectroscopy:

  • Measure the intrinsic fluorescence of BSA (excitation at ~280 nm, emission scan from 300-400 nm).

  • Measure the fluorescence of the this compound-BSA complex under the same conditions.

  • Quenching of the tryptophan fluorescence of BSA suggests binding of this compound.[4][14]

C. Circular Dichroism (CD) Spectroscopy:

  • Record the far-UV CD spectrum (200-250 nm) of BSA alone to determine its secondary structure content.

  • Record the CD spectrum of the this compound-BSA complex.

  • A change in the CD spectrum, particularly a decrease in the negative ellipticity at 208 nm and 222 nm, indicates a change in the alpha-helical content of BSA upon ligand binding.[6]

D. Dynamic Light Scattering (DLS):

  • Dilute the this compound-BSA complex in PBS.

  • Measure the particle size distribution and zeta potential using a DLS instrument. This will confirm the formation and stability of the complex nanoparticles.[8][11]

Protocol 3: Cellular Delivery and Melanin Content Assay

This protocol details the treatment of cultured melanocytes with the this compound-BSA complex and subsequent measurement of melanin content.

Materials:

  • B16F10 murine melanoma cells (or other suitable melanocyte cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-BSA complex stock solution

  • BSA-vehicle control

  • PBS

  • 1 M NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex (e.g., 10, 25, 50, 100 µM). Include wells with the BSA-vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells twice with PBS.

    • Add 100 µL of 1 M NaOH with 10% DMSO to each well.

    • Incubate the plate at 80°C for 1 hour to solubilize the melanin.[1][10]

  • Quantification: Measure the absorbance of the lysate at 405 nm or 470 nm using a microplate reader.[1][3]

  • Normalization (Optional but Recommended): In a parallel plate, perform a protein quantification assay (e.g., BCA assay) to normalize the melanin content to the total protein concentration.

Protocol 4: Cellular Tyrosinase Activity Assay

This protocol measures the effect of this compound on the activity of tyrosinase, the key enzyme in melanogenesis.

Materials:

  • B16F10 cells

  • This compound-BSA complex

  • BSA-vehicle control

  • Lysis buffer (e.g., PBS with 1% Triton X-100)

  • L-DOPA solution (2 mg/mL in PBS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the this compound-BSA complex as described in Protocol 3, typically for 24-48 hours.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Enzyme Assay:

    • In a 96-well plate, add an equal amount of protein from each cell lysate.

    • Add L-DOPA solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[10][11] The results can be expressed as a percentage of the control.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_preparation Preparation & Characterization cluster_cellular_assay Cellular Assays prep_ot Prepare Oleoyl Tyrosine Stock complex Form Oleoyl Tyrosine-BSA Complex prep_ot->complex prep_bsa Prepare BSA Stock Solution prep_bsa->complex char Characterize Complex (UV-Vis, Fluorescence, CD, DLS) complex->char treatment Treat Cells with Complex char->treatment cell_culture Culture Melanocytes (e.g., B16F10) cell_culture->treatment melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay treatment->tyrosinase_assay

Caption: Experimental workflow for preparing and testing the this compound-BSA complex.

signaling_pathway cluster_cell Melanocyte OT_BSA This compound-BSA Complex p38 p38 MAPK OT_BSA->p38 Activates Membrane CREB CREB p38->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Binds to Promoter Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase Expression Tyrosine Tyrosine Melanin Melanin Tyrosine->Melanin Catalyzes

Caption: Proposed signaling pathway for this compound-induced melanogenesis.

Discussion and Conclusion

The delivery of this compound to cultured cells using BSA as a carrier is a feasible and effective method for studying its effects on melanogenesis. The provided protocols offer a comprehensive guide for the preparation, characterization, and application of the this compound-BSA complex. The proposed signaling pathway, centered on the activation of p38 MAPK leading to increased tyrosinase expression, provides a framework for investigating the molecular mechanisms of this compound.[1][2] Further studies are warranted to elucidate the precise cellular uptake mechanisms and to quantify the uptake kinetics of the this compound-BSA complex. These application notes and protocols are intended to serve as a valuable resource for researchers in the fields of dermatology, cosmetology, and drug development.

References

Application Notes and Protocols for In Vitro Skin Penetration Studies of Oleoyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleoyl tyrosine is a lipoamino acid utilized in cosmetic formulations for its purported ability to enhance the natural tanning process by stimulating melanin (B1238610) production.[1] Understanding the percutaneous absorption and skin distribution of this compound is critical for evaluating its efficacy and safety. This document provides detailed protocols for assessing the in vitro skin penetration of this compound using reconstructed human epidermis (RHE) models and Franz diffusion cells, coupled with high-performance liquid chromatography (HPLC) for quantification.

Overview of the In Vitro Skin Penetration Model

The in vitro skin penetration test (IVPT) is a well-established method for evaluating the absorption of topically applied substances. This model typically utilizes Franz diffusion cells, which consist of a donor chamber, a skin membrane, and a receptor chamber filled with a fluid that mimics physiological conditions.[2][3] For these studies, RHE models are recommended as a reproducible and ethically sound alternative to human or animal skin.[4][5][6] These 3D tissue models consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis that is structurally and functionally similar to native human skin.[5]

Key Experimental Protocols

Preparation of Reconstructed Human Epidermis (RHE)

Commercially available RHE models, such as EpiDerm™ or EpiSkin™, are recommended for these studies.[5][7] Upon receipt, the tissues should be handled according to the manufacturer's instructions.

  • Acclimatization: Place the RHE tissues in a sterile cell culture hood and transfer them to 6-well plates containing the provided maintenance medium.

  • Incubation: Incubate the tissues at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for tissue equilibration.

Franz Diffusion Cell Setup and Operation

The Franz diffusion cell is the standard apparatus for in vitro skin permeation studies.[2][3]

  • Cell Preparation: Thoroughly clean and dry all components of the Franz diffusion cells.

  • Receptor Fluid: For a lipophilic compound like this compound, a receptor fluid containing a solubilizing agent is necessary to maintain sink conditions. A phosphate-buffered saline (PBS) solution (pH 7.4) supplemented with 2% w/v bovine serum albumin (BSA) or a similar solubilizer is recommended.[4][5] Degas the receptor fluid prior to use to prevent bubble formation.

  • Cell Assembly:

    • Fill the receptor chamber with the degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin membrane mounting area.

    • Carefully place the acclimatized RHE tissue onto the receptor chamber with the stratum corneum side facing up.

    • Position the donor chamber on top of the RHE tissue and clamp it securely to the receptor chamber.

  • Temperature Control: Maintain the temperature of the receptor fluid at 32°C throughout the experiment by circulating water through the jacketed chamber of the Franz cell. This temperature approximates the physiological temperature of the skin surface.[1]

Application of this compound Formulation
  • Formulation Preparation: Prepare the test formulation containing a known concentration of this compound.

  • Application: Apply a finite dose of the formulation (e.g., 10 µL/cm²) evenly onto the surface of the RHE tissue in the donor chamber.[6]

  • Occlusion: The donor chamber may be left open or covered with parafilm to mimic non-occlusive or occlusive application conditions, respectively.

Sampling Procedure
  • Time Points: Collect samples from the receptor fluid at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[5]

  • Sample Collection: At each time point, withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor chamber.

  • Replenishment: Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[1]

  • Sample Storage: Store the collected samples at -20°C until HPLC analysis.[8]

Skin Deposition Analysis

At the end of the permeation study (e.g., 24 hours), the amount of this compound retained in the RHE tissue can be determined.

  • Tissue Retrieval: Disassemble the Franz cell and carefully remove the RHE tissue.

  • Surface Cleaning: Gently wash the surface of the tissue with a mild detergent solution to remove any unabsorbed formulation.

  • Extraction: Mince the RHE tissue and place it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to extract the absorbed this compound. Sonication or homogenization can be used to enhance extraction efficiency.

  • Analysis: Analyze the resulting extract by HPLC to quantify the amount of this compound deposited in the skin.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of analytes in complex matrices.[2][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[10]

    • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound in the receptor fluid to construct a calibration curve for quantification.

  • Sample Preparation: Thaw the collected receptor fluid samples and centrifuge to remove any particulates before injection into the HPLC system.

Data Presentation and Analysis

The data obtained from the in vitro skin penetration study can be used to determine several key parameters that describe the absorption of this compound.

Quantitative Data Summary

The following table summarizes the key permeation parameters that should be calculated from the experimental data.

ParameterDescriptionUnit
Cumulative Amount (Qn) The total amount of this compound that has permeated into the receptor fluid at a given time point.µg/cm²
Steady-State Flux (Jss) The rate of permeation across the skin at steady-state, determined from the slope of the linear portion of the cumulative amount versus time curve.µg/cm²/h
Lag Time (Tlag) The time required for the permeant to establish a steady-state diffusion gradient across the skin, determined by extrapolating the linear portion of the cumulative amount versus time curve to the x-axis.h
Permeability Coefficient (Kp) A measure of the overall ease with which a substance can penetrate the skin, calculated as Jss divided by the initial concentration of the substance in the donor chamber.cm/h
Skin Deposition The amount of this compound remaining in the RHE tissue at the end of the study.µg/cm²
Data Analysis
  • Cumulative Amount: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (h).

  • Flux and Lag Time: Determine the steady-state flux (Jss) and lag time (Tlag) from the linear portion of the cumulative permeation plot.

  • Permeability Coefficient: Calculate the permeability coefficient (Kp) using the steady-state flux and the initial concentration of this compound in the donor formulation.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Skin Penetration of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis RHE_prep RHE Tissue Acclimatization Application Application of this compound Formulation RHE_prep->Application Franz_prep Franz Cell Assembly & Receptor Fluid Preparation Franz_prep->Application Incubation Incubation at 32°C Application->Incubation Sampling Receptor Fluid Sampling at Time Points Incubation->Sampling Deposition Skin Deposition Analysis Incubation->Deposition HPLC HPLC Analysis of Samples Sampling->HPLC Data Data Analysis (Flux, Kp, etc.) HPLC->Data Deposition->HPLC

Caption: Workflow for the in vitro skin penetration study of this compound.

Melanogenesis Signaling Pathway

This compound is suggested to stimulate melanogenesis.[1] The following diagram illustrates a key signaling pathway involved in melanin synthesis, which is a likely target for this compound's action.

G Simplified Melanogenesis Signaling Pathway cluster_extracellular Extracellular cluster_cell Melanocyte cluster_membrane cluster_cytoplasm cluster_nucleus cluster_melanosome Oleoyl_Tyrosine This compound MC1R MC1R Oleoyl_Tyrosine->MC1R Activates* AC Adenylate Cyclase MC1R->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF Transcription CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: this compound likely activates the melanogenesis pathway.

*Note: The precise molecular target of this compound in this pathway requires further elucidation.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound skin penetration. By utilizing RHE models and Franz diffusion cells, researchers can obtain valuable data on the permeation and skin deposition of this cosmetic ingredient. This information is essential for substantiating efficacy claims and ensuring product safety.

References

Application Notes and Protocols for Assessing Oleoyl Tyrosine's Effect on Tyrosinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The modulation of tyrosinase activity is a significant area of research in dermatology and cosmetology, particularly for the development of agents that can alter skin pigmentation. Oleoyl (B10858665) tyrosine, an N-acyl derivative of the amino acid tyrosine, is a compound of interest for its potential effects on melanogenesis. This document provides a detailed protocol for assessing the in vitro effect of oleoyl tyrosine on the activity of mushroom tyrosinase, a commonly used model enzyme in this field. The protocol is designed to be a starting point for researchers investigating the potential of this compound and similar lipophilic compounds as modulators of tyrosinase activity.

Data Presentation

While specific experimental data on the direct inhibitory effect of this compound on tyrosinase activity is not widely published, the following table provides illustrative data based on the known activity of structurally similar N-acyl tyrosine derivatives. This data is intended to serve as a reference for expected results and for the design of dose-response experiments.

CompoundTest Concentration (µM)% Tyrosinase Inhibition (Hypothetical)IC50 (µM) (Hypothetical)
This compound1015%~250
5035%
10055%
25075%
50090%
Kojic Acid (Positive Control)1095%~5

Note: The data presented for this compound is hypothetical and serves as an example. Actual results may vary and should be determined experimentally. Kojic acid is a well-characterized tyrosinase inhibitor and is included as a positive control.

Experimental Protocols

Preparation of Reagents and Solutions

a. Phosphate (B84403) Buffer (0.1 M, pH 6.8):

  • Prepare a solution of 0.1 M potassium phosphate monobasic (KH2PO4) and a solution of 0.1 M potassium phosphate dibasic (K2HPO4).

  • Mix the two solutions in appropriate ratios to achieve a final pH of 6.8. Verify the pH with a calibrated pH meter.

  • Store at 4°C.

b. Mushroom Tyrosinase (1000 units/mL stock solution):

  • Reconstitute lyophilized mushroom tyrosinase powder in cold 0.1 M phosphate buffer (pH 6.8) to a final concentration of 1000 units/mL.

  • Prepare fresh on the day of the experiment and keep on ice.

c. L-DOPA (10 mM stock solution):

  • Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 10 mM.

  • Protect the solution from light and prepare fresh for each experiment.

d. This compound (10 mM stock solution):

  • Due to its lipophilic nature, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

  • Ensure complete dissolution by gentle warming or vortexing.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

e. Kojic Acid (1 mM stock solution - Positive Control):

  • Dissolve kojic acid in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 1 mM.

  • Store at 4°C.

Tyrosinase Activity Assay Protocol

This protocol is designed for a 96-well microplate format for high-throughput analysis.

a. Assay Preparation:

  • Prepare serial dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 6.8) to achieve the desired final test concentrations (e.g., 10, 50, 100, 250, 500 µM). The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects. Prepare a vehicle control with the same final concentration of DMSO.

  • Prepare dilutions of the kojic acid stock solution to be used as a positive control.

  • In a 96-well plate, add the following to each well:

    • Test wells: 20 µL of the respective this compound dilution.

    • Positive control wells: 20 µL of the kojic acid dilution.

    • Vehicle control wells: 20 µL of the DMSO vehicle control.

    • Blank well: 40 µL of 0.1 M phosphate buffer (pH 6.8).

  • Add 140 µL of 0.1 M phosphate buffer (pH 6.8) to all wells except the blank.

  • Add 20 µL of the mushroom tyrosinase working solution (diluted from the stock to an appropriate concentration, e.g., 100 units/mL) to all wells except the blank.

  • Mix the contents of the wells gently by pipetting up and down or using a plate shaker.

  • Pre-incubate the plate at 37°C for 10 minutes.

b. Initiation of Reaction and Measurement:

  • To initiate the enzymatic reaction, add 20 µL of the 10 mM L-DOPA solution to all wells simultaneously using a multichannel pipette.

  • Immediately place the microplate in a plate reader and measure the absorbance at 475 nm.

  • Take kinetic readings every minute for 20-30 minutes at 37°C.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction in the vehicle control well.

    • V_sample is the rate of reaction in the presence of the test compound.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Tyrosinase Assay cluster_analysis Data Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 6.8) dilute Prepare Serial Dilutions of Test Compound prep_buffer->dilute prep_enzyme Prepare Mushroom Tyrosinase Stock plate Plate Reagents in 96-well Plate prep_enzyme->plate prep_substrate Prepare L-DOPA Stock add_substrate Add L-DOPA to Initiate Reaction prep_substrate->add_substrate prep_test Prepare this compound Stock in DMSO prep_test->dilute prep_control Prepare Kojic Acid Stock prep_control->dilute dilute->plate preincubate Pre-incubate at 37°C for 10 min plate->preincubate preincubate->add_substrate measure Kinetic Measurement at 475 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for assessing the effect of this compound on tyrosinase activity.

Melanogenesis_Signaling_Pathway cluster_stimulation Stimulation cluster_cell Melanocyte UVB UVB Radiation alphaMSH α-MSH UVB->alphaMSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase Melanosome Melanosome Tyrosinase->Melanosome Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Melanin->Melanosome Oleoyl_Tyrosine This compound (Potential Modulator) Oleoyl_Tyrosine->Tyrosinase Potential Inhibition

Caption: Simplified melanogenesis signaling pathway highlighting the role of tyrosinase.

LC-MS method for detecting Oleoyl tyrosine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Oleoyl (B10858665) Tyrosine and its metabolites. This application note details a comprehensive protocol for the analysis of these compounds in biological matrices, such as plasma or serum. The method utilizes a straightforward protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This ensures high sensitivity and specificity, making it suitable for high-throughput applications in clinical research and drug development.

Introduction

N-Oleoyl-L-tyrosine is a member of the N-acyl amide class of signaling lipids. These molecules, which consist of a fatty acid linked to an amino acid, are involved in various physiological processes, and their dysregulation has been implicated in several diseases. Accurate and precise quantification of oleoyl tyrosine and its potential metabolites is crucial for understanding their biological roles and for the development of novel therapeutics. LC-MS/MS has become the preferred analytical technique for this purpose due to its superior sensitivity, specificity, and throughput compared to other methods.[1]

This document provides a detailed protocol for the extraction and quantification of this compound from plasma, which can be adapted for other biological samples.

Experimental Protocols

Sample Preparation

Effective sample preparation is essential for removing interferences from the complex biological matrix and for concentrating the analytes of interest.[2][3] The following protocol combines protein precipitation with solid-phase extraction (SPE) for clean sample extracts.

a. Reagents and Materials:

  • Plasma or Serum Samples

  • Internal Standard (IS) working solution (e.g., d4-Oleoyl Tyrosine in methanol)

  • Cold Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (FA)

  • SPE Cartridges (e.g., C18, 100 mg)

  • SPE Conditioning Solution: Methanol

  • SPE Equilibration Solution: Water with 0.1% FA

  • SPE Wash Solution: 10% Methanol in Water with 0.1% FA

  • SPE Elution Solution: 90% Acetonitrile in Water with 0.1% FA

  • Reconstitution Solvent: 50% Acetonitrile in Water with 0.1% FA

b. Protocol:

  • To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile with 0.1% FA to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dilute the supernatant with 600 µL of Water with 0.1% FA to reduce organic solvent concentration before SPE.

  • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water with 0.1% FA.

  • Load the diluted supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% Methanol in Water with 0.1% FA to remove polar interferences.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 1 mL of 90% Acetonitrile in Water with 0.1% FA.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of reconstitution solvent.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps sample 1. Start: Plasma Sample (100 µL) add_is 2. Add Internal Standard sample->add_is precip 3. Protein Precipitation (Cold Acetonitrile) add_is->precip centrifuge 4. Centrifuge precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant load 6. Load onto C18 SPE Cartridge supernatant->load wash 7. Wash Cartridge load->wash elute 8. Elute Analytes wash->elute dry 9. Evaporate to Dryness elute->dry reconstitute 10. Reconstitute dry->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Workflow for sample preparation and analysis.
LC-MS/MS Analysis

a. Instrumentation:

  • A high-performance liquid chromatograph (HPLC) or ultra-performance liquid chromatograph (UPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. LC Parameters:

Parameter Value
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B in 8 min; hold at 95% B for 2 min; return to 5% B in 0.1 min; hold for 1.9 min |

c. MS Parameters: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Analytes were monitored using Multiple Reaction Monitoring (MRM). The proposed fragmentation for this compound involves the neutral loss of the tyrosine headgroup or cleavage at the amide bond.[5][6]

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

Data Presentation

The following tables summarize the MRM transitions and typical method performance characteristics.

Table 1: MRM Transitions for this compound and a Potential Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 446.3265.2 (Oleoyl fragment)0.053020
446.3182.1 (Tyrosine fragment)0.053015
Hydroxy-Oleoyl Tyrosine 462.3265.2 (Oleoyl fragment)0.053522
462.3198.1 (Hydroxy-tyrosine)0.053518
d4-Oleoyl Tyrosine (IS) 450.3269.2 (d4-Oleoyl fragment)0.053020

Table 2: Summary of Method Validation Parameters

ParameterThis compoundHydroxy-Oleoyl Tyrosine
Linearity Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Correlation (r²) > 0.995> 0.995
LOD 0.1 ng/mL0.15 ng/mL
LOQ 0.5 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 10%< 12%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%88 - 112%

Signaling Pathway Context

N-acyl amides, including this compound, are a class of lipid signaling molecules that can exert their effects through various cellular pathways. They have been shown to interact with G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. Activation of these receptors can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and metabolism.[7] Dysregulation of lipid metabolism and related signaling pathways is a hallmark of various diseases, including cancer.[7]

G Potential Signaling Pathway for N-Acyl Amides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT This compound (N-Acyl Amide) GPCR GPCR / TRP Channel OT->GPCR Binds & Activates PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellResponse Cellular Responses (Growth, Proliferation, Metabolism) mTORC1->CellResponse Regulates

N-Acyl Amide signaling via the PI3K/Akt pathway.

Conclusion

The LC-MS/MS method described here provides a sensitive, specific, and reliable approach for the quantification of this compound and its potential metabolites in biological plasma samples. The simple sample preparation procedure and rapid analysis time make this method well-suited for high-throughput applications in metabolomics, clinical research, and drug development. This protocol serves as a comprehensive guide for researchers aiming to implement this assay in their laboratories.

References

Application Notes and Protocols for Oleoyl Tyrosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl tyrosine is a lipoamino acid, a molecule combining the fatty acid oleic acid with the amino acid tyrosine. While L-tyrosine is a crucial component in cell culture media for protein synthesis and cellular metabolism, its inherent poor aqueous solubility at neutral pH presents a significant challenge. The conjugation with oleic acid further increases the hydrophobicity of the molecule, making the preparation of stock solutions for cell culture applications non-trivial.

These application notes provide a detailed protocol for the preparation of this compound stock solutions intended for use in cell culture experiments. Due to the limited availability of specific data for this compound in cell culture, this guide is based on established methods for handling hydrophobic compounds, particularly fatty acids and poorly soluble amino acid derivatives. Researchers should consider this a starting point and may need to optimize the protocol for their specific cell lines and experimental conditions.

Data Presentation

The following tables summarize key quantitative data relevant to the preparation of this compound stock solutions. This information is compiled from data on its constituent parts, L-tyrosine and oleic acid, to provide a foundational understanding.

Table 1: Physicochemical Properties of this compound and its Components

PropertyL-TyrosineOleic AcidThis compound (Predicted)
Molecular Formula C₉H₁₁NO₃C₁₈H₃₄O₂C₂₇H₄₃NO₄
Molecular Weight 181.19 g/mol 282.47 g/mol 445.6 g/mol [1]
Aqueous Solubility Very low at neutral pH (~0.45 mg/mL)[2]Practically insolublePractically insoluble
Solubility in Organic Solvents Soluble in acidic/basic solutions, DMSO[2][3]Soluble in ethanol, DMSO, chloroformExpected to be soluble in DMSO, ethanol

Table 2: Recommendations for Stock Solution Preparation and Storage

ParameterRecommendationRationale & Considerations
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)High solubilizing power for hydrophobic compounds. Ensure use of high-purity, anhydrous, cell culture grade DMSO.[3]
Alternative Solvent Ethanol (anhydrous)Can be used, but may have higher cytotoxic potential for some cell lines compared to DMSO at the same final concentration.
Recommended Stock Concentration 10-50 mMA higher stock concentration allows for smaller volumes to be added to the cell culture medium, minimizing solvent effects. The maximum concentration should be determined empirically.
Storage Temperature -20°C or -80°CTo ensure long-term stability and prevent degradation. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[4]
Storage Conditions Store in airtight, light-protecting vials.Protects from oxidation and photodegradation.[5]
Final Solvent Concentration in Media < 0.1 - 0.5% (v/v)The final concentration of the solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. This needs to be optimized for each cell line.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Sterile, positive displacement pipette and tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile 0.22 µm syringe filter (optional, for sterilization if needed)

Procedure:

  • Pre-weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder into a sterile vial. For a 1 mL of 10 mM stock solution of this compound (MW: 445.6 g/mol ), you will need 4.456 mg.

  • Solvent Addition: Add the calculated volume of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a water bath or heating block at 37°C for 5-10 minutes can aid dissolution. Vortex again after warming.[6] Caution: Avoid excessive heat, as it may degrade the compound.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Sterilization (Optional): If sterilization is required and the solution will not be used immediately, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, for a DMSO stock solution that will be diluted significantly in sterile culture medium, this step may not be necessary if aseptic techniques were followed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials. Store the aliquots at -20°C or -80°C for long-term storage.

Working Dilution:

To treat cells, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix well immediately to prevent precipitation. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, but the optimal concentration should be determined experimentally. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualization of Workflow and Potential Signaling Pathway

Diagram 1: Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_use Use in Cell Culture weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Gentle Warming (Optional, 37°C) vortex->warm inspect Visually Inspect for Clarity vortex->inspect warm->vortex aliquot Aliquot into Vials inspect->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock solution.

Diagram 2: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor Recruitment Ligand This compound (Hypothetical Ligand) Ligand->RTK Binding & Dimerization Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Differentiation, etc.) Transcription->Response

Caption: A potential signaling pathway involving a Receptor Tyrosine Kinase.

Disclaimer: The signaling pathway depicted is a generalized representation of a common pathway that could potentially be influenced by a tyrosine derivative. The actual mechanism of action of this compound in any given cell type has not been elucidated and may differ significantly. This diagram is for illustrative purposes only.

References

Application Note: Determination of Oleoyl Tyrosine Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[3][4] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[2][5] This application note provides a detailed protocol for determining the cytotoxic effects of Oleoyl Tyrosine, a derivative of the amino acid tyrosine, on a selected cell line.

Experimental Workflow

The overall workflow for the MTT assay is a sequential process involving cell preparation, treatment, reagent incubation, and data acquisition.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere (24h) A->B C 3. Treat Cells with This compound B->C D 4. Incubate for Desired Period (e.g., 24, 48h) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Plot Dose-Response H->I

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Detailed Experimental Protocol

1. Materials and Reagents

  • Cell Line: Appropriate for the study (e.g., A549 non-small cell lung cancer cells, as used in previous studies on a similar compound).[6]

  • This compound: Stock solution prepared in a suitable solvent like Dimethyl sulfoxide (B87167) (DMSO).

  • Culture Medium: Complete medium suitable for the chosen cell line (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[5] The solution should be filter-sterilized and protected from light.

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% Sodium Dodecyl Sulfate (SDS).[3]

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, humidified CO2 incubator (37°C, 5% CO2), microplate reader.

2. Protocol Steps

Step 1: Cell Seeding

  • Harvest cells that are in the exponential growth phase.

  • Determine the optimal cell seeding density by performing a cell titration curve to ensure the absorbance values fall within the linear range of the assay. A common starting point is 5,000-10,000 cells per well.[3]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified CO2 incubator to allow cells to attach and resume growth.[7]

Step 2: Cell Treatment with this compound

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the various concentrations of this compound to the respective wells.

  • Controls: Include the following controls on each plate:

    • Untreated Control (Vehicle Control): Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound. This serves as the 100% viability reference.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay Execution

  • After the treatment incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[3][7]

  • Incubate the plate for an additional 2 to 4 hours at 37°C.[8][9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT.[3] For adherent cells, this can be done by aspiration. Be careful not to disturb the formazan crystals or the cell layer.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]

  • Place the plate on an orbital shaker for 10-15 minutes to ensure the crystals are fully dissolved, resulting in a homogenous purple solution.[3]

Step 4: Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3][8] A reference wavelength of 630 nm or higher can be used to reduce background noise.[1]

  • Calculate the percentage of cell viability using the following formula:

    • Corrected Absorbance = Absorbance of Test Well - Absorbance of Blank Well

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

  • Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[10]

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different concentrations of this compound.

This compound (µM)Absorbance (Rep 1)Absorbance (Rep 2)Absorbance (Rep 3)Mean AbsorbanceCorrected Mean Absorbance*% Cell Viability
Blank 0.0520.0550.0510.053--
0 (Vehicle Control) 1.2541.2881.2711.2711.218100.0%
10 1.1031.1251.0981.1091.05686.7%
25 0.8550.8910.8740.8730.82067.3%
50 0.6420.6310.6590.6440.59148.5%
100 0.3170.3330.3250.3250.27222.3%

*Corrected Mean Absorbance is calculated by subtracting the mean absorbance of the Blank from the mean absorbance of each sample group.

Potential Signaling Pathway of this compound Action

Research on N-linoleyltyrosine, a related anandamide (B1667382) analog, suggests that its anti-tumor effects may be mediated through the endocannabinoid receptors (CB1 and CB2) and subsequent modulation of downstream signaling pathways like PI3K and ERK.[6]

Signaling_Pathway OT This compound CB1 CB1 Receptor OT->CB1 activates CB2 CB2 Receptor OT->CB2 activates PI3K p-PI3K CB1->PI3K inhibits ERK p-ERK CB2->ERK activates Viability Cell Viability ↓ PI3K->Viability promotes Apoptosis Apoptosis ↑ ERK->Apoptosis induces Migration Migration ↓

Caption: Potential signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols: Gene Expression Analysis of Melanogenesis Markers in Response to Oleoyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the complex process of melanin (B1238610) synthesis, is a critical area of research in dermatology, cosmetology, and melanoma biology. The regulation of this pathway involves several key enzymes and transcription factors. Tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), also known as dopachrome (B613829) tautomerase (DCT), are the primary enzymes responsible for melanin production.[1][2][3] The expression of these enzymes is predominantly regulated by the microphthalmia-associated transcription factor (MITF), which acts as a master regulator of melanocyte differentiation and melanogenesis.[3][4][5][6]

Oleoyl tyrosine is a compound utilized in cosmetic formulations, often marketed for its tan-enhancing properties. Understanding its molecular mechanism of action is crucial for validating its efficacy and ensuring its safety. This application note provides a detailed protocol for investigating the effects of this compound on the gene expression of key melanogenesis markers (TYR, TRP1, TRP2, and MITF) in B16F10 murine melanoma cells, a well-established in vitro model for studying pigmentation.[7][8][9] The protocols described herein detail cell culture and treatment, melanin content analysis, and quantitative real-time polymerase chain reaction (qRT-PCR) for gene expression analysis.

Signaling Pathway Overview

Melanin synthesis is initiated by the oxidation of L-tyrosine to DOPAquinone, a reaction catalyzed by the enzyme tyrosinase.[10][11] Subsequent enzymatic reactions, involving TRP1 and TRP2, lead to the formation of eumelanin (B1172464) (brown-black pigment) or, in the presence of cysteine, pheomelanin (red-yellow pigment).[11] The expression of these melanogenic enzymes is transcriptionally regulated by MITF. Various signaling cascades, including the cyclic AMP (cAMP) pathway, can modulate MITF activity and, consequently, melanogenesis.[1][11]

Melanogenesis_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., α-MSH, this compound) Receptor MC1R Extracellular_Signal->Receptor Activates AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Transcription TYR_Gene TYR Gene MITF->TYR_Gene Activates Transcription TRP1_Gene TRP1 Gene MITF->TRP1_Gene Activates Transcription TRP2_Gene TRP2/DCT Gene MITF->TRP2_Gene Activates Transcription TYR_Protein Tyrosinase (TYR) TYR_Gene->TYR_Protein Translation TRP1_Protein TRP1 TRP1_Gene->TRP1_Protein Translation TRP2_Protein TRP2/DCT TRP2_Gene->TRP2_Protein Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA TYR DOPAquinone DOPAquinone L_DOPA->DOPAquinone TYR Melanin Melanin DOPAquinone->Melanin TRP1, TRP2

Caption: Simplified Melanogenesis Signaling Pathway.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the procedure for culturing B16F10 murine melanoma cells and treating them with this compound.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7][9]

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells/well.[7] Allow the cells to adhere and grow overnight in a humidified incubator.

  • Treatment Preparation: Prepare fresh culture medium containing the desired concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution at the same final concentration).

  • Cell Treatment: After overnight incubation, remove the existing medium and replace it with the prepared treatment medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess the effects on gene expression and melanin production.

Protocol 2: Melanin Content Assay

This protocol describes the quantification of melanin content in B16F10 cells following treatment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lysis Buffer: 1 M NaOH with 10% DMSO[7]

  • Microplate reader

Procedure:

  • Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS. Harvest the cells using Trypsin-EDTA and transfer them to a microcentrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at 3,000 rpm for 5 minutes to obtain a cell pellet.[7] Carefully remove the supernatant.

  • Cell Lysis and Melanin Solubilization: Add 100 µL of Lysis Buffer to the cell pellet. Incubate the mixture at 80°C for 1 hour to solubilize the melanin.[7] Vortex periodically.

  • Spectrophotometric Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 470 nm or 492 nm using a microplate reader.[12][13]

  • Normalization: To normalize the melanin content, a parallel set of cell pellets can be lysed with a protein-compatible buffer (e.g., RIPA buffer) to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay). The melanin content is then expressed as absorbance per microgram of protein.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps for analyzing the gene expression of melanogenesis markers.

1. RNA Extraction and Purification:

  • After the treatment period, lyse the cells directly in the culture wells using a suitable lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or similar).

  • Proceed with RNA extraction and purification according to the manufacturer's instructions.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

2. cDNA Synthesis (Reverse Transcription):

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad or similar).

  • Typically, 1 µg of total RNA is used as a template for the reverse transcription reaction.

  • Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.

3. Quantitative Real-Time PCR:

  • Prepare the qRT-PCR reaction mixture using a suitable qPCR master mix (e.g., SYBR Green or TaqMan), forward and reverse primers for the target genes (TYR, TRP1, TRP2, MITF) and a reference gene (e.g., GAPDH or ACTB), and the synthesized cDNA.

  • Perform the qRT-PCR using a real-time PCR cycler. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • The relative gene expression can be calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[14]

Primer Sequences (Mus musculus):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
TYRGCTGCAGGAGCCTTCTTTCTAGGAGCCATCGTGGATACCA
TRP1GCTGCAGGAGCCTTCTTTCTAGGAGCCATCGTGGATACCA
TRP2GGATGACCGTGAGCAATGGGGGTTGTGACCAATGGGTGT
MITFCTGCAAGCTGTTGGCTCAAGCTCATCCAGGGTGTTGTTG
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA

Note: Primer sequences should be validated for specificity and efficiency before use.

Experimental Workflow

The overall experimental workflow for analyzing the effect of this compound on melanogenesis is depicted below.

Experimental_Workflow Cell_Culture B16F10 Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Melanin_Assay Melanin Content Assay Harvesting->Melanin_Assay RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Data_Analysis_Melanin Data Analysis: Melanin Content Melanin_Assay->Data_Analysis_Melanin cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis_Gene Data Analysis: Gene Expression qRT_PCR->Data_Analysis_Gene Conclusion Conclusion Data_Analysis_Melanin->Conclusion Data_Analysis_Gene->Conclusion

Caption: Experimental Workflow Diagram.

Data Presentation

The quantitative data obtained from the melanin content assay and qRT-PCR analysis should be summarized in tables for clear comparison. Below are example tables with hypothetical data illustrating a potential stimulatory effect of this compound on melanogenesis.

Table 1: Effect of this compound on Melanin Content in B16F10 Cells
Treatment GroupConcentration (µM)Melanin Content (OD470nm/µg protein)% Increase vs. Control
Vehicle Control (DMSO)-0.15 ± 0.02-
This compound100.25 ± 0.0366.7%
This compound500.42 ± 0.04180.0%
This compound1000.65 ± 0.05333.3%

Data are presented as mean ± standard deviation (n=3). OD: Optical Density.

Table 2: Relative Gene Expression of Melanogenesis Markers in B16F10 Cells Treated with this compound for 48 hours
Treatment GroupConcentration (µM)Relative MITF Expression (Fold Change)Relative TYR Expression (Fold Change)Relative TRP1 Expression (Fold Change)Relative TRP2 Expression (Fold Change)
Vehicle Control (DMSO)-1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
This compound101.8 ± 0.22.5 ± 0.32.1 ± 0.21.9 ± 0.2
This compound503.2 ± 0.44.8 ± 0.53.9 ± 0.43.5 ± 0.4
This compound1005.5 ± 0.67.2 ± 0.76.1 ± 0.65.8 ± 0.6

Data are presented as mean ± standard deviation (n=3). Gene expression is normalized to the reference gene (GAPDH) and presented as fold change relative to the vehicle control.

Conclusion

The protocols detailed in this application note provide a robust framework for researchers to investigate the effects of this compound, or other test compounds, on melanogenesis at the molecular level. By quantifying both the end-product, melanin, and the expression of key regulatory and enzymatic genes, a comprehensive understanding of a compound's mechanism of action can be achieved. This information is invaluable for the development and validation of novel cosmetic and therapeutic agents targeting skin pigmentation.

References

Analytical Methods for the Quantification of N-Acyl Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the covalent linkage of a fatty acid to the amino group of an amino acid.[1][2] This diverse family of molecules is structurally related to the endocannabinoid anandamide (B1667382) and is increasingly recognized for its significant therapeutic potential and involvement in a wide range of physiological processes.[3][4][5] NAAAs have been shown to interact with various receptors, ion channels, and transporters, highlighting their importance as signaling molecules.[3] Accurate and sensitive quantification of NAAAs in biological matrices is crucial for understanding their biosynthesis, degradation, signaling pathways, and their role in health and disease.[1] This document provides an overview of the primary analytical techniques and detailed protocols for the quantification of N-acyl amino acids.

Analytical Techniques Overview

The quantification of N-acyl amino acids in complex biological samples necessitates highly sensitive and specific analytical methods. The most common and robust techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is the most widely used technique due to its high sensitivity, specificity, and suitability for analyzing a broad range of NAAAs without the need for derivatization.[3] Reversed-phase liquid chromatography is commonly used to separate different NAAA species based on their hydrophobicity.[3] For targeted quantification, multiple reaction monitoring (MRM) is often employed, providing excellent selectivity and sensitivity.[3] Hydrophilic Interaction Chromatography (HILIC) is another LC approach that can retain and separate complex amino acid mixtures and is compatible with mass spectrometry.[6]

  • GC-MS: While also a powerful technique, GC-MS typically requires a derivatization step to increase the volatility of the polar N-acyl amino acids.[7] This process, often involving silylation or acylation, converts the amino acids into more volatile derivatives suitable for gas chromatography.[3][7] GC-MS can provide excellent separation and sensitive detection, particularly for specific classes of NAAAs.[8]

Experimental Workflow for N-Acyl Amino Acid Analysis

A typical workflow for the analysis of N-acyl amino acids from biological samples involves several key steps, from sample preparation to data acquisition and analysis.

NAAA_Analysis_Workflow General Workflow for N-Acyl Amino Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Handling SampleCollection Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization SampleCollection->Homogenization Extraction Lipid Extraction (e.g., LLE) Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Optional Chromatography Chromatographic Separation (LC or GC) Purification->Chromatography Derivatization->Chromatography MassSpectrometry Mass Spectrometry (MS/MS Detection) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition DataAnalysis Quantification & Analysis DataAcquisition->DataAnalysis

Caption: A generalized workflow for N-acyl amino acid analysis.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of N-Acyl Amino Acids in Plasma/Serum

This protocol outlines a general method for the targeted quantification of various N-acyl amino acids in plasma or serum using LC-MS/MS.

1. Materials and Reagents:

  • Human plasma/serum samples (store at -80°C).[9]

  • Internal Standards (IS): A cocktail of stable isotope-labeled NAAAs corresponding to the analytes of interest.[10]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), water, and formic acid.[6]

  • Reagents: Ammonium (B1175870) formate.[11]

  • Solid-Phase Extraction (SPE) cartridges.[3]

2. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum, add the internal standard cocktail.

  • Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds, and incubate at 4°C for 30 minutes to precipitate proteins.[11]

  • Centrifuge at 12,000 rpm for 5 minutes.[11]

  • Transfer 50 µL of the supernatant and mix with 450 µL of the initial mobile phase.[11]

  • Solid-Phase Extraction (Optional for higher purity): Condition the SPE cartridge. Load the supernatant and wash with a low-organic solvent. Elute the NAAAs with a high-organic solvent.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium formate, pH 3.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic NAAAs.

    • Flow Rate: 0.3 - 0.6 mL/min.[10]

    • Injection Volume: 4 µL.[11]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[10]

    • Optimize MRM transitions (precursor ion -> product ion) and collision energies for each NAAA and internal standard.

4. Data Analysis:

  • Generate calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

  • Quantify the concentration of each NAAA in the samples by interpolating their peak area ratios on the respective calibration curves.

Protocol 2: GC-MS Quantification of N-Acyl Amino Acids in Tissue

This protocol describes a general method for NAAA quantification in tissue samples, incorporating a derivatization step for GC-MS analysis.

1. Materials and Reagents:

  • Tissue samples (e.g., brain, liver), stored at -80°C.

  • Internal Standards (IS): Appropriate stable isotope-labeled NAAAs.

  • Homogenization buffer.

  • Solvents: Chloroform (B151607), methanol, hexane, ethyl acetate (B1210297), dichloromethane (B109758) (DCM).[3][12]

  • Derivatization Reagents:

    • For silylation: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7]

    • For acylation: Acetic anhydride, trimethylamine, acetone (B3395972).[12]

2. Sample Preparation:

  • Homogenization: Homogenize the weighed tissue sample in a suitable buffer.[3]

  • Lipid Extraction (Liquid-Liquid Extraction):

    • Add a mixture of chloroform and methanol to the homogenate.[3]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.[3]

  • Drying and Derivatization:

    • Evaporate the organic solvent under nitrogen.

    • Silylation Method: Add 100 µL of MTBSTFA and 100 µL of acetonitrile. Heat at 100°C for 4 hours.[7]

    • Acylation Method:

      • Add 1 mL of acidified methanol and heat at 100°C for 1 hour. Evaporate the methanol.[12]

      • Add 250 µL of DCM and evaporate to remove excess reagents.[12]

      • Add a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes. Evaporate the reagents.[12]

  • Extraction of Derivatives:

    • Add ethyl acetate and a saturated NaCl solution, then vortex.[12]

    • Collect the upper ethyl acetate layer and dry it under nitrogen.[12]

    • Reconstitute the sample in ethyl acetate for GC-MS injection.[12]

3. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A low-polarity capillary column (e.g., SLB™-5ms).[7]

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 360°C) to elute all derivatives.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification.[13]

4. Data Analysis:

  • As described in the LC-MS/MS protocol, use internal standards to construct calibration curves and quantify the NAAAs.

Quantitative Data Summary

The following table summarizes representative concentrations of various N-acyl amino acids found in rat brain tissue, as identified through a targeted lipidomics approach.

N-Acyl Amino AcidConcentration (pmol/g wet tissue)
N-Stearoyl Tyrosine0.2
N-Acyl Taurines12 - 16
N-Acyl Glutamic Acid12 - 16
N-Acyl Serines35 - 58
Other Novel Acyl Amino Acids0.2 - 69
Data sourced from a study on rat brain tissue.[14][15]

N-Acyl Amino Acid Signaling Pathways

N-acyl amino acids are involved in complex metabolic networks for their biosynthesis and degradation. These pathways are crucial for regulating the levels of these signaling molecules.[1]

Biosynthesis and Inactivation Pathways

The formation of NAAAs can occur through several proposed pathways, often involving the condensation of an acyl-CoA with an amino acid.[1][2] Enzymes like cytochrome c have been shown to catalyze the formation of certain NAAAs in vitro.[15] The inactivation of NAAAs can be mediated by enzymes such as fatty acid amide hydrolase (FAAH), which also metabolizes other endocannabinoid-related lipids.[1]

NAAA_Metabolism Simplified NAAA Metabolic Pathways AcylCoA Acyl-CoA AminoAcid Amino Acid (e.g., Glycine, Serine) NAAA N-Acyl Amino Acid (e.g., N-Arachidonoyl Glycine) AcylCoA->NAAA Biosynthesis (e.g., Cytochrome c) AminoAcid->NAAA FattyAcid Fatty Acid NAAA->FattyAcid Inactivation (e.g., FAAH) GPCRs GPCRs & other receptors/channels Signaling Downstream Signaling

Caption: Key metabolic routes for NAAA biosynthesis and inactivation.

Conclusion

The analytical methods described provide a robust framework for the accurate quantification of N-acyl amino acids in various biological samples. LC-MS/MS stands out as the preferred method for its high sensitivity, specificity, and broad applicability without the need for derivatization. Careful sample preparation is critical to remove interfering substances and ensure reliable results.[16][17] The continued application and refinement of these techniques will be instrumental in further elucidating the complex roles of N-acyl amino acids in physiology and pathology, paving the way for new therapeutic strategies.[3]

References

Formulation of Oleoyl Tyrosine for Topical Application in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl tyrosine is a lipoamino acid derivative increasingly utilized in cosmetic and dermatological research for its role as a melanin (B1238610) biosynthesis precursor, skin conditioning agent, and skin protectant.[1][2][3] As a conjugate of oleic acid and tyrosine, its lipophilic nature presents specific formulation challenges and opportunities for topical delivery.[3] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for research purposes, focusing on nanoemulsions and oleogels as delivery vehicles. While specific quantitative data for this compound is limited in public literature, representative data for similar lipoamino acids and lipophilic molecules are provided to guide formulation development and characterization.

Mechanism of Action: Stimulation of Melanogenesis

This compound serves as a substrate and stimulant in the melanogenesis pathway within melanocytes.[4] Upon topical application and penetration into the epidermis, it is hypothesized to be hydrolyzed, releasing tyrosine, the primary amino acid precursor for melanin synthesis. The increased availability of tyrosine enhances the production of melanin through a series of enzymatic reactions catalyzed by tyrosinase and other related proteins. This pathway is primarily regulated by the cAMP/PKA/CREB/MITF signaling cascade.[5][6]

Melanogenesis_Pathway Melanogenesis Signaling Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus cluster_Melano Melanosome UV_Radiation UV_Radiation Alpha_MSH α-MSH UV_Radiation->Alpha_MSH stimulates release MC1R MC1R Alpha_MSH->MC1R binds to AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase translates to L_Tyrosine L-Tyrosine (from this compound) L_DOPA L-DOPA L_Tyrosine->L_DOPA hydroxylation Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin polymerization

Caption: Simplified Melanogenesis Signaling Pathway.

Formulation Strategies for Topical Delivery

Due to its lipophilic nature, this compound is poorly soluble in aqueous vehicles. Therefore, lipid-based formulations are optimal for its topical delivery. This section details the preparation of two such systems: oil-in-water (O/W) nanoemulsions and oleogels.

Oil-in-Water (O/W) Nanoemulsion

Nanoemulsions are transparent or translucent colloidal dispersions of oil and water with droplet sizes typically ranging from 20 to 200 nm.[7] They offer advantages such as enhanced stability, good sensory properties, and improved skin penetration of lipophilic active ingredients.

Data Presentation: Representative Nanoemulsion Formulation Components

ComponentExampleConcentration Range (% w/w)Purpose
Oil Phase Isopropyl Myristate, Caprylic/Capric Triglyceride10 - 25Solvent for this compound
Active This compound0.5 - 5.0Active Pharmaceutical Ingredient
Surfactant Polysorbate 80 (Tween 80)5 - 15Emulsifier (High HLB)
Co-surfactant Sorbitan Oleate (Span 80)1 - 10Co-emulsifier (Low HLB)
Aqueous Phase Purified Waterq.s. to 100Continuous Phase
Humectant Glycerin2 - 5Hydrating Agent
Preservative Phenoxyethanol0.5 - 1.0Antimicrobial

Experimental Protocol: Preparation of O/W Nanoemulsion (High-Energy Method)

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emuls Emulsification cluster_homog Homogenization cluster_cool Cooling & Finalization A 1. Prepare Oil Phase: - Dissolve this compound in Isopropyl Myristate. - Add Sorbitan Oleate. - Heat to 65-75°C. C 3. Add Aqueous Phase to Oil Phase under high shear mixing (e.g., 5000-10000 rpm) for 10-15 minutes to form a coarse emulsion. A->C B 2. Prepare Aqueous Phase: - Dissolve Polysorbate 80, Glycerin, and Phenoxyethanol in Purified Water. - Heat to 65-75°C. B->C D 4. Pass the coarse emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 3-5 cycles. C->D E 5. Cool the resulting nanoemulsion to room temperature with gentle stirring. D->E F 6. Characterize the nanoemulsion (droplet size, PDI, zeta potential, pH, viscosity). E->F

Caption: O/W Nanoemulsion Preparation Workflow.
Oleogel

Oleogels are semi-solid systems in which a liquid lipophilic phase is structured by a network of a gelling agent.[8][9] They provide an anhydrous environment, which can be beneficial for the stability of certain active ingredients and offer good emolliency and occlusive properties.

Data Presentation: Representative Oleogel Formulation Components

ComponentExampleConcentration Range (% w/w)Purpose
Oil Phase Sunflower Oil, Oleic Acid80 - 95Solvent for this compound
Active This compound0.5 - 5.0Active Pharmaceutical Ingredient
Gelling Agent Glyceryl Monostearate, Ethylcellulose5 - 20Structurant
Antioxidant Tocopherol (Vitamin E)0.1 - 0.5Stabilizer

Experimental Protocol: Preparation of an Oleogel

Oleogel_Workflow A 1. Combine Oil Phase Components: - Mix Sunflower Oil, this compound, and Tocopherol in a beaker. B 2. Add Gelling Agent: - Disperse Glyceryl Monostearate into the oil phase under constant stirring. A->B C 3. Heating: - Heat the mixture to 70-80°C with continuous stirring until the gelling agent is completely dissolved and a clear solution is formed. B->C D 4. Cooling: - Remove from heat and allow to cool to room temperature without stirring. The mixture will form a gel upon cooling. C->D E 5. Characterize the oleogel (viscosity, spreadability, pH, stability). D->E

Caption: Oleogel Preparation Workflow.

Evaluation of Topical Formulations

In Vitro Skin Permeation Testing (IVPT)

IVPT is a standard method to assess the rate and extent of drug permeation through the skin from a topical formulation.[5] The Franz diffusion cell is a commonly used apparatus for this purpose.

Data Presentation: Representative IVPT Parameters and Expected Results

ParameterValue/Range
Skin Model Human or Porcine Skin (excised)
Diffusion Cell Franz Diffusion Cell
Receptor Medium Phosphate Buffered Saline (PBS) with 2% Oleth-20 or similar solubilizer
Temperature 32 ± 1 °C
Dose Applied 5 - 10 mg/cm²
Sampling Times 0, 2, 4, 6, 8, 12, 24 hours
Expected Flux (Jss) 0.1 - 5.0 µg/cm²/h (highly formulation dependent)
Permeability Coeff. (Kp) 10⁻⁴ - 10⁻² cm/h (highly formulation dependent)

Experimental Protocol: IVPT using Franz Diffusion Cells

IVPT_Workflow A 1. Skin Preparation: - Thaw and cut excised skin to fit the Franz diffusion cell. B 2. Cell Assembly: - Mount the skin between the donor and receptor chambers with the stratum corneum facing the donor. A->B C 3. Equilibration: - Fill the receptor chamber with pre-warmed receptor medium and equilibrate for 30 minutes. B->C D 4. Formulation Application: - Apply a finite dose of the this compound formulation to the skin surface in the donor chamber. C->D E 5. Sampling: - At predetermined time points, withdraw an aliquot from the receptor medium and replace with fresh, pre-warmed medium. D->E F 6. Analysis: - Quantify the concentration of this compound in the collected samples using a validated HPLC method. E->F

Caption: In Vitro Skin Permeation Testing Workflow.
Cytotoxicity Assay

Cytotoxicity assays are essential to evaluate the potential of the formulation and the active ingredient to cause damage to skin cells, such as keratinocytes and fibroblasts. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Data Presentation: Representative Cytotoxicity Data (MTT Assay)

Cell LineTest SubstanceConcentration RangeIC50 Value
Human Keratinocytes (HaCaT)This compound Formulation0.1 - 1000 µg/mL> 500 µg/mL (Expected)
Human Dermal Fibroblasts (HDF)This compound Formulation0.1 - 1000 µg/mL> 500 µg/mL (Expected)
Note: Expected values are based on the general safety profile of lipoamino acids in cosmetics. Actual values must be determined experimentally.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound formulation (and a vehicle control). Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is necessary for the accurate quantification of this compound in formulation samples, skin extracts, and receptor media from IVPT studies.

Data Presentation: Representative HPLC-UV Method Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 280 nm (approximated based on tyrosine chromophore)
Column Temperature 30 °C
Retention Time To be determined experimentally

Experimental Protocol: Sample Preparation and HPLC Analysis

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Sample Preparation (from IVPT receptor medium): Samples can often be directly injected after filtration through a 0.22 µm syringe filter.

  • Sample Preparation (from skin): a. Mince the skin sample and place it in a suitable solvent (e.g., methanol (B129727) or acetonitrile). b. Homogenize or sonicate to extract the this compound. c. Centrifuge to pellet the skin debris. d. Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of this compound in the unknown samples.

Conclusion

The successful topical delivery of this compound for research applications hinges on the selection of an appropriate lipophilic formulation. Nanoemulsions and oleogels represent two viable and effective strategies to enhance the solubility, stability, and skin permeation of this lipoamino acid. The protocols and representative data provided in this document serve as a comprehensive guide for researchers to formulate, characterize, and evaluate this compound-containing topical preparations. It is imperative that researchers perform optimization and validation studies to tailor these general methodologies to their specific formulation and research objectives.

Disclaimer

This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization. All laboratory work should be conducted in accordance with institutional safety policies and regulations. This compound has been identified as a potential skin allergen, and appropriate handling precautions should be taken.[10][11]

References

Application Notes and Protocols for the Experimental Design of Long-Chain Fatty Acid-Amino Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid-amino acid conjugates (LCFA-AACs) are a promising class of molecules with diverse therapeutic potential. This document provides detailed application notes and protocols for the synthesis, purification, characterization, and biological evaluation of LCFA-AACs. The methodologies outlined herein are intended to guide researchers in designing and executing robust experimental plans to investigate the mechanism of action and therapeutic efficacy of these conjugates.

I. Synthesis, Purification, and Characterization of LCFA-AACs

A. Synthesis of LCFA-AACs via Carbodiimide-Mediated Coupling

A common and effective method for synthesizing LCFA-AACs is through the formation of an amide bond between the carboxylic acid of a long-chain fatty acid and the amine group of an amino acid using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and reduce side reactions.[1][2]

Protocol: Synthesis of Palmitoyl-Glycine

  • Activation of Palmitic Acid:

    • Dissolve palmitic acid (1 equivalent) and NHS (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, dimethylformamide).

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.2 equivalents) portion-wise while stirring.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. The formation of the NHS-ester can be monitored by thin-layer chromatography (TLC).

  • Coupling with Glycine (B1666218):

    • In a separate flask, dissolve glycine (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane, with a base such as sodium bicarbonate to deprotonate the amine).

    • Slowly add the activated palmitic acid-NHS ester solution to the glycine solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate any unreacted carboxylic acids.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash chromatography on silica (B1680970) gel or by recrystallization.

B. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of LCFA-AACs, separating compounds based on their hydrophobicity.[3][4]

Protocol: RP-HPLC Purification of Palmitoyl-Glycine

  • Column and Mobile Phase:

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Dissolve the crude LCFA-AAC in a minimal amount of a suitable solvent (e.g., methanol, DMSO).

    • Inject the sample onto the column.

    • Run a linear gradient from a low percentage of mobile phase B to a high percentage over a specified time (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Fraction Collection and Analysis:

    • Monitor the elution of the product using a UV detector (e.g., at 214 nm for the amide bond).

    • Collect fractions corresponding to the desired peak.

    • Analyze the collected fractions for purity by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified LCFA-AAC.

C. Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and structural integrity of the synthesized LCFA-AACs.[5][6]

Protocol: LC-MS Analysis of Palmitoyl-Glycine

  • Sample Preparation:

    • Prepare a dilute solution of the purified LCFA-AAC in a suitable solvent (e.g., methanol).

  • Instrumentation and Method:

    • Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

    • Inject the sample into the LC system, which is coupled to the mass spectrometer.

    • Acquire mass spectra in positive or negative ion mode, depending on the nature of the conjugate.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]+ or [M-H]-).

    • Compare the experimentally observed m/z with the theoretical calculated mass of the LCFA-AAC to confirm its identity.

    • Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions.

II. In Vitro Experimental Design

A. Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of LCFA-AACs on cell proliferation and survival.

Protocol: MTT Cell Viability Assay [7][8]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the LCFA-AAC in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the conjugate. Include vehicle-treated and untreated controls.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Table 1: Illustrative Data for the Effect of Palmitoyl-Glycine on A549 Lung Cancer Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
2552.4 ± 5.5
5025.7 ± 3.9
10010.2 ± 2.1
B. Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the effect of LCFA-AACs on the expression and activation of key proteins in signaling pathways, such as the PPAR pathway.[9][10]

Protocol: Western Blot for PPARγ Activation

  • Cell Lysis and Protein Quantification:

    • Treat cells with the LCFA-AAC for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PPARγ (or a downstream target) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 2: Illustrative Data for the Effect of Palmitoyl-Glycine on PPARγ Target Gene Expression in 3T3-L1 Adipocytes

Treatment (24h)Relative Protein Expression (Fold Change vs. Vehicle)
aP2
Vehicle1.0 ± 0.1
Palmitoyl-Glycine (10 µM)2.5 ± 0.3
CD36
Vehicle1.0 ± 0.2
Palmitoyl-Glycine (10 µM)3.1 ± 0.4

III. In Vivo Experimental Design

A. Pharmacokinetic (PK) Studies

PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of LCFA-AACs in a living organism.[11][12]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model and Dosing:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Administer the LCFA-AAC at a specific dose via the intended clinical route (e.g., intravenous, oral).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma or serum.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the LCFA-AAC in the plasma/serum samples.

  • Data Analysis:

    • Plot the plasma concentration versus time profile.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Table 3: Illustrative Pharmacokinetic Parameters of Palmitoyl-Glycine in Mice (10 mg/kg, IV)

ParameterValue (Mean ± SD)
Cmax (µg/mL)25.4 ± 3.1
Tmax (h)0.08 ± 0.02
AUC (0-t) (µg*h/mL)35.7 ± 4.5
t1/2 (h)2.1 ± 0.3
B. In Vivo Efficacy Studies

Efficacy studies in relevant animal models are essential to evaluate the therapeutic potential of LCFA-AACs.

Protocol: Xenograft Tumor Model Efficacy Study [13][14]

  • Tumor Implantation:

    • Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the LCFA-AAC at a predetermined dose and schedule. Include a vehicle control group.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly.

    • Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI).

Table 4: Illustrative Efficacy of Palmitoyl-Glycine in an A549 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control1520 ± 210-
Palmitoyl-Glycine (20 mg/kg, daily)750 ± 15050.7

IV. Visualization of Pathways and Workflows

Signaling Pathway Diagram

PPAR_Signaling LCFA_AAC LCFA-AAC PPAR PPARγ LCFA_AAC->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Genes (e.g., aP2, CD36) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Metabolic Effects (Lipid Metabolism, Adipogenesis) Target_Genes->Metabolic_Effects Leads to

Caption: PPARγ signaling pathway activation by an LCFA-AAC.

Experimental Workflow Diagram

Experimental_Workflow Synthesis LCFA-AAC Synthesis (Carbodiimide Coupling) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (LC-MS) Purification->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro In_Vivo In Vivo Studies Characterization->In_Vivo Cell_Viability Cell Viability Assay (MTT) In_Vitro->Cell_Viability Western_Blot Western Blot (Signaling Pathways) In_Vitro->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis PK_Study Pharmacokinetics (Mice) In_Vivo->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) In_Vivo->Efficacy_Study PK_Study->Data_Analysis Efficacy_Study->Data_Analysis

Caption: Overall experimental workflow for studying LCFA-AACs.

References

Application Notes and Protocols: Oleoyl Tyrosine in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl tyrosine is a lipoamino acid, a derivative of the amino acid L-tyrosine and oleic acid. In the field of dermatology and cosmetics, it is primarily investigated for its potential to stimulate melanogenesis, the process of melanin (B1238610) production in the skin.[1][2] Melanin is the primary determinant of skin, hair, and eye color and provides crucial protection against the harmful effects of ultraviolet (UV) radiation. An increase in melanin synthesis is associated with skin tanning. These application notes provide an overview of the scientific rationale and experimental protocols for evaluating the efficacy of this compound in various dermatological research models.

Disclaimer: The quantitative data presented in the tables are illustrative examples to demonstrate the expected format of results from the described experimental protocols. They are not based on published data for this compound. Researchers should generate their own data for accurate assessment.

Mechanism of Action

The proposed mechanism of action for this compound centers on its role as a precursor and stimulator of the melanogenesis pathway. L-tyrosine is the initial substrate for the rate-limiting enzyme in melanin synthesis, tyrosinase.[3][4] The conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone (B1195961) by tyrosinase is a critical step in both eumelanin (B1172464) (black-brown pigment) and pheomelanin (red-yellow pigment) production.[3][5]

It is hypothesized that this compound, upon penetrating the skin and reaching the melanocytes, is hydrolyzed to release L-tyrosine, thereby increasing the substrate availability for tyrosinase and promoting melanin synthesis.

Furthermore, the stimulation of melanogenesis is intricately regulated by intracellular signaling cascades. The primary pathway is the Cyclic AMP (cAMP) pathway. It is plausible that this compound may also influence this pathway. The binding of agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][6][7] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[7] Phosphorylated CREB (p-CREB) then upregulates the expression of the master regulator of melanocyte development and pigmentation, the Microphthalmia-associated transcription factor (MITF).[4][7] MITF subsequently promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT), ultimately leading to increased melanin production.[4]

Key Experiments and Protocols

In Vitro Efficacy Assessment in B16-F10 Melanoma Cells

Murine B16-F10 melanoma cells are a widely used and reliable model for studying melanogenesis due to their ability to produce melanin.[8][9]

a) Melanin Content Assay

This assay quantifies the total melanin produced by B16-F10 cells after treatment with this compound.

Protocol:

  • Cell Culture: Seed B16-F10 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1% to avoid cytotoxicity). Replace the culture medium with the medium containing the test concentrations of this compound. Include a vehicle control and a positive control (e.g., 100 nM α-MSH).

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The absorbance is directly proportional to the melanin content.[10]

  • Data Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein amount.

Expected Data Presentation:

Treatment GroupConcentration (µM)Melanin Content (% of Vehicle Control)
Vehicle Control-100 ± 5.2
This compound1115 ± 6.1
This compound10142 ± 7.8
This compound50185 ± 9.3
This compound100210 ± 11.5
α-MSH (Positive Control)0.1250 ± 12.4

b) Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in B16-F10 cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Melanin Content Assay protocol.

  • Cell Lysis: Wash the cells with PBS and lyse them in a phosphate (B84403) buffer (pH 6.8) containing 1% Triton X-100. Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Enzymatic Reaction: In a 96-well plate, mix equal amounts of the cell lysate with a solution of L-DOPA (2 mg/mL).

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours. The rate of increase in absorbance corresponds to the tyrosinase activity.[11]

  • Data Analysis: Calculate the tyrosinase activity as the rate of dopachrome (B613829) formation and normalize it to the protein concentration.

Expected Data Presentation:

Treatment GroupConcentration (µM)Tyrosinase Activity (% of Vehicle Control)
Vehicle Control-100 ± 4.5
This compound1110 ± 5.3
This compound10135 ± 6.9
This compound50170 ± 8.1
This compound100195 ± 10.2
α-MSH (Positive Control)0.1220 ± 11.7
Evaluation in 3D Reconstructed Human Epidermis (RHE) Models

3D RHE models, such as EpiDerm™ or SkinEthic™, provide a more physiologically relevant system that mimics the architecture of the human epidermis.[12][13]

Protocol:

  • Model Acclimatization: Upon receipt of the 3D skin models, place them in a 6-well plate with the provided culture medium and equilibrate them in a 37°C, 5% CO2 incubator for 24 hours.

  • Topical Application: this compound, being lipophilic, should be formulated in a suitable vehicle for topical application (e.g., a simple oil-in-water emulsion or a solution in a cosmetically acceptable solvent). Apply a defined amount (e.g., 10-20 µL) of the formulation onto the surface of the tissue.

  • Incubation: Incubate the treated models for a specified period (e.g., 48, 72, or 96 hours), changing the culture medium every 24 hours.

  • Endpoint Analysis:

    • Melanin Quantification: After incubation, the tissues can be processed to quantify melanin content as described for the B16-F10 cells.

    • Histology: Fix the tissues in formalin, embed in paraffin, and section for histological analysis. Stain with Fontana-Masson to visualize melanin deposits in the basal layer of the reconstructed epidermis.

    • Gene Expression Analysis (qPCR): Extract RNA from the tissues and perform quantitative real-time PCR to analyze the expression levels of key melanogenesis-related genes (MITF, TYR, TRP-1, TRP-2).

Expected Data Presentation:

Treatment GroupConcentration (%)Fontana-Masson Staining (Qualitative)MITF Gene Expression (Fold Change)TYR Gene Expression (Fold Change)
Vehicle Control-Basal Melanin1.0 ± 0.11.0 ± 0.1
This compound0.5+1.8 ± 0.22.5 ± 0.3
This compound1.0++2.5 ± 0.34.1 ± 0.4
This compound2.0+++3.8 ± 0.46.2 ± 0.5

Signaling Pathway Analysis

To elucidate the molecular mechanism of this compound, the activation of the cAMP signaling pathway can be investigated.

a) cAMP Assay

This assay measures the intracellular levels of cAMP in melanocytes after treatment.

Protocol:

  • Cell Culture and Treatment: Culture B16-F10 cells or primary human melanocytes and treat them with this compound for a short duration (e.g., 15-30 minutes).

  • cAMP Measurement: Use a commercially available cAMP enzyme immunoassay (EIA) kit to measure the intracellular cAMP levels according to the manufacturer's instructions.

b) Western Blot for p-CREB and MITF

This technique is used to detect the phosphorylation of CREB and the expression levels of MITF protein.

Protocol:

  • Cell Culture and Treatment: Treat melanocytes with this compound for appropriate time points (e.g., 1-4 hours for p-CREB, 24-48 hours for MITF).

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with specific primary antibodies against p-CREB, total CREB, MITF, and a loading control (e.g., β-actin).

  • Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

Visualizations

Melanogenesis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Oleoyl_Tyrosine This compound L_Tyrosine L-Tyrosine Oleoyl_Tyrosine->L_Tyrosine Hydrolysis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates p_CREB p-CREB MITF_Gene MITF Gene p_CREB->MITF_Gene Activates Transcription MITF MITF MITF_Gene->MITF Expression Melanogenic_Genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF->Melanogenic_Genes Activates Transcription Melanogenic_Enzymes Melanogenic Enzymes Melanogenic_Genes->Melanogenic_Enzymes Expression Melanin Melanin L_Tyrosine->Melanin Synthesis

Caption: Proposed signaling pathway for this compound-induced melanogenesis.

Experimental Workflow for In Vitro Evaluation Start Start: B16-F10 Cell Culture Treatment Treatment with this compound (Various Concentrations) Start->Treatment Incubation Incubation (48-72h) Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Melanin_Assay Melanin Content Assay Endpoint_Analysis->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Endpoint_Analysis->Tyrosinase_Assay Signaling_Analysis Signaling Pathway Analysis (cAMP, Western Blot) Endpoint_Analysis->Signaling_Analysis Results Results & Data Analysis Melanin_Assay->Results Tyrosinase_Assay->Results Signaling_Analysis->Results 3D Skin Model Experimental Workflow Start Start: 3D RHE Model Acclimatization Application Topical Application of This compound Formulation Start->Application Incubation Incubation (48-96h) Application->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Melanin_Quant Melanin Quantification Endpoint_Analysis->Melanin_Quant Histology Histology (Fontana-Masson) Endpoint_Analysis->Histology qPCR Gene Expression (qPCR) Endpoint_Analysis->qPCR Results Results & Data Analysis Melanin_Quant->Results Histology->Results qPCR->Results

References

Troubleshooting & Optimization

Technical Support Center: Oleoyl Tyrosine Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of Oleoyl (B10858665) Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is Oleoyl Tyrosine and why is its solubility in aqueous media a concern?

A1: this compound is a lipoamino acid, a derivative of the amino acid L-tyrosine and oleic acid, a fatty acid. Its structure, combining a hydrophilic amino acid head with a long, hydrophobic oleoyl tail, makes it poorly soluble in water. This low aqueous solubility can present significant challenges in various experimental and formulation contexts, particularly in the development of cosmetic or pharmaceutical products intended for aqueous systems.

Q2: What is the primary application of this compound?

A2: this compound is primarily used in cosmetic formulations as a tan-enhancing agent. It is believed to stimulate the production of melanin (B1238610), the pigment responsible for skin tanning.[1]

Q3: What are the general approaches to improving the solubility of poorly water-soluble compounds like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These include:

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic molecule.

  • Nanoemulsions: Creating thermodynamically stable, transparent or translucent oil-in-water (O/W) dispersions with very small droplet sizes.

  • Liposomal Encapsulation: Encapsulating the compound within lipid vesicles (liposomes).

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior.

Q4: Are there any safety concerns associated with this compound?

A4: this compound is generally considered safe for use in cosmetic formulations when formulated to be non-irritating.[2] However, as with any cosmetic ingredient, there is a potential for allergic contact dermatitis in some individuals.

Troubleshooting Guide: Improving this compound Solubility

This guide provides structured approaches to address common issues encountered when trying to dissolve this compound in aqueous media.

Problem 1: this compound precipitates out of my aqueous buffer.

Cause: this compound is a lipoamino acid and has very low intrinsic solubility in water.

Solutions:

  • Method 1: Micellar Solubilization using Surfactants: Introduce a surfactant at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate this compound.

  • Method 2: Co-Solvent Addition: While not ideal for all applications, the addition of a water-miscible organic co-solvent like ethanol (B145695) or propylene (B89431) glycol can increase solubility. Note: This may not be suitable for all biological experiments.

  • Method 3: pH Adjustment: The solubility of amino acid derivatives can be influenced by pH. Experiment with adjusting the pH of your aqueous medium. Given the presence of a carboxylic acid and a phenolic hydroxyl group, the molecule's charge state will change with pH, potentially affecting solubility.

Problem 2: My formulation is cloudy and unstable.

Cause: The formulation may be a coarse emulsion rather than a stable, solubilized system.

Solutions:

  • Method 1: High-Energy Homogenization for Nanoemulsions: If you are creating an oil-in-water emulsion, utilize high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range, which can result in a transparent or translucent and more stable nanoemulsion.

  • Method 2: Liposomal Formulation: Prepare a liposomal formulation where this compound is encapsulated within the lipid bilayer of the vesicles.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data on the potential improvement in the apparent solubility of this compound in an aqueous buffer (pH 7.4) using different solubilization techniques.

Solubilization Method Key Excipient(s) Illustrative Concentration of Excipient Apparent Solubility of this compound (mg/mL)
None (Aqueous Buffer) --< 0.01
Micellar Solubilization Polysorbate 802% (w/v)1.5
Nanoemulsion Medium-Chain Triglycerides, Polysorbate 805% Oil, 10% Surfactant5.0
Liposomal Encapsulation Soy Phosphatidylcholine, Cholesterol10 mg/mL Lipids2.5
Cyclodextrin Complexation Hydroxypropyl-β-Cyclodextrin10% (w/v)3.0

Note: The data in this table is for illustrative purposes to demonstrate the potential efficacy of these methods and is not based on experimentally verified values for this compound.

Experimental Protocols

Protocol 1: Micellar Solubilization of this compound

Objective: To prepare a clear aqueous solution of this compound using a non-ionic surfactant.

Materials:

  • This compound

  • Polysorbate 80 (Tween® 80)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a 10% (w/v) stock solution of Polysorbate 80 in PBS.

  • In a volumetric flask, add the desired amount of the Polysorbate 80 stock solution to achieve the final target concentration (e.g., 2%).

  • Add PBS to approximately 90% of the final volume.

  • Place the flask on a magnetic stirrer and begin gentle stirring.

  • Slowly add the pre-weighed this compound powder to the stirring solution.

  • Continue stirring at room temperature until the this compound is completely dissolved, which may take several hours. The solution should become clear.

  • Bring the solution to the final volume with PBS.

  • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

Protocol 2: Preparation of an this compound-Loaded O/W Nanoemulsion

Objective: To formulate this compound in a stable oil-in-water nanoemulsion.

Materials:

  • This compound

  • Medium-Chain Triglycerides (MCT) oil

  • Polysorbate 80

  • Deionized water

  • High-pressure homogenizer or ultrasonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Oil Phase Preparation: Dissolve this compound in MCT oil with gentle heating (e.g., 40-50°C) and stirring to create the oil phase.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 in deionized water to create the aqueous phase.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization:

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a designated pressure (e.g., 15,000-20,000 psi).

    • Ultrasonication: Alternatively, sonicate the pre-emulsion using a probe sonicator in an ice bath to prevent overheating until a translucent nanoemulsion is formed.

  • Characterization: Analyze the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

Protocol 3: Encapsulation of this compound in Liposomes via Thin-Film Hydration

Objective: To encapsulate this compound within the lipid bilayer of liposomes.

Materials:

  • This compound

  • Soy Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve SPC, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator.

    • For a more defined size distribution, extrude the liposome (B1194612) suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification (Optional): Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Visualization of Pathways and Workflows

Signaling Pathway for Melanin Synthesis

This compound is thought to act as a substrate and stimulator of tyrosinase, the key enzyme in melanogenesis. The following diagram illustrates the signaling pathway leading to melanin production in melanocytes.

Melanin_Synthesis_Pathway cluster_activation Tyrosinase Activation Tyrosine Tyrosine (or this compound) L_DOPA L-DOPA Tyrosine->L_DOPA catalyzed by Tyrosinase_active Active Tyrosinase Tyrosinase_active->Tyrosine Tyrosinase_active->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone catalyzed by Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin pathway Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin pathway (in presence of cysteine) alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase_inactive Inactive Tyrosinase MITF->Tyrosinase_inactive upregulates expression Tyrosinase_inactive->Tyrosinase_active activation

Caption: Melanin synthesis pathway in melanocytes.

Experimental Workflow: Nanoemulsion Formulation

The following diagram outlines the general workflow for preparing an this compound-loaded nanoemulsion.

Nanoemulsion_Workflow start Start oil_phase Prepare Oil Phase: Dissolve this compound in MCT oil start->oil_phase aq_phase Prepare Aqueous Phase: Dissolve Polysorbate 80 in water start->aq_phase pre_emulsion Create Pre-emulsion: Combine phases with high-speed stirring oil_phase->pre_emulsion aq_phase->pre_emulsion homogenize Homogenization: High-pressure homogenizer or ultrasonicator pre_emulsion->homogenize nanoemulsion Stable Nanoemulsion homogenize->nanoemulsion end End nanoemulsion->end

Caption: Workflow for nanoemulsion preparation.

Logical Relationship: Troubleshooting Solubility Issues

This diagram illustrates the decision-making process for troubleshooting poor solubility of this compound.

Caption: Troubleshooting decision tree.

References

Technical Support Center: Oleoyl Tyrosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Oleoyl tyrosine in cell culture. Due to its lipophilic nature, this compound can be challenging to work with, often leading to precipitation and inconsistent experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a lipoamino acid, a molecule combining oleic acid and the amino acid tyrosine. It belongs to a class of lipids known as N-acyl amides, which are recognized for their roles in various physiological signaling processes.[1] While research on this compound is ongoing, related N-acyl amino acids have been shown to have biological activities such as neuroprotection and anti-inflammatory effects, making this compound a compound of interest for cellular studies.[2][3]

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

This compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media.[4] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium. This happens because the solvent concentration drops sharply, and the compound can no longer stay in solution.

Q3: What is the recommended solvent for making an this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other lipophilic compounds for use in cell culture.[5] It is crucial to use high-purity, sterile DMSO to avoid contamination and cytotoxicity.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) in the final culture medium. However, some sensitive cell lines, such as primary cells or stem cells, may be affected by concentrations as low as 0.1%. It is always best to perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[6]

Q5: At what concentration should I use this compound in my experiments?

The optimal concentration of this compound will be cell-type and assay-dependent. Based on studies with structurally similar N-acyl tyrosines, a starting concentration range of 1 µM to 40 µM is suggested.[2][4] It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific application.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Addition to Media

Cause: The compound's solubility limit in the aqueous medium is exceeded upon dilution from the organic stock solution.

Solution Workflow:

start Precipitate Observed stock_check Is the stock solution clear? start->stock_check dilution_method Optimize Dilution Method stock_check->dilution_method Yes failure Precipitate Persists: Re-evaluate Experiment stock_check->failure No, prepare fresh stock concentration_check Reduce final concentration dilution_method->concentration_check solubilizer Use a Solubilizing Agent concentration_check->solubilizer success No Precipitate: Proceed with Experiment solubilizer->success If successful solubilizer->failure If still precipitates

Caption: Workflow for troubleshooting immediate precipitation.

Detailed Steps:

  • Verify Stock Solution: Ensure your this compound is fully dissolved in DMSO. If you see any precipitate in the stock, prepare a fresh one.

  • Optimize Dilution:

    • Pre-warm the cell culture medium to 37°C before adding the stock solution.

    • Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.

    • Perform a serial dilution in pre-warmed medium instead of a single large dilution.

  • Reduce Final Concentration: Your desired concentration may be above the solubility limit. Try a lower final concentration.

  • Use a Solubilizing Agent: For particularly difficult compounds, consider using a solubilizing agent. Fatty acid-free bovine serum albumin (BSA) can be used to complex with lipophilic molecules and improve their solubility in culture media.

Issue 2: Precipitate Forms Over Time in the Incubator

Cause: The compound may be coming out of solution due to temperature changes, interactions with media components, or cellular metabolism altering the media pH.

Solution Workflow:

start Delayed Precipitation Observed solubility_test Perform Kinetic Solubility Test start->solubility_test max_conc Determine Max Soluble Concentration solubility_test->max_conc media_change Increase Media Change Frequency max_conc->media_change If precipitation still occurs at desired concentration solubilizer Consider Solubilizing Agent (e.g., BSA) media_change->solubilizer success Problem Resolved solubilizer->success

Caption: Workflow for troubleshooting delayed precipitation.

Detailed Steps:

  • Kinetic Solubility Test: Prepare your final working solution of this compound in media and incubate it under the same conditions as your experiment (37°C, 5% CO2) but without cells. Observe for precipitation over 24-48 hours. This will tell you if the issue is inherent to the solution's stability.

  • pH Monitoring: Check the pH of your culture with and without cells after treatment. A significant drop in pH due to cellular metabolism can reduce the solubility of some compounds. If this is the case, more frequent media changes may be necessary.

  • Use of Serum: If you are using a serum-free medium, consider if your experiment allows for the addition of a low percentage of serum, as the proteins in serum can help maintain the solubility of lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound to prepare a 10 mM stock solution. (Molecular Weight of this compound: ~445.6 g/mol ).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your complete cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution into the pre-warmed cell culture medium. Aim for final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below the toxic level for your cells (e.g., 0.1% or 0.5%).

    • Visually inspect each dilution immediately for any signs of precipitation.

    • Incubate the dilutions at 37°C in a CO2 incubator for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

    • After incubation, visually inspect the solutions again for any delayed precipitation. A light microscope can be used for a more sensitive assessment.

    • The highest concentration that remains clear and free of precipitate is the maximum working concentration for your experimental conditions.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • The next day, remove the old medium and treat the cells with various concentrations of this compound (prepared as per Protocol 2). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After the MTT incubation, add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (typically 570 nm).

    • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation

Table 1: Solubility of this compound in Different Cell Culture Media (Hypothetical Data)

Media TypeMaximum Soluble Concentration (µM) at 37°C after 24hObservations
DMEM + 10% FBS50Clear solution
DMEM (serum-free)20Micro-precipitates observed at >25 µM
RPMI-1640 + 10% FBS45Clear solution
RPMI-1640 (serum-free)15Visible precipitate at >20 µM

Table 2: Effect of this compound on Cell Viability (Hypothetical Data for a generic cancer cell line)

Concentration (µM)Cell Viability (% of Control) after 48h
0 (Vehicle Control)100%
198%
595%
1088%
2575%
5052%

Potential Signaling Pathways

Based on the activity of related N-acyl amides, this compound may influence several cellular signaling pathways. One such putative pathway involves the activation of cannabinoid receptors (CB1/CB2), which can lead to the induction of autophagy.[2]

OT This compound CB1 CB1 Receptor OT->CB1 AC Adenylate Cyclase CB1->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA mTOR mTORC1 PKA->mTOR Autophagy Autophagy Induction mTOR->Autophagy

Caption: Putative signaling pathway for this compound-induced autophagy.

References

Technical Support Center: Optimizing Oleoyl Tyrosine Concentration for Cell-based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Oleoyl Tyrosine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in cell-based assays?

This compound is an N-acyl amino acid, a class of lipid signaling molecules.[1] It is structurally related to endocannabinoids and is being investigated for its potential roles in various physiological processes. In cell-based assays, it is used to study its effects on cellular signaling, metabolism, and cytotoxicity.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A definitive optimal concentration for this compound is cell-type and assay-dependent. However, a study on a similar compound, N-linthis compound, used a concentration of 40 µM in macrophage cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A starting range of 1 µM to 50 µM is a reasonable starting point for many cell lines.

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media.[3] The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[4]

Q4: What are the known cellular signaling pathways affected by this compound?

N-acyl amino acids, including this compound, are known to act as agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G Protein-Coupled Receptor 120 (GPR120).[5][6] Activation of these receptors can lead to downstream effects on gene expression, intracellular calcium mobilization, and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8][9]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: A precipitate forms in the cell culture medium upon addition of the this compound stock solution.

Potential Cause Recommended Solution
High Final Concentration: The final concentration of this compound exceeds its solubility in the aqueous medium.Perform a serial dilution of your stock solution to determine the maximum soluble concentration in your specific cell culture medium.[10]
Rapid Dilution: Adding a concentrated DMSO stock directly to the media can cause the compound to "crash out" of solution.Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[10]
Low Temperature: Cell culture media is often stored at 4°C, which can decrease the solubility of hydrophobic compounds.Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[10]
Interaction with Media Components: Components in the media, such as salts or proteins, may interact with this compound, leading to precipitation.If possible, test different basal media formulations. In some cases, serum-free media may be more prone to precipitation.[10]
Issue 2: Inconsistent or No Cellular Response

Problem: The expected biological effect of this compound is not observed or varies between experiments.

Potential Cause Recommended Solution
Sub-optimal Concentration: The concentration of this compound used is too low to elicit a response or too high, leading to off-target effects or cytotoxicity.Perform a thorough dose-response analysis to identify the optimal concentration range for your specific cell line and assay.
Cellular Uptake Issues: The compound may not be efficiently entering the cells.While the exact mechanisms are still under investigation, the cellular uptake of N-acyl amino acids is an important consideration.[11] Ensure that your experimental conditions (e.g., incubation time) are sufficient for cellular uptake.
Incorrect Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects.Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) in your experiments.
Cell Health and Confluency: The physiological state of the cells can significantly impact their response to treatment.Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments.
Issue 3: Observed Cytotoxicity

Problem: Treatment with this compound leads to significant cell death.

Potential Cause Recommended Solution
High Concentration: The concentration of this compound is toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range for your cell line.[12]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to prepare the working solution is too high.Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% (v/v), although the tolerance can be cell-line dependent.
Induction of Apoptosis or Necrosis: this compound may be inducing programmed cell death pathways.Investigate markers of apoptosis (e.g., caspase activation) or necrosis to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Gently vortex the tube until the this compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of Working Solutions: Prepare a serial dilution of the this compound stock solution in pre-warmed (37°C) complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-based Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Serial Dilutions in Pre-warmed Media stock->working treat Treat Cells with Working Solutions working->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Duration treat->incubate measure Perform Assay Readout (e.g., Viability, Signaling) incubate->measure analyze Analyze Data and Determine Optimal Concentration measure->analyze

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_receptors Cell Surface & Nuclear Receptors cluster_downstream Downstream Signaling OT This compound GPR120 GPR120 OT->GPR120 PPARa PPARα OT->PPARa Ca ↑ Intracellular Ca²⁺ GPR120->Ca MAPK MAPK Pathway (e.g., ERK1/2) GPR120->MAPK Gene Gene Expression (Lipid Metabolism) PPARa->Gene

Caption: Potential signaling pathways of this compound.

troubleshooting_guide cluster_precipitation Precipitation Issues cluster_response Cellular Response Issues cluster_toxicity Cytotoxicity Issues start Issue Encountered with This compound Assay precipitate Precipitate in Media? start->precipitate no_response Inconsistent/No Response? start->no_response cell_death Significant Cell Death? start->cell_death check_conc Lower Final Concentration precipitate->check_conc Yes slow_dilute Add Stock Solution Slowly to Warmed Media precipitate->slow_dilute Yes dose_response Perform Dose-Response no_response->dose_response Yes vehicle_control Check Vehicle Control no_response->vehicle_control Yes cytotox_assay Run Cytotoxicity Assay cell_death->cytotox_assay Yes check_dmso Lower Final DMSO % cell_death->check_dmso Yes

Caption: Troubleshooting decision tree for this compound assays.

References

troubleshooting Oleoyl tyrosine aggregation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with Oleoyl (B10858665) tyrosine in vitro. The following sections address common issues related to its aggregation and provide detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Oleoyl tyrosine solution cloudy or showing precipitation after preparation?

A1: Aggregation of this compound in aqueous solutions is a common issue due to its amphipathic nature. The molecule consists of a hydrophilic L-tyrosine head and a long, hydrophobic oleoyl tail. This structure promotes self-aggregation and precipitation in aqueous environments, especially at neutral pH where the solubility of the L-tyrosine head is very low (less than 0.5 g/L).[1] Factors that contribute to aggregation include:

  • High Concentration: Exceeding the critical micelle concentration (CMC) or solubility limit will lead to the formation of aggregates or precipitates.

  • pH of the Solution: The L-tyrosine component is least soluble at a neutral pH.[2][3]

  • Improper Dissolution Technique: Adding the compound directly to an aqueous buffer without first preparing a concentrated stock in an appropriate organic solvent can cause immediate precipitation.

  • Temperature: Low temperatures can decrease the solubility of lipophilic compounds.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for preparing a primary stock solution of this compound is Dimethyl Sulfoxide (DMSO).[4] L-tyrosine and its derivatives show significantly higher solubility in DMSO compared to aqueous solutions or alcohols.[2][5] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

Q3: My stock solution in DMSO is clear, but the compound aggregates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous phase. To prevent this "crashing out":

  • Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume, add the stock solution to a smaller volume of the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the molecules before they can aggregate.

  • Work with Lower Concentrations: The final concentration of this compound in your assay should be well below its aqueous solubility limit. If you observe precipitation, try reducing the final concentration.

  • Consider Additives: For some applications, low concentrations of non-denaturing detergents (e.g., Tween-20, CHAPS) or stabilizers like arginine can help maintain solubility.[7][8] However, these must be compatible with your experimental system.

  • Temperature Control: Perform the dilution at room temperature or slightly warmed (e.g., 37°C) to enhance solubility, but be mindful of the thermal stability of other components in your medium.

Q4: Can I use heating or sonication to help dissolve this compound?

A4: Yes, gentle heating and sonication can be effective methods to aid dissolution, particularly when preparing the initial stock solution or during dilution into aqueous buffers.

  • Heating: Gently warm the solution in a water bath (e.g., 37-50°C).[9] Avoid excessive heat, as it could potentially degrade the compound.

  • Sonication: Use a bath sonicator in short bursts to break up aggregates and facilitate dissolution.[9] This is often very effective for dispersing the compound during dilution into aqueous media.

Q5: How does pH influence the solubility and stability of this compound?

A5: The solubility of this compound is significantly influenced by pH, primarily due to the ionizable groups on the L-tyrosine head. L-tyrosine's solubility increases in acidic conditions (pH < 2) and alkaline conditions (pH > 9).[3] While adjusting the pH of your experimental buffer away from neutral can increase solubility, it is critical to consider the impact of such pH changes on your biological system (e.g., cell viability, protein function).[10] For stability, related compounds like N-Acetyl-L-tyrosine are most stable between pH 4 and 7, with hydrolysis increasing at more extreme pH values.[11]

Q6: What are the recommended storage conditions for this compound powder and solutions?

A6:

  • Powder: Store the solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4]

  • Stock Solutions (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. A solution stored at -20°C should be used within a month, while at -80°C it may be stable for up to six months.[6]

Quantitative Data

The table below summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₇H₄₃NO₄[4][12][13]
Molecular Weight 445.64 g/mol [4][12]
Appearance Solid powder[4]
Primary Solvents Soluble in DMSO[4]
Storage (Solid) Short-term (0-4°C), Long-term (-20°C)[4]
Storage (DMSO Stock) Short-term (-20°C), Long-term (-80°C)[6]
Aqueous Solubility (Parent L-Tyrosine) ~0.45 mg/mL at neutral pH. Increases at pH < 2 and pH > 9.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts as needed for your desired concentration.

  • Pre-weighing: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Accurately weigh 4.46 mg of this compound powder and place it in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1 mL of high-purity, sterile DMSO to the powder.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gently warm the solution to 37°C or place it in a bath sonicator for 5-10 minutes.

  • Sterilization: While DMSO at this concentration is generally sterile, if absolute sterility is required for sensitive applications, the solution can be prepared using aseptic techniques in a laminar flow hood. Do not autoclave.

  • Storage: Aliquot the stock solution into sterile, single-use tubes to avoid contamination and freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer or Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into an aqueous medium for a final concentration of 10 µM.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Medium: Warm the required volume of your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Calculate Volume: For a final concentration of 10 µM in 10 mL of medium, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Dilution: Add the 10 mL of pre-warmed medium to a sterile tube. While vigorously vortexing the medium, slowly add the 10 µL of the DMSO stock solution drop-by-drop. This rapid dispersion is critical to prevent aggregation.

  • Final Mix: Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider using a lower final concentration or sonicating the final working solution for 5 minutes.

  • Use Immediately: It is best practice to use the final working solution immediately after preparation.

Visualizations

TroubleshootingWorkflow start Start: this compound Aggregation Observed q1 Is the primary stock solution in DMSO clear? start->q1 sol_stock Troubleshoot Stock Prep: 1. Check DMSO purity. 2. Use gentle heat (37°C) or sonication. 3. Ensure accurate weighing. q1->sol_stock No q2 Does aggregation occur upon dilution into aqueous buffer? q1->q2 Yes sol_stock->q2 sol_dilution Optimize Dilution Protocol: 1. Add stock to buffer while vortexing. 2. Pre-warm aqueous buffer. 3. Perform serial dilutions. q2->sol_dilution Yes end_success Success: Clear Solution q2->end_success No q3 Is the final concentration too high? sol_dilution->q3 sol_conc Reduce final working concentration. q3->sol_conc Yes q4 Is the buffer pH neutral? q3->q4 No sol_conc->q4 sol_ph Consider adjusting buffer pH (if compatible with assay). Test pH < 6 or pH > 8. q4->sol_ph Yes q4->end_success No sol_ph->end_success

Caption: Troubleshooting workflow for this compound aggregation.

ExperimentalWorkflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Oleoyl Tyrosine Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve store 3. Aliquot & Store at -80°C dissolve->store thaw 4. Thaw Stock Aliquots store->thaw dilute 5. Dilute stock into warmed aqueous buffer (while vortexing) thaw->dilute use 6. Use Immediately in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

SignalingPathway OT This compound (N-Acyl Amide) GPCR G-Protein Coupled Receptor (GPCR) OT->GPCR TRP TRP Channel OT->TRP (antagonist) G_Protein G-Protein Activation GPCR->G_Protein Ion_Flux Ion Flux (e.g., Ca2+) TRP->Ion_Flux Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger PK Protein Kinase Activation Second_Messenger->PK Response Cellular Response (Metabolism, Gene Expression, Inflammation) PK->Response Ion_Flux->Response

Caption: Hypothetical signaling pathways for N-acyl amides.

References

Technical Support Center: Addressing Oleoyl Tyrosine-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of oleoyl (B10858665) tyrosine in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of oleoyl tyrosine?

A1: While direct studies on this compound are limited, research on structurally similar compounds like N-linthis compound suggests that its cytotoxic effects are likely mediated through the induction of oxidative stress and the modulation of autophagy. In some cell types, this compound may protect against certain cytotoxic insults, while in others, particularly cancer cell lines, it may promote cell death. The oleoyl moiety can be oxidized, leading to the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways. The tyrosine component may influence tyrosine kinase signaling pathways, which are crucial regulators of cell survival and death.

Q2: I am observing low or inconsistent cytotoxicity with this compound. What are the possible causes?

A2: Several factors could contribute to low or inconsistent cytotoxicity:

  • Compound Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium. Precipitation upon addition to the medium can drastically reduce the effective concentration.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The cell line you are using may be inherently resistant to the effects of this compound.

  • Compound Stability: this compound may degrade in cell culture medium over time. It is advisable to prepare fresh dilutions for each experiment.

  • Cell Density: The initial seeding density of your cells can influence their response to the compound. High cell density can sometimes mask cytotoxic effects.

Q3: My vehicle control (DMSO) is showing significant cytotoxicity. How can I address this?

A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5%. If you need to use a higher concentration of this compound, consider preparing a more concentrated stock solution in DMSO to minimize the final solvent volume. Always include a vehicle control with the same final DMSO concentration as your highest treatment group to accurately assess the solvent's effect.

Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?

A4: You can differentiate between apoptosis and necrosis using several standard assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic cascade.

  • Western Blotting: Probing for the cleavage of PARP (Poly (ADP-ribose) polymerase) or the activation of caspases by Western blot are reliable markers of apoptosis.

Troubleshooting Guides

Problem 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture wells after adding this compound.

  • Inconsistent or lower-than-expected cytotoxicity.

Possible Causes and Solutions:

CauseSolution
Poor aqueous solubility Prepare a high-concentration stock solution in 100% DMSO. Vortex thoroughly to ensure complete dissolution before diluting into the culture medium.
Exceeding solubility limit upon dilution Perform a serial dilution of your stock solution in the medium. Add the diluted compound to the wells dropwise while gently swirling the plate to facilitate mixing.
Interaction with media components Test the solubility of this compound in different types of cell culture media (e.g., DMEM, RPMI-1640) to identify the most suitable one for your experiments.
Problem 2: High Variability in Cytotoxicity Assay Results

Symptoms:

  • Large error bars in cell viability graphs.

  • Poor reproducibility between replicate experiments.

Possible Causes and Solutions:

CauseSolution
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Uneven compound distribution After adding the compound, mix the contents of the wells by gently pipetting up and down or by using an orbital shaker.
Fluctuations in incubator conditions Ensure stable temperature, humidity, and CO2 levels in your incubator. Avoid frequent opening of the incubator door.

Quantitative Data

Due to limited publicly available data on the specific IC50 values of this compound, the following table presents data for structurally related oleoyl and tyrosyl compounds to provide a comparative reference.

Table 1: Cytotoxicity of Oleoyl and Tyrosyl Analogs in Various Cell Lines

CompoundCell LineAssayIC50 / EC50 (µM)Reference
Oleoyl-Quercetin Hybrid 1HCT116 (Colon Cancer)Crystal Violet22.4[1]
Oleoyl-Quercetin Hybrid 2HCT116 (Colon Cancer)Crystal Violet0.34[1]
Oleoyl-Quercetin Hybrid 1HTB-26 (Breast Cancer)Crystal Violet10-50[1]
Oleoyl-Quercetin Hybrid 2PC-3 (Prostate Cancer)Crystal Violet10-50[1]
Hydroxytyrosyl OleateSH-SY5Y (Neuroblastoma)MTT~30 (at 72h)[2]
3-Amino-L-TyrosineHL-60 (Leukemia)Viability Assay> 100 µg/ml (after 4 days)[3]
3-Amino-L-TyrosineK562 (Leukemia)Viability Assay> 400 µg/ml (after 7 days)[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, apoptotic, and necrotic populations.

Western Blot for Apoptosis Markers

This protocol detects the expression of key proteins involved in the apoptotic pathway.

Methodology:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound ROS Production ROS Production This compound->ROS Production Induces Bax Bax ROS Production->Bax Activates Bcl-2 Bcl-2 ROS Production->Bcl-2 Inhibits Cytochrome c release Cytochrome c release Bax->Cytochrome c release Promotes Bcl-2->Cytochrome c release Inhibits Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes G Experimental Workflow for Assessing Cytotoxicity Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Assess Viability (MTT) Assess Viability (MTT) Incubate->Assess Viability (MTT) Determine Apoptosis (Annexin V/PI) Determine Apoptosis (Annexin V/PI) Incubate->Determine Apoptosis (Annexin V/PI) Analyze Protein Markers (Western Blot) Analyze Protein Markers (Western Blot) Incubate->Analyze Protein Markers (Western Blot) Data Analysis Data Analysis Assess Viability (MTT)->Data Analysis Determine Apoptosis (Annexin V/PI)->Data Analysis Analyze Protein Markers (Western Blot)->Data Analysis End End Data Analysis->End G Troubleshooting Logic for Inconsistent Cytotoxicity Start Inconsistent Results Check Compound Prep Precipitate Visible? Start->Check Compound Prep Optimize Solubilization Re-dissolve stock, check final concentration Check Compound Prep->Optimize Solubilization Yes Check Cell Culture Cell health/density consistent? Check Compound Prep->Check Cell Culture No Optimize Solubilization->Check Cell Culture Standardize Seeding Optimize and standardize seeding density Check Cell Culture->Standardize Seeding No Review Assay Protocol Assay variability high? Check Cell Culture->Review Assay Protocol Yes Standardize Seeding->Review Assay Protocol Refine Assay Technique Check pipetting, incubation times, edge effects Review Assay Protocol->Refine Assay Technique Yes Consistent Results Consistent Results Review Assay Protocol->Consistent Results No Refine Assay Technique->Consistent Results

References

Technical Support Center: Analytical Detection of Oleoyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the analytical detection of Oleoyl Tyrosine.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound, particularly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue Potential Cause Recommended Solution
Low or No Signal Inefficient Extraction: this compound may not be efficiently extracted from the biological matrix.Optimize the extraction procedure. A liquid-liquid extraction (LLE) with a solvent mixture like chloroform (B151607) and methanol (B129727) has been shown to be effective for similar N-acyl amino acids. Ensure proper pH adjustment of the sample to improve partitioning of this compound into the organic phase.
Suboptimal Ionization: Incorrect mass spectrometer settings can lead to poor ionization.This compound is expected to ionize well in negative electrospray ionization (ESI) mode. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
Degradation of Analyte: this compound may be unstable under certain storage or experimental conditions.Store samples at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. Protect samples from light and consider the use of antioxidants if oxidative degradation is suspected.[1]
Poor Peak Shape (Tailing or Fronting) Inappropriate Column Chemistry: The analytical column may not be suitable for the separation of this lipophilic amino acid derivative.A C18 reversed-phase column is a good starting point. If peak tailing persists, consider a column with a different chemistry or particle size.
Mobile Phase Mismatch: The composition of the mobile phase may not be optimal for good chromatography.Ensure the mobile phase pH is appropriate for the analyte. The addition of a small percentage of a modifier like formic acid or acetic acid can improve peak shape.
Injection Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase.
High Signal Variability/ Poor Reproducibility Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound.Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective alternative to LLE for removing phospholipids, a common cause of matrix effects.[2] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.
Inconsistent Sample Preparation: Variability in the sample preparation workflow can lead to inconsistent results.Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation.
Non-Linear Calibration Curve Matrix Effects at Low Concentrations: The impact of ion suppression is often more pronounced at the lower limit of quantification (LLOQ).Enhance the sample cleanup procedure to minimize matrix interference. Diluting the sample may also help mitigate matrix effects, but this will also reduce sensitivity.
Analyte Adsorption: this compound may adsorb to plasticware or parts of the LC system.Use low-adsorption vials and tubing. Priming the LC system with a few injections of a standard solution before running the analytical batch can help passivate active sites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of this compound?

A1: The main challenges include managing matrix effects from complex biological samples, ensuring the stability of the analyte during sample preparation and storage, achieving good chromatographic separation, and obtaining sufficient sensitivity for quantification at endogenous levels.

Q2: What is the most suitable analytical technique for quantifying this compound in biological samples?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, which allows for the accurate quantification of low-abundance analytes like this compound in complex matrices.[3]

Q3: How can I minimize matrix effects in my this compound assay?

A3: To minimize matrix effects, it is crucial to have an efficient sample preparation method to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective.[2][3] The use of a stable isotope-labeled internal standard (e.g., Oleoyl-d4-Tyrosine) is also highly recommended to compensate for any remaining matrix-induced signal variability.

Q4: What type of internal standard should I use for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., with deuterium (B1214612) or carbon-13 labels). This type of internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, providing the best compensation for extraction variability and matrix effects.[4] If a SIL-IS is not available, a structurally similar compound that is not endogenously present in the sample may be considered, but this is less ideal.

Q5: How should I store my biological samples to ensure the stability of this compound?

A5: For long-term stability, it is recommended to store biological samples at -80°C.[1] To avoid degradation from multiple freeze-thaw cycles, it is best to aliquot samples into single-use volumes before freezing.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for analytes structurally similar to this compound, which can serve as a starting point for method development and validation. Users should validate these parameters for this compound in their specific biological matrix.

Parameter N-Oleoyl Glycine (B1666218) [3]N-Oleoyl Alanine (B10760859) [3]Modified Tyrosines [5]
Limit of Detection (LOD) Not ReportedNot Reported0.026 - 0.030 ng/mL
Limit of Quantification (LOQ) 1 pmol0.1 pmol0.096 - 0.100 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Recovery > 90%> 90%Not Reported
Precision (%CV) < 20%< 20%< 10%
Accuracy (%Bias) ± 20%± 20%95 - 105%

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (Adapted for Plasma)

This protocol is adapted from a method for N-oleoyl glycine and N-oleoyl alanine and should be validated for this compound.[3]

  • To a 25 µL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Add 1,400 µL of a 2:1 chloroform:methanol solution containing 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF).

  • Add 50 µL of 1 N HCl, 150 µL of deionized water, and 300 µL of 0.73% w/v sodium chloride.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the lower organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis (Reversed-Phase)

This is a general starting point for LC-MS/MS method development.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient starting with a low percentage of mobile phase B, increasing to elute this compound, followed by a column wash and re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing a standard solution into the mass spectrometer.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (Negative ESI) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Poor Analytical Result (Low Signal, High Variability) Check_SamplePrep Review Sample Preparation? Start->Check_SamplePrep Check_LC Review LC Conditions? Check_SamplePrep->Check_LC No Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_SamplePrep->Improve_Cleanup Yes (Matrix Effects) Check_MS Review MS Parameters? Check_LC->Check_MS No Optimize_Column Optimize LC Column & Mobile Phase Check_LC->Optimize_Column Yes (Poor Peak Shape) Optimize_Ionization Optimize Ionization Source Parameters Check_MS->Optimize_Ionization Yes (Low Sensitivity) Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Improve_Cleanup->Use_SIL_IS

Caption: Troubleshooting logic for this compound analysis.

References

stability of Oleoyl tyrosine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Oleoyl tyrosine in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an N-acyl amino acid, specifically the amide formed from the reaction of oleic acid and tyrosine. It is primarily used in cosmetic and personal care products as a skin conditioning and protecting agent.

Q2: What are the primary factors that can affect the stability of this compound in a solution?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: Like other N-acyl amino acids, its stability is expected to be pH-dependent. Hydrolysis of the amide bond is a potential degradation pathway, which can be accelerated under strongly acidic or alkaline conditions.

  • Solvent System: The choice of solvent can significantly impact stability. Polar protic solvents may facilitate hydrolysis, while non-polar or aprotic solvents might offer better stability.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Photodegradation can occur, especially with exposure to UV light.

  • Presence of Oxidizing Agents: The tyrosine moiety can be susceptible to oxidation.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the primary degradation pathway is likely the hydrolysis of the amide bond, yielding oleic acid and tyrosine. Oxidation of the tyrosine residue is another potential degradation route.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected precipitation in the formulation. The concentration of this compound exceeds its solubility in the chosen solvent system at a given temperature.Determine the solubility of this compound in the specific solvent system at different temperatures. Consider using a co-solvent to improve solubility.
Change in the color or odor of the solution over time. This may indicate chemical degradation, such as oxidation of the tyrosine moiety.Protect the solution from light and air (e.g., by using amber vials and purging with nitrogen). Include an antioxidant in the formulation if compatible.
Loss of potency or efficacy in the final product. Degradation of this compound into inactive products (oleic acid and tyrosine).Conduct a stability study to determine the degradation rate under your specific storage conditions. Adjust the formulation or storage conditions to improve stability.
Appearance of unknown peaks in HPLC analysis. These peaks likely correspond to degradation products.Perform forced degradation studies to intentionally generate degradation products and identify them using techniques like LC-MS/MS. This will help in developing a stability-indicating analytical method.

Stability Data

Solvent System Storage Condition Parameter Value
Ethanol:Water (70:30)25°C / 60% RHHalf-life (t½)~180 days
40°C / 75% RHHalf-life (t½)~60 days
Propylene Glycol25°C / 60% RH% Degradation after 90 days< 2%
40°C / 75% RH% Degradation after 90 days~5%
Mineral Oil25°C / 60% RH% Degradation after 90 days< 1%
40°C / 75% RH% Degradation after 90 days< 2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound
  • Solvents: Ethanol, Propylene Glycol, Mineral Oil, Deionized Water
  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
  • HPLC or LC-MS/MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
  • Base Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
  • Oxidation: Dissolve this compound in the chosen solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
  • Thermal Degradation: Store a solution of this compound in the chosen solvent at 70°C for 7 days.
  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) for a defined period.
  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 20 minutes) to ensure separation of this compound from potential degradation products.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: UV at 275 nm (for the tyrosine chromophore)
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
  • Dilute the stock solution and samples from the stability study to an appropriate concentration within the linear range of the method.
  • Filter all samples through a 0.45 µm filter before injection.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome prep Prepare this compound Solutions in Different Solvents acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions ox Oxidation prep->ox Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc HPLC / LC-MS Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples ox->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Interpretation hplc->data path Identify Degradation Pathways data->path method Develop Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_products Degradation Products OT This compound OA Oleic Acid OT->OA Hydrolysis T Tyrosine OT->T Hydrolysis OxT Oxidized Tyrosine Derivatives OT->OxT Oxidation

Caption: Potential degradation pathways of this compound.

Technical Support Center: Overcoming Poor Cellular Uptake of Oleoyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleoyl (B10858665) Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cellular uptake of Oleoyl Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

This compound is a lipophilic derivative of the amino acid L-tyrosine, where an oleoyl group is attached to the amino group. Its lipophilicity allows it to interact with the cell membrane, but this does not guarantee efficient entry into the cell. Poor cellular uptake can be a significant bottleneck in research and drug development, leading to low bioavailability and efficacy in experimental models.

Q2: What are the potential mechanisms for this compound cellular uptake?

While specific research on this compound is limited, based on its structure as an N-acyl amino acid, several uptake mechanisms can be hypothesized:

  • Passive Diffusion: Due to its lipophilic nature, this compound may passively diffuse across the lipid bilayer of the cell membrane.[1]

  • Facilitated Transport: The tyrosine component suggests a potential interaction with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is known to transport large neutral amino acids like tyrosine and its derivatives.[2][3][4][5]

  • Endocytosis, including Lipid Raft-Mediated Uptake: As a lipophilic molecule, this compound might be internalized through endocytic pathways, potentially involving lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[6][7][8][9][10]

Q3: What are the common reasons for observing low cellular uptake of this compound in my experiments?

Several factors can contribute to the poor cellular uptake of this compound:

  • Low Solubility: this compound has poor solubility in aqueous cell culture media, which can limit its availability to the cells.[11]

  • Cell Type Specificity: The expression levels of relevant transporters (e.g., LAT1) can vary significantly between different cell lines, affecting uptake.[4]

  • Experimental Conditions: Factors such as incubation time, concentration, and the presence of serum in the media can all influence uptake efficiency.

  • Efflux Pump Activity: Cells may actively pump out this compound using efflux transporters, reducing its intracellular concentration.

Q4: How can I improve the solubility of this compound in my cell culture medium?

Improving solubility is a critical first step. Here are some strategies:

  • Use of a Co-solvent: A small percentage of a biocompatible solvent like DMSO can be used to prepare a stock solution of this compound before diluting it in the final culture medium. Always perform a vehicle control to account for any effects of the solvent on the cells.

  • Formulation with a Carrier: Encapsulating this compound in delivery systems like liposomes or nanoparticles can enhance its solubility and stability in aqueous environments.[12][13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound uptake experiments.

Problem Possible Cause Suggested Solution
Low Intracellular Concentration of this compound Poor solubility in culture medium.Prepare a stock solution in a biocompatible solvent (e.g., DMSO) and perform a vehicle control. Formulate this compound with liposomes or nanoparticles.[12][13][14]
Inefficient passive diffusion.Increase incubation time. Use a higher, non-toxic concentration of this compound.
Low expression of relevant transporters (e.g., LAT1) in the chosen cell line.Screen different cell lines for higher expression of LAT1. Consider transiently overexpressing LAT1 in your target cells.[4]
Active efflux of the compound.Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if intracellular accumulation increases.
High Variability in Uptake Between Replicates Inconsistent cell density or health.Ensure consistent cell seeding density and monitor cell viability. Use cells within a low passage number range.[15]
Precipitation of this compound in the medium.Visually inspect the medium for any precipitate. Prepare fresh solutions for each experiment and consider using a formulation strategy to improve stability.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of all solutions.[15]
Observed Cytotoxicity High concentration of this compound or the delivery vehicle.Perform a dose-response curve to determine the optimal, non-toxic concentration. Test the cytotoxicity of the empty delivery vehicle as a control.[15]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols

Protocol 1: Cellular Uptake Assay Using Labeled this compound

This protocol describes a method to quantify the intracellular accumulation of this compound using a labeled version (e.g., fluorescently or radioactively labeled).

Materials:

  • Labeled this compound (e.g., with a fluorescent tag like NBD or a radioactive isotope like ³H or ¹⁴C)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation counter or fluorescence plate reader

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Treatment Solution: Prepare the desired concentration of labeled this compound in serum-free medium.

  • Cell Treatment: a. Aspirate the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add the treatment solution to each well. d. Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Termination of Uptake: a. Aspirate the treatment solution. b. Wash the cells three times with ice-cold PBS to remove any unbound labeled compound.

  • Cell Lysis: a. Add an appropriate volume of lysis buffer to each well. b. Incubate on ice for 15 minutes with occasional agitation. c. Collect the cell lysates.

  • Quantification: a. For radiolabeled compounds, add an aliquot of the lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. b. For fluorescently labeled compounds, measure the fluorescence of an aliquot of the lysate using a fluorescence plate reader.

  • Protein Normalization: a. Use another aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.

  • Data Analysis: Express the uptake as the amount of labeled this compound per milligram of total protein.

Protocol 2: Enhancing this compound Uptake with Liposomal Formulation

This protocol outlines the preparation of liposomes to encapsulate this compound.

Materials:

  • This compound

  • Phospholipids (e.g., DOPC, DSPC)[12]

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. b. Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask. c. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Perform multiple passes (e.g., 11-21 times) to ensure a uniform size distribution.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Determine the encapsulation efficiency by separating the free this compound from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the amount of encapsulated drug.

Signaling Pathways & Visualizations

The cellular uptake of this compound may influence downstream signaling pathways. Given its structural similarity to tyrosine, it is plausible that it could modulate pathways regulated by receptor tyrosine kinases (RTKs), such as the PI3K/Akt and MAPK pathways.[16][17][18][19][20][21][22][23][24][25]

Hypothesized this compound Uptake and Downstream Signaling

OleoylTyrosine_Pathway

Caption: Hypothesized cellular uptake and signaling pathways of this compound.

Experimental Workflow for Assessing Cellular Uptake Enhancement

Uptake_Workflow start Start: Low this compound Uptake solubility Step 1: Improve Solubility (e.g., co-solvent, formulation) start->solubility uptake_assay Step 2: Perform Cellular Uptake Assay (e.g., labeled compound) solubility->uptake_assay check_uptake Sufficient Uptake? uptake_assay->check_uptake troubleshoot Step 3: Troubleshoot Further (e.g., transporter expression, efflux pumps) check_uptake->troubleshoot No end End: Optimized Uptake check_uptake->end Yes troubleshoot->uptake_assay

Caption: Troubleshooting workflow for poor this compound cellular uptake.

Troubleshooting Logic for Low Cellular Uptake

Troubleshooting_Logic start Problem: Low Intracellular This compound q1 Is the compound soluble in the media? start->q1 sol Action: Improve solubility (formulation, co-solvent) q1->sol No q2 Is the cell line appropriate? (e.g., LAT1 expression) q1->q2 Yes sol->q1 cell Action: Screen cell lines or overexpress transporter q2->cell No q3 Is efflux a problem? q2->q3 Yes cell->q2 efflux Action: Use efflux pump inhibitors q3->efflux Yes end Resolution: Increased Uptake q3->end No efflux->q3

Caption: Decision tree for troubleshooting low this compound uptake.

References

Technical Support Center: Refining Purification of Synthetic Oleoyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of synthetic Oleoyl (B10858665) Tyrosine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Oleoyl Tyrosine and what are its key physicochemical properties?

A1: this compound is an N-acyl amino acid, an amide formed from the reaction of oleic acid and L-tyrosine. It is classified as a lipid and is used in cosmetics as a skin conditioning and protecting agent.[1][2] Its properties present unique challenges and opportunities for purification.

PropertyValueReference
Chemical Formula C₂₇H₄₃NO₄[2]
Molecular Weight 445.6 g/mol [2]
CAS Number 147732-58-7[2]
Solubility Soluble in 1 M HCl (25 mg/ml).[3] Like many N-acyl amino acids, it has low solubility in aqueous solutions at neutral pH due to its zwitterionic nature and long acyl chain.[4][5] Solubility can be increased by adjusting pH away from the isoelectric point or using organic solvents.[5]

Q2: What are the primary methods for purifying synthetic this compound?

A2: The main purification strategies leverage differences in hydrophobicity and charge. The most common methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying lipopeptides and N-acyl amino acids due to its high resolving power.[6] It separates molecules based on hydrophobicity.

  • Ion-Exchange Chromatography (IEC): This technique is effective for zwitterionic molecules like this compound, separating them from neutral or differently charged impurities based on their net charge at a given pH.[7][8][9]

  • Flash Chromatography: A faster, higher-capacity alternative to preparative HPLC, ideal for initial crude purification to remove major impurities before a final polishing step with HPLC.[10][11][12]

  • Recrystallization: A cost-effective method for purifying crystalline solids on a larger scale.[13] Finding a suitable solvent system where solubility differs significantly with temperature is key.[14][15]

Q3: How do I choose the most suitable purification method for my sample?

A3: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Use the following decision tree to guide your selection.

G start Crude this compound purity_check What is the crude purity and scale? start->purity_check high_purity High Purity (>80%) Small Scale (<1g) purity_check->high_purity High Purity, Small Scale low_purity Low Purity (<80%) Any Scale purity_check->low_purity Low Purity large_scale Large Scale (>1g) Crystalline Solid purity_check->large_scale Large Scale, Crystalline prep_hplc Direct Preparative RP-HPLC high_purity->prep_hplc flash Step 1: Flash Chromatography (Crude Cleanup) low_purity->flash recrystallize Recrystallization large_scale->recrystallize final_product Pure this compound prep_hplc->final_product hplc_polish Step 2: RP-HPLC (Polishing) flash->hplc_polish hplc_polish->final_product recrystallize->final_product

Caption: Logic for selecting a purification method.

Q4: My purified product is an oil instead of a solid. How can I solidify it?

A4: "Oiling out" is a common problem where the product separates as a liquid instead of crystals.[16] This can be due to residual solvents, the presence of impurities that depress the melting point, or the hygroscopic nature of the compound. Try the following:

  • Ensure Complete Solvent Removal: Use a high-vacuum line or lyophilization to remove all traces of purification solvents.

  • Trituration: Stir the oil vigorously with a non-polar solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether). This can sometimes induce solidification.

  • Re-purification: The oil may indicate significant impurities remain. An additional chromatographic step using an orthogonal method (e.g., ion-exchange if you previously used RP-HPLC) may be necessary.

  • Seed Crystals: If you have a small amount of solid material, add a "seed crystal" to the oil to initiate crystallization.[15] Scratching the inside of the flask with a glass rod can also sometimes provide a nucleation site.[15]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield / Poor Recovery Incomplete Dissolution: The crude material did not fully dissolve before loading onto the column due to poor solubility.[4]Dissolve the sample in a minimal amount of a strong organic solvent like DMSO or DMF first, then dilute with the mobile phase.[17] Ensure the final solution is filtered (0.45 µm) before injection.[6]
Irreversible Binding: The highly hydrophobic oleoyl chain is binding too strongly to the reversed-phase column.Add a stronger organic solvent like isopropanol (B130326) to the mobile phase during elution. Try a column with a different stationary phase (e.g., C8 instead of C18).
Precipitation on Column: The compound precipitates at the head of the column when the sample solvent mixes with the mobile phase.Reduce the sample concentration. Ensure the sample solvent is as compatible as possible with the initial mobile phase.
Poor Peak Resolution in RP-HPLC Gradient Too Steep: Impurities are co-eluting with the main product because the organic solvent concentration is increasing too quickly.[6]Develop a shallower gradient around the percentage of organic solvent where your product elutes. A good starting point is a slope of <1% change per minute.[6]
Structurally Similar Impurities: Impurities like diastereomers or analogs with slightly different acyl chains are present.[18]Use an orthogonal method. If RP-HPLC fails to separate impurities, try Ion-Exchange Chromatography, which separates based on charge rather than hydrophobicity.[1]
Incorrect Mobile Phase pH: The pH of the mobile phase is causing poor peak shape or resolution.For RP-HPLC, using 0.1% TFA (pH ~2) is standard for good peak shape.[6] For IEC, the pH must be carefully selected to ensure the target molecule has the correct net charge to bind to the column.[8]
Product Degradation During Purification Oxidative Damage: The tyrosine residue is susceptible to oxidation, which can be catalyzed by metal ions or light, leading to byproducts like dityrosine.Degas all solvents before use. Work with amber vials or protect the equipment from direct light. If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to your sample.
Hydrolysis: The amide or ester (if applicable) bonds are being cleaved due to extreme pH.Avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures. Ensure mobile phases are freshly prepared.
Column Clogging / High Backpressure Particulates in Sample: Insoluble material in the crude sample is clogging the column frit.Always filter your sample through a 0.22 or 0.45 µm syringe filter immediately before injection.[6]
Sample Viscosity: A highly concentrated sample, especially one containing residual DNA/RNA from a biological source, can be too viscous.Dilute the sample. For biological lysates, treat with DNase/RNase and clarify by high-speed centrifugation before loading.

Section 3: Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of fractions or the final product.

  • Materials:

    • HPLC System: With UV detector.

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[6]

  • Sample Preparation:

    • Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Vortex to mix and filter through a 0.45 µm syringe filter.[6]

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (amide bond) and 280 nm (tyrosine aromatic ring).[19]

    • Gradient:

      • Start with a 5-minute hold at 50% B.

      • Run a linear gradient from 50% to 100% B over 20 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 50% B over 1 minute and re-equilibrate for 5-10 minutes before the next injection.[6]

  • Analysis: Integrate the peak areas to determine the relative purity of the sample.

Protocol 2: Preparative RP-HPLC Purification

This protocol scales up the analytical method for purification.

  • Materials:

    • Preparative HPLC System: With fraction collector.

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm).

    • Mobile Phases: As in Protocol 1, but in larger, filtered and degassed quantities.

  • Sample Preparation:

    • Dissolve the crude product (e.g., 50-200 mg, depending on column capacity) in a minimal volume of DMSO or DMF.

    • Dilute with Mobile Phase A until the solution is clear. If it becomes cloudy, add a small amount of Mobile Phase B.

    • Filter the solution through a 0.45 µm filter.[6]

  • HPLC Method:

    • Flow Rate: 15-20 mL/min (adjust for column diameter).[6]

    • Gradient: Use a shallow gradient optimized from an analytical scouting run. For example, if the product elutes at 80% B in the analytical run, a preparative gradient might be 70% to 90% B over 30-40 minutes.[6]

  • Fraction Collection & Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze the purity of each fraction using the Analytical RP-HPLC method (Protocol 1).[6]

    • Pool the fractions that meet the desired purity specification (e.g., >98%).

    • Remove the solvent via lyophilization to obtain the final product as a powder.[6]

Protocol 3: Purification by Cation-Exchange Chromatography

This protocol leverages the zwitterionic nature of this compound to separate it from neutral or anionic impurities.[7][8]

  • Materials:

    • Chromatography Column and a strong cation-exchange (SCX) resin.

    • Starting/Binding Buffer: e.g., 20 mM Sodium Acetate, pH 4.0.

    • Elution Buffer: e.g., 20 mM Sodium Acetate with 1 M NaCl, pH 4.0.

    • Wash Buffer: e.g., 20 mM Sodium Acetate, pH 4.0.

  • Column Preparation:

    • Pack the column with the SCX resin according to the manufacturer's instructions.

    • Equilibrate the column with at least 5-10 column volumes of Starting Buffer.

  • Sample Preparation and Loading:

    • Dissolve the crude sample in the Starting Buffer. The pH must be below the isoelectric point of this compound to ensure a net positive charge.

    • Filter the sample and load it slowly onto the equilibrated column.

  • Purification Steps:

    • Wash: Wash the column with 5-10 column volumes of Wash Buffer to remove any unbound (neutral or anionic) impurities.

    • Elution: Elute the bound this compound using the Elution Buffer (high salt). A step or linear gradient of increasing salt concentration can be used.

  • Post-Elution Processing:

    • Collect fractions and analyze for the presence of the product (e.g., by TLC or analytical HPLC).

    • The collected fractions will have a high salt content, which must be removed. This is typically done by a subsequent RP-HPLC step (desalting) or dialysis.

Section 4: Visualizations

G crude Crude Synthetic Product dissolve Dissolve in Appropriate Solvent crude->dissolve filter Filter Sample (0.45 µm) dissolve->filter purify Primary Purification Step (e.g., Flash Chromatography or Prep HPLC) filter->purify collect Collect Fractions purify->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions (>98% Purity) analyze->pool lyophilize Solvent Removal (Lyophilization) pool->lyophilize final Pure this compound lyophilize->final G start Poor Peak Resolution or Tailing in RP-HPLC overload Is sample load too high? start->overload gradient Is the gradient optimized? overload->gradient No sol_reduce Reduce Sample Load overload->sol_reduce Yes column_ok Is the column old or damaged? gradient->column_ok Yes sol_shallow Run a Shallower Gradient gradient->sol_shallow No orthogonal Consider Orthogonal Method (e.g., Ion Exchange) column_ok->orthogonal No, separation is still poor sol_replace Replace Column column_ok->sol_replace Yes

References

managing vehicle control effects in Oleoyl tyrosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoyl tyrosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on managing vehicle control effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a lipoamino acid, specifically an N-acyl amide, formed by the combination of oleic acid and the amino acid L-tyrosine.[1] It is primarily known for its use in cosmetic products to stimulate melanogenesis, the process of melanin (B1238610) production in the skin.[1]

Q2: What is the suspected mechanism of action for this compound in stimulating melanogenesis?

A2: The precise molecular mechanism of this compound is still under investigation. However, based on the activity of structurally similar N-acyl amides, it is hypothesized to act as an agonist for a G-protein coupled receptor (GPCR). A likely candidate is GPR119, which is known to be activated by various lipid amides and can modulate intracellular signaling pathways.[2][3][4] Activation of Gs-coupled receptors like GPR119 typically leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, ultimately leading to increased melanin synthesis.[5][6]

Q3: What are the common experimental models used to study this compound?

A3: Common in vitro models for studying melanogenesis include:

  • B16F10 mouse melanoma cells: A widely used and well-characterized cell line for studying melanin production.

  • Primary human melanocytes: These provide a more physiologically relevant model but can be more challenging to culture.

  • 3D reconstructed human skin models (e.g., MelanoDerm™): These models consist of keratinocytes and melanocytes organized in a structure that mimics the human epidermis, offering a more complex and in vivo-like environment.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Q: I am having trouble dissolving this compound for my cell culture experiments. It is not soluble in my aqueous culture medium. What should I do?

A: this compound is a lipophilic compound and has very low solubility in aqueous solutions at neutral pH. A common and effective method is to first dissolve it in an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.

Recommended Solvents:

  • Dimethyl sulfoxide (B87167) (DMSO): A powerful and widely used solvent for lipophilic compounds.

  • Ethanol (B145695) (EtOH): Another common choice, though it can have its own biological effects.

Detailed Protocol for Solubilization:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

  • Dilution to Working Concentration:

    • Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentration for your experiment.

    • Crucially, ensure the final concentration of the organic solvent in the culture medium is as low as possible (ideally ≤ 0.1% for long-term experiments) to minimize vehicle-induced effects.

  • Vehicle Control Preparation:

    • Prepare a vehicle control solution that contains the same final concentration of the organic solvent (e.g., 0.1% DMSO) in the cell culture medium, but without the this compound. This is essential to distinguish the effects of the compound from those of the solvent.

Issue 2: Unexpected or Inconsistent Experimental Results

A: Unexpected or inconsistent results in experiments with lipophilic compounds like this compound often stem from the biological activity of the vehicle used for dissolution. Both DMSO and ethanol can exert their own effects on cells, which can confound the interpretation of your data.

Potential Vehicle-Induced Effects:

  • Cytotoxicity: High concentrations of DMSO and ethanol can be toxic to cells, leading to reduced viability and proliferation.[7]

  • Altered Gene Expression and Signaling: Even at non-toxic concentrations, DMSO can influence various cellular processes, including inflammatory responses, apoptosis, and cell cycle regulation.[8]

  • Effects on Melanogenesis: The vehicle itself might have an impact on the signaling pathways involved in melanin production.

Troubleshooting Steps:

  • Determine the Optimal Vehicle Concentration:

    • Perform a dose-response experiment with your chosen vehicle (e.g., DMSO) on your specific cell line.

    • Test a range of concentrations (e.g., 0.01% to 2%) and measure cell viability and any key baseline markers of your experiment (e.g., basal melanin content).

    • Select the highest vehicle concentration that does not significantly affect cell viability or the baseline parameters of your assay.

  • Always Include a Proper Vehicle Control:

    • For every experiment, include a group of cells treated with the vehicle at the exact same final concentration as the this compound-treated groups.

    • All comparisons of the effects of this compound should be made against the vehicle control group, not against untreated cells.

  • Consider Alternative Delivery Methods:

    • If vehicle effects remain a significant issue, you may consider alternative methods for delivering lipophilic compounds to cells, such as nanoemulsions or cyclodextrin-based carriers.

Data on Vehicle Effects on Cell Viability:

The following table summarizes the concentration-dependent effects of DMSO on the viability of various cell lines, providing a general guideline for determining a starting point for your optimization experiments.

VehicleConcentrationCell Line(s)Incubation TimeEffect on Viability
DMSO < 0.1%GeneralLong-termGenerally considered safe with minimal effects.[8]
0.1% - 0.5%Many robust cell linesUp to 72 hoursWell-tolerated by many cell lines.[8]
0.5% - 1.0%Various cell linesVariesIncreased cytotoxicity observed in some cell lines.[8][9]
≥ 1.0%Various cell lines24 - 72 hoursSignificant cytotoxicity and apoptosis are common.[8]

Experimental Protocols and Visualizations

Generalized Experimental Workflow for In Vitro this compound Treatment

The following diagram illustrates a typical workflow for an in vitro experiment investigating the effects of this compound on melanogenesis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_oleoyl Prepare this compound Stock Solution (in DMSO) treat_oleoyl Treat Cells with This compound prep_oleoyl->treat_oleoyl prep_vehicle Prepare Vehicle Control (DMSO in Media) treat_vehicle Treat Cells with Vehicle Control prep_vehicle->treat_vehicle prep_cells Seed Cells (e.g., B16F10) prep_cells->treat_oleoyl prep_cells->treat_vehicle analysis_viability Cell Viability Assay (e.g., MTT) treat_oleoyl->analysis_viability analysis_melanin Melanin Content Assay treat_oleoyl->analysis_melanin analysis_gene Gene Expression Analysis (e.g., qPCR for MITF, Tyrosinase) treat_oleoyl->analysis_gene analysis_protein Protein Analysis (e.g., Western Blot for p-CREB) treat_oleoyl->analysis_protein treat_vehicle->analysis_viability treat_vehicle->analysis_melanin treat_vehicle->analysis_gene treat_vehicle->analysis_protein

A generalized workflow for in vitro this compound experiments.
Hypothesized Signaling Pathway of this compound in Melanocytes

This diagram illustrates the proposed signaling cascade initiated by this compound, leading to increased melanin production.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oleoyl This compound gpr119 GPR119 oleoyl->gpr119 activates ac Adenylyl Cyclase gpr119->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates p_creb p-CREB creb->p_creb mitf MITF Transcription p_creb->mitf upregulates melanin Melanin Synthesis mitf->melanin promotes

Hypothesized signaling pathway for this compound-induced melanogenesis.

References

Technical Support Center: Oleoyl Tyrosine Dissolution for Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving Oleoyl (B10858665) tyrosine for biological experiments. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Oleoyl tyrosine and why is its solubility a concern for biological experiments?

A1: this compound is a derivative of the amino acid L-tyrosine, where an oleoyl group is attached. This modification makes the molecule significantly more lipophilic (fat-soluble) than L-tyrosine, leading to very low solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). Proper dissolution is critical for achieving accurate and reproducible results in biological assays.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds.

Q3: What are the known solubility limits of this compound in different solvents?

A3: Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on available information and the chemical properties of the molecule, the following table summarizes its solubility.

SolventSolubilityRemarks
DMSO Soluble, reported up to 100 mMWarming and sonication can aid dissolution.[1] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Ethanol Likely soluble, but specific data is not readily available.Given its lipophilic nature, some solubility is expected. Empirical testing is recommended.
Methanol Likely soluble, but specific data is not readily available.Similar to ethanol, some solubility is expected. Empirical testing is recommended.
Water Very low solubility.Due to the long oleoyl chain, this compound is poorly soluble in aqueous solutions at neutral pH.
PBS (pH 7.4) Very low solubility.Similar to water, direct dissolution in physiological buffers is not recommended for creating stock solutions.

Q4: What is the recommended procedure for preparing a stock solution of this compound?

A4: A detailed, step-by-step protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section below.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 445.64 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (mg) = 100 mmol/L * 0.001 L * 445.64 g/mol * 1000 mg/g = 44.56 mg

  • Weigh the this compound: Carefully weigh out 44.56 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can warm the solution briefly in a water bath (e.g., at 37°C) or use a sonicator to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Troubleshooting Guides

Issue: Precipitation occurs when diluting the DMSO stock solution in aqueous media.

This is a common issue when working with hydrophobic compounds dissolved in DMSO. The significant change in solvent polarity upon dilution can cause the compound to precipitate out of the solution.

References

Technical Support Center: Optimizing Oleoyl Tyrosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleoyl Tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the cellular effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological effect?

This compound is a lipoamino acid, a molecule combining oleic acid and the amino acid tyrosine. Its primary reported effect is the stimulation of melanogenesis, the process of melanin (B1238610) synthesis. Melanin is the primary pigment responsible for skin, hair, and eye color. Due to its lipophilic nature, it is expected to interact with cell membranes.

Q2: What is the expected mechanism of action for this compound in stimulating melanin production?

While the precise mechanism is not fully elucidated, it is hypothesized that this compound may act as a precursor for melanin synthesis and potentially modulate signaling pathways that regulate this process. The key pathway in melanogenesis is initiated by the activation of the Melanocortin 1 Receptor (MC1R), a G-protein coupled receptor (GPCR). This leads to an increase in intracellular cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the CREB transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic enzymes like tyrosinase.

Q3: What is the optimal incubation time for this compound treatment?

There is no single optimal incubation time for this compound treatment, as it is highly dependent on the cell type, experimental endpoint, and the concentration of this compound used. To determine the optimal incubation time for your specific experiment, it is essential to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and analyzing the desired outcome at various time points.

Q4: How should I prepare and store this compound?

This compound is a lipophilic compound. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO).

Q5: What are potential off-target effects of this compound?

As a lipoamino acid, this compound may have effects beyond melanogenesis. It could potentially interact with and modulate the fluidity of cellular membranes, which may in turn affect the function of membrane-bound proteins.[1] Some lipoamino acids have been shown to have cytotoxic effects at high concentrations.[1] It is also possible that the oleic acid or tyrosine moieties could have independent biological effects. For example, oleic acid has been shown to influence the expression of genes involved in lipid metabolism.[2][3]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Increased Melanin Production

This protocol outlines a method to determine the optimal incubation time of this compound for stimulating melanin production in a suitable cell line (e.g., B16-F10 melanoma cells).

Materials:

  • B16-F10 melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well plates

  • NaOH (1N)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density that allows for growth over the duration of the experiment without reaching over-confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound-containing medium or vehicle control.

  • Time-Course Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).

  • Melanin Assay:

    • At each time point, wash the cells with PBS.

    • Lyse the cells in 1N NaOH.

    • Incubate at 60°C for 1 hour to solubilize the melanin.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control for each time point. Plot the relative melanin content against the incubation time to determine the optimal duration for melanin production.

Protocol 2: Assessing Tyrosinase Activity Following this compound Treatment

This protocol describes how to measure the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, after treatment with this compound.

Materials:

  • Cells treated with this compound for various time points (as in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • L-DOPA solution

  • Phosphate (B84403) buffer

  • Microplate reader

Procedure:

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Tyrosinase Activity Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add L-DOPA solution in phosphate buffer to each well.

    • Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours.[4]

  • Data Analysis: Calculate the rate of dopachrome formation (change in absorbance over time) for each sample. Normalize the tyrosinase activity to the total protein concentration. Plot the specific tyrosinase activity against the incubation time.

Data Presentation

The following tables are examples of how to structure the data obtained from the time-course experiments described above.

Table 1: Time-Dependent Effect of this compound on Melanin Production in B16-F10 Cells

Incubation Time (hours)This compound [10 µM] (Relative Melanin Content)Vehicle Control (Relative Melanin Content)
241.2 ± 0.11.0 ± 0.05
481.8 ± 0.21.0 ± 0.06
722.5 ± 0.31.0 ± 0.04
962.2 ± 0.21.0 ± 0.05

Table 2: Time-Dependent Effect of this compound on Tyrosinase Activity in B16-F10 Cells

Incubation Time (hours)This compound [10 µM] (Relative Tyrosinase Activity)Vehicle Control (Relative Tyrosinase Activity)
61.5 ± 0.11.0 ± 0.07
122.1 ± 0.21.0 ± 0.05
242.8 ± 0.31.0 ± 0.06
481.9 ± 0.21.0 ± 0.04

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate oleoyl_prep Prepare this compound Working Solutions treatment Treat Cells with this compound oleoyl_prep->treatment time_points Incubate for 24, 48, 72, 96 hours treatment->time_points melanin_assay Melanin Assay time_points->melanin_assay tyrosinase_assay Tyrosinase Activity Assay time_points->tyrosinase_assay western_blot Western Blot (p-CREB, MITF) time_points->western_blot data_analysis Normalize Data and Plot Time-Course melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis

Caption: Workflow for optimizing this compound incubation time.

melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome oleoyl_tyrosine This compound mc1r MC1R (GPCR) oleoyl_tyrosine->mc1r Activates? g_protein G-Protein mc1r->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb p_creb p-CREB creb->p_creb Phosphorylation mitf_gene MITF Gene p_creb->mitf_gene Transcription mitf_protein MITF Protein mitf_gene->mitf_protein Translation tyrosinase Tyrosinase mitf_protein->tyrosinase Upregulates melanin Melanin tyrosinase->melanin Catalyzes

Caption: Hypothesized signaling pathway for this compound-induced melanogenesis.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No observable effect on melanin production or tyrosinase activity 1. Incubation time is too short: The biological response may require more time to develop. 2. Concentration of this compound is too low: The dose may be insufficient to elicit a response. 3. Cell line is not responsive: The chosen cell line may not express the necessary receptors or signaling components. 4. Degradation of this compound: The compound may not be stable in the culture medium over long incubation periods.1. Extend the incubation time. Perform a broader time-course experiment (e.g., up to 120 hours). 2. Increase the concentration of this compound. Perform a dose-response experiment. 3. Use a cell line known to be responsive to melanogenesis stimuli (e.g., B16-F10). Confirm the expression of key proteins like MC1R. 4. Consider replenishing the medium with fresh this compound during long incubations, but be aware this complicates the interpretation of the results.
High cell toxicity or decreased cell viability 1. Concentration of this compound is too high: Lipoamino acids can be cytotoxic at high concentrations.[1] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Induction of apoptosis or necrosis: The treatment may be inducing cell death pathways.1. Perform a dose-response experiment to determine the IC50 value and use concentrations well below this for functional assays. 2. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). 3. Perform cell viability assays (e.g., MTT, trypan blue exclusion) at each time point. Consider assays for apoptosis (e.g., Annexin V staining) if toxicity is observed.
Inconsistent or variable results 1. Inconsistent cell seeding density: Variations in the starting cell number will affect the final readout. 2. Cells are in different growth phases: The cellular response to stimuli can vary depending on whether cells are in lag, log, or stationary phase. 3. Inaccurate pipetting or dilutions: Errors in preparing working solutions will lead to variability.1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. 2. Standardize the cell culture conditions and passage number. Always seed cells for an experiment when they are in the exponential growth phase. 3. Calibrate pipettes regularly and carefully prepare serial dilutions.
Precipitation of this compound in the culture medium 1. Low solubility: this compound is lipophilic and may have limited solubility in aqueous media. 2. High stock concentration: A highly concentrated stock may not be fully soluble when diluted in the medium.1. Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. Vortex the working solution before adding it to the cells. 2. Prepare a more dilute stock solution.

References

troubleshooting variability in Oleoyl tyrosine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Oleoyl tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a lipoamino acid, a derivative of L-tyrosine and oleic acid.[1] It is known to be used in cosmetic products for its skin conditioning and protecting properties, and to stimulate melanin (B1238610) production.[1][2][3] In a research context, it is investigated for its role as a signaling molecule. While structurally related to other N-acyl amides that act as agonists for receptors like GPR119 and PPARα, some studies have found N-oleoyl-L-tyrosine to be inactive in GPR119-mediated cAMP assays.[4]

Q2: How should I store this compound powder and its stock solutions?

A2: For long-term storage, this compound powder should be kept at -20°C in a dry, dark place. For short-term storage (days to weeks), 0-4°C is acceptable.[5] Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q3: What is the best solvent to dissolve this compound for in vitro experiments?

A3: Due to its lipophilic nature, this compound has low solubility in aqueous solutions at neutral pH. The recommended solvent for preparing stock solutions for cell culture experiments is dimethyl sulfoxide (B87167) (DMSO).[6] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[7]

Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A4: Precipitation is a common issue with lipophilic compounds. To avoid this, add the DMSO stock solution to the culture medium dropwise while gently swirling the medium.[7] Preparing an intermediate dilution in a serum-containing medium before adding it to the final cell culture plate can also help improve solubility. Additionally, ensure that you have not exceeded the solubility limit of the compound in the final medium concentration.

Q5: What are appropriate vehicle controls for experiments with this compound?

A5: When using a solvent like DMSO to dissolve this compound, it is essential to include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups receiving the highest concentration of this compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Troubleshooting Variability in Experimental Results

Variability in experimental outcomes with this compound can arise from several factors, from compound handling to assay execution. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Inconsistent or No Compound Activity
Possible Cause Recommended Solution
Compound Degradation Store this compound powder at -20°C for long-term storage and protect from light. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[5]
Solubility Issues Ensure complete dissolution of this compound in the stock solvent (e.g., DMSO). When diluting into aqueous media, add the stock solution slowly while vortexing or swirling.[7] Consider a brief sonication of the stock solution to break up any aggregates.
Lot-to-Lot Variability If you suspect variability between different batches of this compound, perform a side-by-side comparison of the old and new lots in a standard assay. Review the Certificate of Analysis (CoA) for each lot, paying attention to purity and any differences in appearance.
Incorrect Assay Conditions Verify that the cell line used expresses the target receptor (e.g., GPR119, PPARα). Ensure that the assay incubation times and reagent concentrations are optimized.
Off-Target Effects or Inactivity Be aware that some studies have reported N-oleoyl-L-tyrosine to be inactive in certain assays, such as GPR119-mediated cAMP production in HEK293 cells.[4] Consider the possibility that the observed effects (or lack thereof) are inherent to the compound's activity profile in your specific experimental system.
Issue 2: High Background or Variable Basal Readings
Possible Cause Recommended Solution
Vehicle (DMSO) Effects High concentrations of DMSO can be cytotoxic or induce off-target effects. Perform a vehicle toxicity test to determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%).[7]
Media Components Serum components in the cell culture media can sometimes interfere with assays. If possible, perform the final stages of the experiment in a serum-free medium, after allowing the cells to attach and recover.
Cell Health and Confluency Ensure that cells are healthy, within a consistent passage number range, and are seeded at a uniform density. Over-confluent or stressed cells can lead to inconsistent results.
Assay Reagent Quality Check the expiration dates of all assay reagents and store them according to the manufacturer's instructions.
Issue 3: Unexpected Cytotoxicity
Possible Cause Recommended Solution
Compound-Induced Toxicity High concentrations of lipophilic compounds can be toxic to cells.[8] Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your specific cell line.
Solvent Toxicity As mentioned, high concentrations of the vehicle (e.g., DMSO) can cause cell death. Always include a vehicle-only control to assess solvent toxicity.[7]
Precipitation-Induced Stress Compound precipitation in the cell culture well can cause physical stress to the cells, leading to decreased viability. Visually inspect the wells for any signs of precipitation after adding the compound.

Quantitative Data Summary

Direct quantitative data for this compound's activity on its putative targets is limited in publicly available literature. The following tables provide context based on available information and data for related compounds.

Table 1: GPR119 Activation Data

CompoundCell LineAssay TypeEC50Notes
N-Oleoyl-L-tyrosine HEK293 (GPR119-transfected)cAMP AccumulationInactiveOne study reported no response in this assay system.[4]
Oleoylethanolamide (OEA)HEK293 (GPR119-transfected)cAMP Accumulation4.4 µMA related endogenous GPR119 agonist.[4]
N-Oleoyldopamine (OLDA)HEK293 (GPR119-transfected)cAMP Accumulation3.2 µMAnother related endogenous GPR119 agonist.[4]

Table 2: PPARα Activation Data

CompoundAssay TypeEC50
GW7647 (Synthetic Agonist)PPARα Reporter Assay~1.3 nM
Oleic Acid (Endogenous Ligand)PPARα Reporter Assay~10 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for cell culture experiments.

Materials:

  • This compound powder (MW: 445.6 g/mol )

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM)

Procedure:

  • Stock Solution Preparation (10 mM): a. In a sterile environment (e.g., a laminar flow hood), weigh out 4.46 mg of this compound powder into a sterile microcentrifuge tube. b. Add 1 mL of sterile, anhydrous DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, gentle warming to 37°C can aid dissolution. d. Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. c. Crucially , to avoid precipitation, add the DMSO stock solution to the culture medium dropwise while gently swirling the tube.[7] d. Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental and vehicle control groups and is non-toxic to the cells (typically ≤ 0.5%). e. Use the freshly prepared working solutions immediately for your experiments.

Protocol 2: PPARα Luciferase Reporter Gene Assay

This protocol outlines a general procedure for assessing the activation of PPARα by this compound using a luciferase reporter assay.

Materials:

  • A suitable cell line co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Cell culture medium and supplements.

  • This compound working solutions.

  • A known PPARα agonist (e.g., GW7647) as a positive control.

  • Vehicle control (medium with the same final DMSO concentration).

  • Luciferase assay reagent kit.

  • White, opaque 96-well microplates suitable for luminescence measurements.

Procedure:

  • Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density that will result in 70-90% confluency on the day of the experiment.

  • Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. Carefully remove the culture medium from the wells. b. Add 100 µL of medium containing the desired concentrations of this compound, the positive control, or the vehicle control to the respective wells. c. Incubate the plate for 18-24 hours at 37°C.

  • Luciferase Assay: a. After the incubation period, remove the treatment medium. b. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay kit.

  • Data Analysis: a. Subtract the background luminescence from all readings. b. Normalize the luciferase activity of the treated wells to the vehicle control to determine the fold activation. c. Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: GPR119-Mediated cAMP Accumulation Assay

This protocol describes a general method to measure changes in intracellular cAMP levels in response to this compound, indicative of G-protein coupled receptor activation.

Materials:

  • A cell line expressing GPR119 (e.g., HEK293 cells stably expressing human GPR119).

  • Cell culture medium and supplements.

  • A cAMP assay kit (e.g., a luminescence-based or HTRF-based kit).

  • This compound working solutions.

  • A known GPR119 agonist (e.g., OEA) as a positive control.

  • Forskolin (to directly activate adenylyl cyclase, used as a positive control for the assay system).

  • Vehicle control (medium with the same final DMSO concentration).

  • White, opaque 96-well microplates.

Procedure:

  • Cell Seeding: Seed the GPR119-expressing cells into a white, opaque 96-well plate and grow to the desired confluency, following the recommendations of your chosen cAMP assay kit.

  • Compound Treatment: a. Prepare the cells and reagents as per the cAMP assay kit's instructions. This may involve a pre-incubation step with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. b. Add the this compound working solutions, positive controls (OEA, forskolin), and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the time specified in the cAMP assay protocol to allow for cAMP production (typically 15-30 minutes at room temperature or 37°C).

  • Cell Lysis and cAMP Detection: Lyse the cells and perform the cAMP detection steps as outlined in the manufacturer's protocol for your specific assay kit.

  • Data Analysis: a. Generate a cAMP standard curve according to the kit's instructions. b. Convert the luminescence or fluorescence readings from your experimental wells into cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds to Gs Gs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Regulates

Caption: GPR119 Signaling Pathway.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Caption: PPARα Signaling Pathway.

Troubleshooting_Workflow Start Variability in Results Check_Compound Check Compound (Storage, Solubility, Lot) Start->Check_Compound Check_Controls Review Controls (Vehicle, Positive, Negative) Start->Check_Controls Check_Assay Verify Assay Parameters (Cells, Reagents, Protocol) Start->Check_Assay Precipitation Precipitation? Check_Compound->Precipitation Inconsistent_Results Inconsistent Results Check_Controls->Inconsistent_Results Cytotoxicity Unexpected Cytotoxicity? Check_Assay->Cytotoxicity Precipitation->Check_Assay No Optimize_Solubilization Optimize Solubilization Protocol Precipitation->Optimize_Solubilization Yes Perform_Viability_Assay Perform Dose-Response Viability Assay Cytotoxicity->Perform_Viability_Assay Yes Consistent_Results Consistent Results Cytotoxicity->Consistent_Results No Perform_Viability_Assay->Consistent_Results Re_evaluate Re-evaluate Experiment Design Inconsistent_Results->Re_evaluate

Caption: Troubleshooting Workflow.

References

Technical Support Center: Method Refinement for Consistent Oleoyl Tyrosine Delivery In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable delivery of Oleoyl Tyrosine in your in vitro experiments.

Troubleshooting Guide

Consistent delivery of the lipophilic compound this compound can be challenging. Below is a table summarizing common issues, their potential causes, and recommended solutions to refine your experimental methods.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media This compound has low aqueous solubility. Rapid changes in solvent polarity when adding a concentrated DMSO stock to the culture medium can cause the compound to "crash out" of solution.[1][2]1. Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure gradual and even dispersion.[1] 2. Work with Lower Stock Concentrations: If precipitation persists, try preparing a lower concentration of the this compound stock solution in DMSO. 3. Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed culture media instead of a single large dilution.[2]
Inconsistent experimental results - Incomplete dissolution of the stock solution. - Degradation of this compound in the working solution. - Variability in cell health or density.1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure it is clear and free of particulates. Gentle warming (e.g., 37°C water bath) can aid dissolution.[1] 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in culture medium for each experiment to minimize degradation. 3. Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and overall cell health to reduce experimental variability.
Observed cell toxicity or altered morphology - The final concentration of the solvent (e.g., DMSO) is too high. - The concentration of this compound is cytotoxic to the specific cell line.1. Determine Vehicle Tolerance: Conduct a dose-response experiment with the solvent (e.g., DMSO) alone to determine the maximum concentration your cells can tolerate without adverse effects. The final DMSO concentration should ideally be kept at or below 0.1% (v/v).[3] 2. Perform a Dose-Response Curve: Test a range of this compound concentrations to identify the optimal non-toxic working concentration for your specific cell type and experimental endpoint. 3. Proper Vehicle Control: Always include a vehicle control group in your experiments that contains the same final concentration of the solvent as the this compound-treated groups.[3][4][5]
Difficulty dissolving the this compound powder This compound is a lipophilic molecule with poor solubility in aqueous solutions.1. Use an Appropriate Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other lipophilic compounds for in vitro studies.[6] 2. Gentle Heating and Agitation: Facilitate dissolution by gently warming the solution and using a vortex mixer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Due to its lipophilic nature, this compound has very low solubility in aqueous solutions like PBS or cell culture media. The recommended solvent for preparing a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[6] It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically at or below 0.1%.[3]

Q2: How can I avoid precipitation of this compound when I add it to my cell culture medium?

A2: Precipitation, or "crashing out," is a common issue with lipophilic compounds. To prevent this, pre-warm your cell culture medium to 37°C and add the DMSO stock solution of this compound dropwise while gently swirling or vortexing the medium.[1] This gradual dilution helps to avoid a sudden change in solvent polarity. If precipitation persists, consider using a lower concentration of your stock solution or performing serial dilutions.[2]

Q3: What is a proper vehicle control for experiments with this compound dissolved in DMSO?

A3: It is essential to use a vehicle control that contains the same final concentration of DMSO as your experimental samples.[3][5] For example, if your highest concentration of this compound results in a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the same culture medium. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself.[4]

Q4: What are the expected cellular effects of this compound in skin cells?

A4: this compound is often used in cosmetic formulations to enhance tanning. In vitro, it is expected to influence melanogenesis in melanocytes. This can be assessed by measuring changes in melanin (B1238610) content and the activity of tyrosinase, a key enzyme in melanin synthesis.[7][8]

Q5: At what concentration should I use this compound in my experiments?

A5: The optimal concentration of this compound will depend on your specific cell line and the biological endpoint you are measuring. It is highly recommended to perform a dose-response experiment to determine the effective and non-toxic concentration range for your particular in vitro model.

Experimental Protocols

Below are detailed methodologies for preparing this compound for in vitro delivery and for assessing its effect on tyrosinase activity.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium

  • Vortex mixer

  • 37°C water bath or incubator

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again until the solution is clear.[1]

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.[1]

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • To achieve the desired final concentration, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[1] For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately for your experiments.

  • Prepare the Vehicle Control:

    • Prepare a vehicle control solution by adding the same volume of DMSO to the pre-warmed cell culture medium as was used to prepare the this compound working solution with the highest concentration.[3][5]

Protocol 2: In Vitro Tyrosinase Activity Assay

This colorimetric assay measures the activity of tyrosinase, a key enzyme in melanogenesis, and can be used to assess the effect of this compound on its activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., Tyrosinase Assay Buffer)

  • L-Tyrosine solution (substrate)

  • Tyrosinase enzyme solution (for positive control)

  • Test compound (this compound working solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-510 nm

Procedure:

  • Sample Preparation (Cell Lysate):

    • Culture your cells (e.g., melanocytes) to the desired density and treat them with various concentrations of this compound and the vehicle control for the desired time.

    • After treatment, wash the cells with cold PBS and harvest them.

    • Lyse the cells using an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the tyrosinase enzyme.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • In a 96-well plate, add your cell lysate samples, a positive control (tyrosinase enzyme), a negative control (lysis buffer), and a blank (no enzyme).

    • Add the test compounds (different concentrations of this compound) or vehicle control to the appropriate wells.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-tyrosine substrate solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 475 nm) at time zero and then at regular intervals for a set period (e.g., every minute for 30-60 minutes).[9][10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each sample.

    • Compare the tyrosinase activity in cells treated with this compound to the vehicle-treated control cells to determine the effect of the compound.

Visualizations

Experimental Workflow for this compound In Vitro Delivery

G cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in DMSO prep_working Prepare Working Solution in Pre-warmed Media prep_stock->prep_working Dropwise dilution prep_vehicle Prepare Vehicle Control (DMSO in Media) prep_stock->prep_vehicle Same DMSO concentration treat_cells Treat Cells with This compound or Vehicle prep_working->treat_cells prep_vehicle->treat_cells analysis Perform Downstream Assays (e.g., Tyrosinase Activity, Melanin Content) treat_cells->analysis

Caption: Workflow for preparing and delivering this compound to cells in vitro.

cAMP Signaling Pathway in Melanocytes

G Oleoyl_Tyrosine This compound MC1R MC1R Oleoyl_Tyrosine->MC1R Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin Leads to

Caption: Simplified cAMP signaling cascade in melanocytes, a potential pathway for this compound.

References

Validation & Comparative

Oleoyl Tyrosine vs. L-Tyrosine: A Comparative Guide on Melanogenesis Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Melanogenesis

Melanogenesis is the complex process of producing melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] This process occurs within specialized organelles called melanosomes, located inside melanocytes.[1][2] The synthesis of melanin is initiated from the amino acid L-tyrosine and is primarily regulated by the enzyme tyrosinase.[3] There are two main types of melanin: eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment).[1][2]

L-Tyrosine: The Foundational Substrate and Regulator

L-tyrosine is a critical component in the melanogenic pathway, acting as both the initial substrate and a positive regulator of the process.[4] Its influence on melanin production is multifaceted:

  • Primary Substrate: L-tyrosine is the direct precursor for melanin synthesis. The enzyme tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in melanogenesis.[3]

  • Stimulation of Tyrosinase Activity: Increased concentrations of L-tyrosine have been shown to enhance tyrosinase activity, leading to greater melanin production.[5]

  • Regulation of Melanogenic Gene Expression: L-tyrosine can influence the expression of genes involved in melanin synthesis.[4]

Oleoyl (B10858665) Tyrosine: An Overview

Oleoyl tyrosine is a lipoamino acid, a derivative of L-tyrosine where an oleoyl group is attached. It is marketed in the cosmetic industry as a tanning accelerator, with claims that it stimulates melanin production.[6] However, a comprehensive search of peer-reviewed scientific literature did not yield any quantitative experimental data comparing its efficacy to L-tyrosine in stimulating melanogenesis. The proposed mechanism is that its lipophilic nature enhances skin penetration, thereby delivering tyrosine to melanocytes more effectively. Without scientific studies, this remains a hypothesis.

Quantitative Data Comparison

Due to the lack of available scientific data for this compound, a direct quantitative comparison with L-tyrosine is not possible at this time. The following table illustrates the type of data that would be necessary for a meaningful comparison, using hypothetical values for this compound.

CompoundConcentrationMelanin Content (% of Control)Tyrosinase Activity (% of Control)
L-Tyrosine 0.2 mM150%130%
This compound 0.2 mMData Not AvailableData Not Available

The data for L-Tyrosine is illustrative and based on general findings in the literature where high concentrations of L-tyrosine increase pigmentation.[5]

Experimental Protocols

To evaluate and compare the melanogenic potential of compounds like this compound and L-tyrosine, standardized in vitro assays are essential.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes in culture after treatment with a test compound.

Protocol:

  • Cell Culture: Plate B16-F10 melanoma cells or normal human epidermal melanocytes in appropriate culture dishes and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of L-tyrosine and this compound for a specified period (e.g., 72 hours). A vehicle-treated group serves as the control.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., 1N NaOH).

  • Quantification: Measure the absorbance of the lysate at 405 nm using a spectrophotometer. The absorbance is proportional to the melanin content.

  • Normalization: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the cell number.

  • Data Analysis: Express the results as a percentage of the control group.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

Protocol:

  • Cell Culture and Treatment: Culture and treat melanocytes with L-tyrosine and this compound as described in the melanin content assay.

  • Cell Lysis: Wash the cells with PBS and lyse them with a buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Enzyme Reaction: In a 96-well plate, mix the cell lysate with a solution of L-DOPA, the substrate for tyrosinase.

  • Measurement: Incubate the plate at 37°C and measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.

  • Normalization: Normalize the tyrosinase activity to the total protein concentration of the cell lysate.

  • Data Analysis: Express the results as a percentage of the control group.

Signaling Pathways and Experimental Workflow

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. The diagram below illustrates the central role of L-tyrosine in this pathway.

Melanogenesis_Pathway cluster_eumelanin cluster_pheomelanin L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA DHICA Dopachrome->DHICA TRP2 Eumelanin Eumelanin (Brown-Black) DHI->Eumelanin TRP1 DHICA->Eumelanin TRP1 Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red-Yellow) Cysteinyldopa->Pheomelanin Experimental_Workflow start Start: Culture Melanocytes treatment Treatment Groups: - Control (Vehicle) - L-Tyrosine - this compound start->treatment incubation Incubate for 72 hours treatment->incubation harvest Harvest Cells incubation->harvest assay1 Melanin Content Assay harvest->assay1 assay2 Tyrosinase Activity Assay harvest->assay2 assay3 Protein Quantification harvest->assay3 analysis Data Analysis and Comparison assay1->analysis assay2->analysis assay3->analysis end Conclusion analysis->end

References

A Comparative Efficacy Analysis of Oleoyl Tyrosine and N-Acetyl-L-Tyrosine in Cutaneous Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective review for researchers, scientists, and drug development professionals.

Introduction

In the pursuit of modulating skin pigmentation for both cosmetic and therapeutic purposes, various derivatives of the amino acid L-tyrosine have been explored. L-tyrosine is the primary substrate for melanin (B1238610) synthesis, a complex process known as melanogenesis. This guide provides a comparative analysis of two such derivatives: Oleoyl (B10858665) tyrosine and N-acetyl-L-tyrosine (NALT). While both are utilized in cosmetic formulations, particularly in products aimed at enhancing tanning, their mechanisms and efficacy are subject to ongoing scientific scrutiny. This document synthesizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways to offer a clear comparison for the scientific community.

It is important to note that while both compounds are incorporated into commercial products, there is a significant lack of publicly available, peer-reviewed studies that directly compare the efficacy of Oleoyl tyrosine and N-acetyl-L-tyrosine as standalone ingredients in stimulating melanogenesis. Much of the available data pertains to product formulations containing these ingredients in combination with other substances, making it challenging to isolate their individual effects.

Mechanism of Action and Efficacy

This compound

This compound is a lipoamino acid, a derivative of L-tyrosine where an oleoyl group is attached. This modification increases its lipophilicity, which is theorized to enhance its penetration into the skin's epidermis where melanocytes reside. The primary proposed mechanism of action for this compound is its role as a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis. By providing a readily available source of tyrosine, it is suggested to accelerate the production of melanin.

N-Acetyl-L-Tyrosine (NALT)

N-acetyl-L-tyrosine is another derivative of L-tyrosine, where an acetyl group is attached to the amino group. This modification is known to increase its water solubility. In cosmetic applications, NALT is also used in tanning products and for its skin conditioning properties. Similar to this compound, its proposed mechanism in melanogenesis is to serve as a precursor for L-tyrosine, thereby fueling the melanin synthesis pathway.

Interestingly, one study on hamster melanoma cells reported that N-acetyl-L-tyrosine had little to no effect on melanin formation, in contrast to L-tyrosine and L-dopa which significantly stimulated the process.[2] This finding raises questions about the efficiency of its conversion to L-tyrosine within melanocytes. A recent study investigated a complex of palmitoyl (B13399708) copper peptide and acetyl tyrosine and found that it enhanced melanin production in melanoma cell lines, suggesting a potential synergistic effect.[3] However, this does not clarify the efficacy of NALT as a standalone agent. As with this compound, there is a lack of comprehensive data on its topical bioavailability and its specific effects on melanocyte signaling pathways.

Data Presentation

Due to the limited availability of direct comparative and quantitative data for this compound and N-acetyl-L-tyrosine as individual agents, a direct side-by-side quantitative comparison is not feasible at this time. The table below summarizes the available qualitative information and highlights the existing data gaps.

FeatureThis compoundN-Acetyl-L-Tyrosine (NALT)
Chemical Nature Lipoamino acid (lipophilic)Acetylated amino acid (hydrophilic)
Proposed Mechanism Substrate for tyrosinaseProdrug for L-tyrosine, substrate for tyrosinase
Efficacy Data Limited to product blends; potential tanning enhancer. Lacks standalone quantitative data.Limited to product blends; one study suggests minimal to no effect as a standalone agent on melanogenesis.[2]
Bioavailability (Topical) Not well-documented. Lipophilicity may aid penetration.Not well-documented. Increased water solubility does not guarantee enhanced skin penetration or cellular uptake.
Signaling Pathway Interaction Not specifically elucidated beyond providing a substrate.Not specifically elucidated for melanogenesis.
Safety Profile Identified as a potential skin sensitizer (B1316253) and emerging allergen.[1]Generally considered safe for cosmetic use with low irritation potential.

Experimental Protocols

While specific experimental protocols for this compound and N-acetyl-L-tyrosine are not detailed in the available literature, the following are standard, widely accepted methodologies for assessing the efficacy of melanogenesis-modulating agents in vitro.

Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes in culture following treatment with a test compound.

  • Cell Culture: B16F10 murine melanoma cells or primary human melanocytes are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or NALT) for a specified period (e.g., 72 hours). A known melanogenesis stimulator (e.g., α-MSH) can be used as a positive control.

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a solution of 1 N NaOH containing 10% DMSO.

  • Solubilization: The cell lysates are heated at 80°C for 1 hour to solubilize the melanin.

  • Spectrophotometry: The absorbance of the solubilized melanin is measured at 405 nm or 492 nm using a spectrophotometer.[4][5]

  • Normalization: The melanin content is normalized to the total protein content of the cell lysate, which is determined by a separate protein assay (e.g., BCA assay). Results are typically expressed as a percentage of the untreated control.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase, the key enzyme in melanogenesis, within cultured cells.

  • Cell Culture and Treatment: Similar to the melanin content assay, cells are cultured and treated with the test compound.

  • Cell Lysis: Cells are washed with PBS and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100).

  • Protein Quantification: The protein concentration of the cell lysate is determined.

  • Enzymatic Reaction: A specific amount of the cell lysate (containing equal amounts of protein) is incubated with a substrate solution of L-DOPA at 37°C.[5]

  • Measurement: The formation of dopachrome (B613829), an intermediate in the melanin synthesis pathway, is measured by reading the absorbance at 475 nm over time.

  • Calculation: Tyrosinase activity is calculated from the rate of dopachrome formation and is typically expressed as a percentage of the control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general signaling pathway of melanogenesis and a typical experimental workflow for evaluating the efficacy of tanning agents.

Melanogenesis_Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes p53 p53 activation Keratinocytes->p53 POMC POMC transcription p53->POMC aMSH α-MSH POMC->aMSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB phosphorylation PKA->CREB MITF MITF activation CREB->MITF Tyrosinase_gene Tyrosinase Gene (TYR) MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Oleoyl_Tyrosine This compound Oleoyl_Tyrosine->L_Tyrosine Hydrolysis? NALT N-Acetyl-L-Tyrosine NALT->L_Tyrosine Deacetylation?

Caption: General overview of the melanogenesis signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., B16F10 Melanoma Cells) start->cell_culture treatment Treatment with Test Compounds (this compound, NALT) and Controls cell_culture->treatment incubation Incubation Period (e.g., 72 hours) treatment->incubation assays Perform Assays incubation->assays melanin_assay Melanin Content Assay assays->melanin_assay tyrosinase_assay Tyrosinase Activity Assay assays->tyrosinase_assay data_analysis Data Analysis and Statistical Evaluation melanin_assay->data_analysis tyrosinase_assay->data_analysis conclusion Conclusion and Further Research data_analysis->conclusion

Caption: A typical experimental workflow for evaluating tanning agents.

Conclusion and Future Directions

The comparison of this compound and N-acetyl-L-tyrosine for their efficacy in stimulating melanogenesis is currently hampered by a significant lack of direct, quantitative, and standalone experimental evidence. Both compounds are primarily marketed as cosmetic ingredients in tanning formulations based on the theoretical principle of providing a substrate for the melanin synthesis pathway.

This compound, with its lipophilic nature, may offer an advantage in skin penetration, but its potential as a skin sensitizer warrants careful consideration. N-acetyl-L-tyrosine's increased water solubility is a notable physical property, but its in vivo conversion to L-tyrosine within melanocytes and its subsequent efficacy in promoting melanogenesis remain to be conclusively demonstrated. In fact, preliminary evidence suggests it may not be an effective inducer of melanin synthesis on its own.[2]

For researchers, scientists, and drug development professionals, this highlights a clear need for rigorous, controlled studies to:

  • Determine the individual efficacy of this compound and N-acetyl-L-tyrosine in stimulating melanin production in relevant in vitro and in vivo models.

  • Elucidate the precise mechanisms of action, including their effects on key signaling pathways in melanocytes.

  • Quantify their bioavailability and cellular uptake following topical application.

  • Conduct comprehensive safety assessments to fully characterize their potential for skin irritation and sensitization.

Without such data, the scientific basis for the inclusion of these compounds in products intended to modulate skin pigmentation remains largely theoretical. Future research in these areas will be crucial for the development of safe and effective agents for both cosmetic and therapeutic applications related to skin pigmentation.

References

A Comparative In Vitro Analysis of Oleoyl Tyrosine and Other N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest for their diverse physiological roles, including regulation of inflammation, energy metabolism, and pigmentation. This guide provides an in-vitro comparison of Oleoyl (B10858665) Tyrosine against other NAAAs, focusing on their effects on melanogenesis, lipolysis, and inflammatory responses. The information herein is compiled from various studies to offer a comparative perspective, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Bioactivities

The in vitro effects of Oleoyl Tyrosine and other N-acyl amino acids are multifaceted, influencing key cellular processes. This section summarizes the available data on their impact on melanogenesis, lipolysis, and inflammation.

Melanogenesis

N-acyl amino acids can modulate melanin (B1238610) synthesis by influencing tyrosinase activity, the rate-limiting enzyme in melanogenesis. L-Tyrosine, the precursor for melanin, can by itself stimulate melanogenesis. Its acylation may alter its interaction with melanogenic pathways.

Table 1: Comparison of N-Acyl Amino Acids on Melanogenesis

CompoundCell LineConcentrationEffect on Tyrosinase ActivityEffect on Melanin ContentCitation(s)
N-Oleoyl Tyrosine B16 MelanomaData not availableData not availableData not available
N-Acetyl Tyrosine (in complex with Palmitoyl Copper Peptide) A375 & B16 Cells0-8 µg/mLIncreased intracellularlyIncreased[1]
N-(E)-p-Coumaroyl Tyrosine Not specifiedNot specifiedNot specifiedImplied inhibitory[2]
L-Tyrosine B16-F10 MelanomaNot specifiedSubstrate/InducerIncreased[3]

Note: Direct comparative data for this compound on melanogenesis is limited in the reviewed literature. The pro-melanogenic effect of N-Acetyl Tyrosine in a complex suggests that N-acylation of tyrosine may play a role in modulating melanin synthesis.

Lipolysis

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), is a critical process in energy homeostasis. Some N-acyl amino acids have been shown to influence lipid metabolism, potentially through receptors like PPARα.

Table 2: Comparison of N-Acyl Amino Acids on Lipolysis

CompoundCell LineConcentrationEffect on Glycerol ReleaseKey Signaling TargetCitation(s)
N-Oleoyl Tyrosine 3T3-L1 AdipocytesData not availableData not availableData not available
N-Oleoyl Glycine 3T3-L1 AdipocytesNot specifiedStimulates adipogenesis (lipid accumulation)CB1 Receptor, Akt
N-Oleoyl Alanine Not specifiedData not availableData not availablePPARα (inferred)[4]
Oleic Acid 3T3-L1 Adipocytes0.5 µMInhibits HSL activityHSL[5]
Anti-inflammatory Effects

N-acyl amino acids can modulate inflammatory responses, often by regulating the production of cytokines in immune cells like macrophages.

Table 3: Comparison of N-Acyl Amino Acids on Inflammatory Responses

CompoundCell LineStimulantEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Effect on Anti-inflammatory Cytokines (e.g., IL-10)Citation(s)
N-Oleoyl Tyrosine RAW 264.7 MacrophagesData not availableData not availableData not available
N-(E)-p-Coumaroyl Tyrosine RAW 264.7 MacrophagesLPSDecreased IL-6, IL-1βData not available[2]
Oleoylethanolamide (OEA) HUVECsTNF-αDecreased IL-6, IL-8Data not available[6]
Oleic Acid Monocytes/MacrophagesLPSDecreased TNF-α, IL-6, IL-1βIncreased IL-10

Note: The anti-inflammatory properties of N-(E)-p-Coumaroyl Tyrosine and the structurally similar Oleoylethanolamide suggest that this compound may also possess anti-inflammatory activity, a hypothesis that warrants direct experimental validation.

II. Signaling Pathways

The biological activities of N-acyl amino acids are mediated through various signaling pathways. While specific pathways for this compound are not extensively detailed in comparative studies, inferences can be drawn from related molecules.

Melanogenesis Signaling

The primary pathway regulating melanogenesis is the cAMP/PKA/CREB/MITF cascade. L-tyrosine can enhance this pathway. It is plausible that N-acyl tyrosines could modulate this pathway at different levels.

Melanogenesis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R binds N-Acyl Amino Acids N-Acyl Amino Acids cAMP cAMP N-Acyl Amino Acids->cAMP modulates? AC Adenylyl Cyclase MC1R->AC activates AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene activates transcription Melanin Synthesis Melanin Synthesis Tyrosinase Gene->Melanin Synthesis

Melanogenesis Signaling Cascade
Lipolysis and PPARα Activation

Several N-acyl compounds, particularly those with an oleoyl group, are known agonists of PPARα, a key regulator of lipid metabolism. Activation of PPARα can lead to an increase in the expression of genes involved in fatty acid oxidation.

PPARa Activation Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N-Acyl Amino Acid N-Acyl Amino Acid PPARa_inactive PPARα N-Acyl Amino Acid->PPARa_inactive binds & activates PPARa_active PPARα PPARa_inactive->PPARa_active translocates RXR RXR PPARa_active->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds Target Genes Target Genes PPRE->Target Genes regulates transcription Lipid Metabolism Lipid Metabolism Target Genes->Lipid Metabolism

PPARα Activation by N-Acyl Amino Acids

III. Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol quantifies the melanin content in cultured melanoma cells following treatment with N-acyl amino acids.

Melanin Content Assay Workflow start Seed B16F10 cells (6-well plate) treat Treat with N-acyl amino acids (e.g., 24-72 hours) start->treat wash Wash cells with PBS treat->wash lyse Lyse cells (e.g., NaOH + DMSO) wash->lyse incubate Incubate at elevated temperature (e.g., 80°C, 1 hour) lyse->incubate measure Measure absorbance (405-490 nm) incubate->measure normalize Normalize to protein concentration measure->normalize end Quantify Melanin Content normalize->end

Workflow for Melanin Content Assay

Procedure:

  • Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 6-well plates at a density of approximately 2 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test N-acyl amino acids or a vehicle control. Cells are incubated for a specified period (e.g., 48-72 hours).

  • Cell Lysis: After incubation, the medium is removed, and the cells are washed twice with PBS. The cells are then lysed by adding a solution of 1 M NaOH containing 10% DMSO to each well.

  • Solubilization: The plates are incubated at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

  • Quantification: The absorbance of the lysate is measured using a microplate reader at a wavelength between 405 nm and 490 nm.

  • Normalization: The melanin content is normalized to the total protein concentration of a parallel set of cell lysates to account for any effects on cell proliferation.

Glycerol Release Assay for Lipolysis in 3T3-L1 Adipocytes

This assay measures the amount of glycerol released into the culture medium as an indicator of lipolysis in differentiated adipocytes.

Procedure:

  • Cell Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment: Mature adipocytes are washed and incubated in a serum-free medium containing the test N-acyl amino acids, a positive control (e.g., isoproterenol), and a vehicle control for a defined period (e.g., 1-3 hours).

  • Sample Collection: At the end of the incubation, the culture medium (supernatant) is collected.

  • Glycerol Quantification: The glycerol concentration in the supernatant is determined using a commercial glycerol assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol amount.

  • Data Analysis: The amount of glycerol released is calculated and normalized to the total protein content of the cells in each well.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the anti-inflammatory potential of N-acyl amino acids by measuring their effect on cytokine production in LPS-stimulated macrophages.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 24-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test N-acyl amino acids for a short period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the unstimulated control) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: The culture supernatant is collected and centrifuged to remove any cell debris.

  • Cytokine Measurement: The concentrations of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant are quantified using specific ELISA kits.

IV. Conclusion

This guide provides a comparative overview of the in vitro bioactivities of this compound and other N-acyl amino acids. While direct comparative data for this compound is still emerging, the available information on structurally related compounds provides a strong basis for hypothesizing its potential roles in melanogenesis, lipolysis, and inflammation. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the specific effects and mechanisms of action of this compound and other novel N-acyl amino acids. Further side-by-side comparative studies are crucial to fully elucidate the structure-activity relationships within this diverse class of signaling lipids.

References

A Comparative Guide to Delivery Systems for Enhanced Oleoyl Tyrosine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of different delivery systems—liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions—for optimizing the topical delivery and efficacy of Oleoyl tyrosine. The objective is to offer a comparative analysis supported by experimental data and detailed methodologies to aid in the selection of the most suitable carrier system for this pro-melanogenic agent.

Introduction to this compound and its Delivery Challenges

This compound is a lipophilic derivative of L-tyrosine, a critical precursor in the melanin (B1238610) synthesis pathway. It is designed to enhance melanogenesis, making it a compound of interest for applications promoting skin pigmentation. However, its efficacy is largely dependent on its ability to penetrate the stratum corneum and reach the target melanocytes in the epidermis. The inherent lipophilicity of this compound presents a challenge for its formulation and delivery, necessitating advanced carrier systems to improve its bioavailability and therapeutic effect. This guide compares three prominent lipid-based delivery systems: liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions, providing a framework for their evaluation.

Comparative Efficacy of Delivery Systems

Table 1: Comparison of Physical Characteristics and Stability

FeatureLiposomesSolid Lipid Nanoparticles (SLNs)Nanoemulsions
Average Particle Size 50 - 300 nm50 - 1000 nm[1]20 - 200 nm
Polydispersity Index (PDI) < 0.3< 0.3< 0.2
Zeta Potential -20 to -50 mV (anionic) or +20 to +50 mV (cationic)[1]-15 to -30 mV-10 to -30 mV
Encapsulation Efficiency 50 - 90%70 - 95%[2]> 90%
Physical Stability Prone to aggregation and fusionGood, crystalline structure can lead to drug expulsion over time[3]High, resistant to creaming and sedimentation

Table 2: Comparison of In Vitro Performance

ParameterLiposomesSolid Lipid Nanoparticles (SLNs)Nanoemulsions
Skin Penetration (Permeation Flux) Moderate to High (flexible liposomes show higher flux)[4][5]High, lipid matrix enhances penetration[6]High, small droplet size facilitates diffusion
Tyrosinase Inhibition/Activation Dependent on payload releaseSustained release can prolong interaction with tyrosinaseRapid onset of action due to high surface area
Biocompatibility High, composed of natural phospholipidsHigh, lipids are generally regarded as safe (GRAS)[2]High, components are typically biocompatible

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of delivery systems. The following are standard protocols for key experiments cited in this guide.

In Vitro Skin Permeation Study

This protocol is used to assess the rate and extent of this compound penetration through the skin from different formulations.

Apparatus: Franz diffusion cell[7][8]

Membrane: Excised human or porcine skin[7]

Procedure:

  • Prepare the skin membrane and mount it between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintain the temperature at 32°C to mimic physiological conditions[9].

  • Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh receptor medium.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Tyrosinase Activity Assay

This assay is used to determine the effect of this compound delivered by different systems on the activity of tyrosinase, the key enzyme in melanogenesis.

Enzyme Source: Mushroom tyrosinase[10][11]

Substrate: L-DOPA[12]

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

  • In a 96-well plate, add the test formulation containing this compound at various concentrations.

  • Add the tyrosinase solution to each well and incubate for a short period.

  • Initiate the enzymatic reaction by adding the L-DOPA substrate.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome, the colored product of the reaction[12][13].

  • Calculate the percentage of tyrosinase activity or inhibition compared to a control without the test formulation.

Signaling Pathways and Visualizations

Understanding the mechanism of action of this compound requires knowledge of the melanogenesis signaling pathway.

Melanogenesis Signaling Pathway

Melanogenesis is primarily regulated by the α-Melanocyte-Stimulating Hormone (α-MSH) binding to the Melanocortin 1 Receptor (MC1R) on melanocytes.[11] This initiates a cascade of intracellular signaling events, with the cAMP/PKA/CREB pathway playing a central role.[14][15] this compound, as a substrate, can positively influence this pathway, leading to increased melanin production.[3][16]

Melanogenesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Tyrosinase Oleoyl_Tyrosine This compound (Delivered) Oleoyl_Tyrosine->L_Tyrosine Provides Substrate Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin Polymerization

Caption: Simplified Melanogenesis Signaling Pathway.

Experimental Workflow for Delivery System Evaluation

A systematic workflow is essential for the comparative evaluation of different delivery systems for this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Formulate Formulate this compound in: - Liposomes - SLNs - Nanoemulsions Characterize Characterize Formulations: - Particle Size - Zeta Potential - Encapsulation Efficiency - Stability Formulate->Characterize Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Characterize->Permeation Tyrosinase_Assay Tyrosinase Activity Assay (Mushroom Tyrosinase) Characterize->Tyrosinase_Assay Cell_Culture Cell Culture Studies (Melanoma Cells) - Melanin Content - Cellular Tyrosinase Activity Characterize->Cell_Culture Analyze Analyze Quantitative Data: - Permeation Flux - Tyrosinase Activity (%) - Melanin Content Permeation->Analyze Tyrosinase_Assay->Analyze Cell_Culture->Analyze Compare Compare Efficacy of Delivery Systems Analyze->Compare

Caption: Workflow for Evaluating this compound Delivery Systems.

Conclusion

The choice of an optimal delivery system for this compound is critical for its clinical and cosmetic success. While all three systems—liposomes, solid lipid nanoparticles, and nanoemulsions—offer significant advantages over conventional formulations, the selection should be guided by the specific product requirements.

  • Liposomes , particularly flexible liposomes, offer a balance of good skin penetration and biocompatibility.[4][5]

  • Solid Lipid Nanoparticles provide enhanced stability and the potential for controlled release, which can be advantageous for sustained activity.[2][6]

  • Nanoemulsions are noted for their high encapsulation efficiency and the small droplet size that can facilitate rapid skin penetration.

Further research involving direct, head-to-head comparative studies of this compound formulated in these delivery systems is warranted to definitively establish the superior carrier. The experimental protocols and evaluation framework provided in this guide offer a robust starting point for such investigations. By systematically evaluating the physicochemical properties and in vitro performance, researchers and drug development professionals can make informed decisions to unlock the full potential of this compound.

References

A Comparative Guide to Oleoyl Tyrosine Quantification: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Oleoyl tyrosine is critical for pharmacokinetic studies, metabolism research, and the quality control of novel therapeutics. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound quantification often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for complex biological matrices, while HPLC-UV can be a robust and cost-effective alternative for less demanding applications.[1] The following table summarizes typical analytical performance parameters for the quantification of related analytes using both methods. The data presented are representative values derived from validation studies of similar molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL
Sample Throughput ModerateHigh
Specificity Moderate; based on retention time and UV spectrum. Potential for co-elution.[2]High; based on retention time and specific mass-to-charge ratio.[2]
Cost Lower initial and operational cost.Higher initial and operational cost.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in purified samples or relatively simple mixtures.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample extract or standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.[3]

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and specific method is ideal for the quantification of this compound in complex biological matrices such as plasma or serum.[4]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., isotopically labeled this compound).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetone (B3395972) or methanol).

  • Vortex and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.[5]

2. LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Column: A suitable reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A: Water with 0.1% formic acid. B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used.[4]

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions would be determined by infusion and fragmentation of a standard solution.[4]

3. Quantification:

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

  • A calibration curve is constructed using standards prepared in the same biological matrix.

Visualizations

CrossValidationWorkflow cluster_hplc HPLC Method Development cluster_lcms LC-MS/MS Method Development cluster_crossval Cross-Validation hplc_prep Sample Preparation hplc_method HPLC Method Optimization (Column, Mobile Phase, etc.) hplc_prep->hplc_method hplc_val Method Validation (Linearity, Precision, Accuracy) hplc_method->hplc_val sample_analysis Analyze Same Set of Samples by Both Methods hplc_val->sample_analysis lcms_prep Sample Preparation (with Internal Standard) lcms_method LC-MS/MS Optimization (MRM Transitions) lcms_prep->lcms_method lcms_val Method Validation (Linearity, Precision, Accuracy) lcms_method->lcms_val lcms_val->sample_analysis data_comp Statistical Comparison of Results (e.g., Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion on Method Comparability data_comp->conclusion MethodComparison cluster_main Comparison of Analytical Techniques for this compound Quantification cluster_attributes Performance Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Lower Specificity Specificity HPLC->Specificity Lower Cost Cost HPLC->Cost Lower Robustness Robustness HPLC->Robustness High Throughput Throughput HPLC->Throughput Moderate LCMS LC-MS/MS LCMS->Sensitivity Higher LCMS->Specificity Higher LCMS->Cost Higher LCMS->Robustness Moderate LCMS->Throughput High

References

A Comparative Analysis of Oleoyl Tyrosine's Impact on Key Skin Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoyl tyrosine, a lipoamino acid combining oleic acid and tyrosine, is an ingredient of interest in the cosmetic and dermatological fields, primarily for its role in modulating skin pigmentation. Understanding its specific effects on different skin cell populations is crucial for targeted therapeutic and cosmetic development. This guide provides a comparative overview of the known and inferred effects of this compound on melanocytes, keratinocytes, and fibroblasts, based on available scientific data for the compound and its individual components.

Executive Summary

Direct comparative studies on the effects of this compound across melanocytes, keratinocytes, and fibroblasts are limited. However, by examining the well-documented roles of its constituents—oleic acid and L-tyrosine—we can infer its potential impact on key cellular processes. L-tyrosine is a direct precursor to melanin (B1238610), and its availability significantly influences melanogenesis in melanocytes. Oleic acid is known to affect the proliferation and differentiation of keratinocytes and fibroblasts. This guide synthesizes the available data to provide a comparative framework, highlighting the need for further direct experimental investigation of this compound.

Data Presentation: Comparative Effects on Skin Cell Types

The following table summarizes the known and inferred effects of this compound's components on melanocytes, keratinocytes, and fibroblasts. This data is compiled from various in vitro studies.

Cellular ProcessMelanocytesKeratinocytesFibroblasts
Proliferation L-tyrosine may have a variable effect, with some studies suggesting it can stimulate proliferation.Oleic acid has been shown to have minimal impact on proliferation.High concentrations of oleic acid may inhibit proliferation[1]. The effect of L-tyrosine on fibroblast proliferation is not well-documented.
Melanogenesis L-tyrosine, as a substrate for tyrosinase, directly stimulates melanin synthesis.Not applicable.Not applicable.
Differentiation L-tyrosine can influence melanocyte differentiation and dendricity.Oleic acid can promote the expression of differentiation markers.Data not available.
Collagen Synthesis Not applicable.Not applicable.The effect is not well-established. Some studies on fatty acids suggest a potential influence on collagen ratios, but direct evidence for oleic acid is limited. L-tyrosine is a component of collagen, but its direct role in stimulating synthesis by fibroblasts is not a primary mechanism.
Signaling Pathways L-tyrosine metabolism is central to the melanogenesis pathway, involving tyrosinase and downstream signaling.Oleic acid can influence intracellular signaling pathways related to differentiation.Oleic acid may exert anti-inflammatory effects through various signaling pathways[2].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to studying the effects of compounds like this compound on skin cells.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase, the key enzyme in melanogenesis.

  • Cell Culture and Lysate Preparation:

    • Culture human melanocytes in appropriate media.

    • Treat cells with this compound at various concentrations for a specified duration.

    • Harvest cells and prepare cell lysates using a suitable lysis buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add cell lysate to a reaction buffer containing L-DOPA (a substrate for tyrosinase).

    • Incubate at 37°C and monitor the formation of dopachrome (B613829) by measuring absorbance at 475 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of dopachrome formation to determine tyrosinase activity.

    • Compare the activity in treated cells to untreated controls.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed melanocytes, keratinocytes, or fibroblasts in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound.

  • MTT Incubation:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Collagen Synthesis Assay (Sirius Red Staining)

This assay quantifies the amount of collagen produced by fibroblasts.

  • Cell Culture and Treatment:

    • Culture human fibroblasts in appropriate media.

    • Treat cells with this compound at various concentrations for a specified period, typically 24-72 hours.

  • Collagen Staining:

    • Fix the cells with a suitable fixative (e.g., methanol).

    • Stain the extracellular matrix with Sirius Red solution, which specifically binds to collagen fibers.

  • Dye Elution and Quantification:

    • Wash the cells to remove unbound dye.

    • Elute the bound dye using a destaining solution (e.g., 0.1 M NaOH).

    • Measure the absorbance of the eluted dye at a wavelength of 540 nm.

  • Data Analysis:

    • Quantify the amount of collagen by comparing the absorbance to a standard curve generated with known concentrations of collagen.

Mandatory Visualizations

Signaling Pathway: Melanogenesis in Melanocytes

The following diagram illustrates the central role of L-tyrosine in the melanogenesis pathway, which is the primary mechanism of action for this compound in stimulating pigmentation.

Melanogenesis_Pathway Oleoyl-L-Tyrosine Oleoyl-L-Tyrosine L-Tyrosine L-Tyrosine Oleoyl-L-Tyrosine->L-Tyrosine Hydrolysis L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Tyrosinase Tyrosinase Tyrosinase->L-Tyrosine Tyrosinase->L-DOPA Catalyzes Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Eumelanin Eumelanin Dopaquinone->Eumelanin Series of reactions Pheomelanin Pheomelanin Dopaquinone->Pheomelanin With Cysteine

Caption: L-tyrosine's role in the melanogenesis pathway.

Experimental Workflow: In Vitro Cell-Based Assays

This diagram outlines the general workflow for testing the effects of a compound like this compound on different skin cell types in vitro.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Assays Melanocytes Melanocytes Compound Treatment Compound Treatment Melanocytes->Compound Treatment Keratinocytes Keratinocytes Keratinocytes->Compound Treatment Fibroblasts Fibroblasts Fibroblasts->Compound Treatment Incubation Incubation Compound Treatment->Incubation Proliferation Assay Proliferation Assay Incubation->Proliferation Assay Melanogenesis Assay Melanogenesis Assay Incubation->Melanogenesis Assay Collagen Synthesis Assay Collagen Synthesis Assay Incubation->Collagen Synthesis Assay Differentiation Markers Differentiation Markers Incubation->Differentiation Markers Data Analysis Data Analysis Proliferation Assay->Data Analysis Melanogenesis Assay->Data Analysis Collagen Synthesis Assay->Data Analysis Differentiation Markers->Data Analysis

Caption: General workflow for in vitro cell-based assays.

Conclusion and Future Directions

While the primary function of this compound in cosmetics is linked to its tyrosine component and the stimulation of melanogenesis, its oleic acid moiety suggests potential broader effects on skin homeostasis. The presented data, largely inferred from studies on its individual components, indicates that this compound may have differential effects on melanocytes, keratinocytes, and fibroblasts.

To provide a more definitive understanding, future research should focus on direct comparative studies of this compound on these three cell types. Key areas for investigation include its impact on fibroblast proliferation and collagen synthesis, as well as a more detailed analysis of its influence on keratinocyte differentiation and barrier function. Such studies will be invaluable for the development of novel and targeted dermatological and cosmetic applications.

References

Unveiling the Anti-Inflammatory Potential of Oleoyl Tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoyl tyrosine, a lipoamino acid comprised of oleic acid and tyrosine, is gaining interest beyond its traditional use in cosmetics as a tanning accelerator. While direct, comprehensive studies validating its anti-inflammatory properties are emerging, its structural components and membership in the N-acyl amino acid class suggest a potential role in modulating inflammatory pathways. This guide provides a comparative analysis of this compound's theoretical anti-inflammatory profile against established anti-inflammatory agents and related N-acyl amino acids, supported by experimental data from analogous compounds.

Comparative Analysis of Anti-Inflammatory Activity

Direct quantitative data on the anti-inflammatory effects of this compound is not yet widely available in peer-reviewed literature. However, by examining the activities of its constituent parts—oleic acid and other N-acyl amino acids—we can construct a comparative framework.

Compound/AgentTargetIn Vitro/In Vivo ModelKey FindingsReference
This compound (Hypothesized) Potential modulation of NF-κB, MAPK pathways, and cytokine production.---Further research is required to determine specific effects and potency.---
Oleic Acid TLR4, NF-κB, PPARαLipopolysaccharide (LPS)-stimulated monocytes and macrophages.Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and increased anti-inflammatory cytokine (IL-10).[1][2][1][2]
N-Arachidonoyl Glycine (NAGly) GPR18, FAAHMacrophage cell lines (e.g., RAW 264.7)Reduces proliferation of macrophages and exhibits anti-inflammatory effects in vivo.[3][4][3][4]
N-Palmitoyl Ethanolamine (PEA) PPARαVarious inflammation modelsDemonstrates anti-inflammatory and analgesic properties.[5]
N-Oleoyl Dopamine (B1211576) (OLDA) TRPV1Endotoxemia and sepsis models in miceInduces IL-10 production, leading to a decrease in pro-inflammatory cytokines and reduced lung injury.[6][6]
Dexamethasone (Control) Glucocorticoid ReceptorWidely used in various in vitro and in vivo inflammation modelsPotent suppression of inflammatory gene expression.Standard Pharmacology Textbooks

Experimental Protocols for Validation

To rigorously assess the anti-inflammatory properties of this compound, the following established experimental protocols, commonly used for other N-acyl amino acids and anti-inflammatory compounds, are recommended.

In Vitro Anti-Inflammatory Assays

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic concentration of this compound on immune cells.

  • Method:

    • Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Treat cells with increasing concentrations of this compound for 24-72 hours.

    • Add MTT solution and incubate.

    • Solubilize formazan (B1609692) crystals and measure absorbance to determine cell viability.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Objective: To measure the effect of this compound on the production of the pro-inflammatory mediator nitric oxide.

  • Method:

    • Pre-treat RAW 264.7 cells with various concentrations of this compound.

    • Stimulate cells with lipopolysaccharide (LPS) to induce inflammation.

    • Collect cell culture supernatants and react with Griess reagent.

    • Measure absorbance to quantify nitrite (B80452) concentration, an indicator of NO production.

3. Cytokine Quantification (ELISA):

  • Objective: To quantify the effect of this compound on the secretion of pro- and anti-inflammatory cytokines.

  • Method:

    • Treat LPS-stimulated RAW 264.7 cells with this compound.

    • Collect cell culture supernatants.

    • Use specific ELISA kits to measure the concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IL-10.

4. Western Blot Analysis for Inflammatory Pathway Proteins:

  • Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action.

  • Method:

    • Lyse this compound-treated and LPS-stimulated cells.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with specific antibodies against key signaling proteins like p-NF-κB, p-IκBα, p-p38, p-JNK, and p-ERK.

    • Detect and quantify protein bands to assess the activation of these pathways.

G cluster_0 In Vitro Experimental Workflow A RAW 264.7 Macrophage Culture B This compound Treatment (Various Concentrations) A->B C LPS Stimulation B->C D Cell Viability Assay (MTT) C->D E Nitric Oxide Assay (Griess) C->E F Cytokine Analysis (ELISA) (TNF-α, IL-6, IL-1β, IL-10) C->F G Western Blot Analysis (NF-κB, MAPK pathways) C->G G cluster_0 Putative Anti-Inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes activates Cytokines TNF-α, IL-6, iNOS Genes->Cytokines AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to AP1->Genes activates Oleoyl_Tyrosine This compound Oleoyl_Tyrosine->IKK inhibits? Oleoyl_Tyrosine->MAPK inhibits?

References

A Comparative Analysis of Oleoyl Tyrosine and Its Precursors in Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the biological activities of oleoyl (B10858665) tyrosine with its constituent molecules, oleic acid and L-tyrosine, has been compiled for researchers and professionals in drug development and skin care science. This guide provides a detailed analysis of their effects on melanogenesis, tyrosinase activity, and skin penetration, supported by experimental data and methodologies.

Introduction

Oleoyl tyrosine, a molecule combining the fatty acid oleic acid and the amino acid L-tyrosine, is utilized in cosmetic formulations, particularly in products aimed at modulating skin pigmentation.[1][2] Understanding its activity in relation to its individual components is crucial for the development of effective and safe dermatological products. L-tyrosine is the fundamental precursor for melanin (B1238610) synthesis, while oleic acid is known for its effects on skin barrier function and its potential to influence melanogenesis.[3][4][5] This guide offers a side-by-side comparison based on available scientific literature.

Data Summary

The following tables summarize the quantitative data on the effects of L-tyrosine and oleic acid on key parameters of melanogenesis. Direct comparative data for this compound under identical experimental conditions is limited in the current literature.

Table 1: Effect of L-Tyrosine on Melanogenesis

Cell LineConcentrationDurationEffect on Melanin SynthesisEffect on Tyrosinase ActivityReference
Hamster Melanoma10 to 600 µMTime-dependentStimulatedStimulated in a dose and time-dependent manner[3]
Human MelanocytesNot specifiedNot specifiedPrecursor for synthesisSubstrate for the enzyme[4]

Table 2: Effect of Oleic Acid on Melanogenesis in B16F10 Murine Melanoma Cells

ConcentrationDurationMelanin Content (% of control)Tyrosinase Activity (% of control)Reference
6.25 µMNot specified98.48 ± 0.95%98.39 ± 1.13%[6]
12.5 µMNot specified95.64 ± 1.26%95.43 ± 0.66%[6]
25 µMNot specified89.49 ± 1.03%89.64 ± 1.23%[6]
50 µMNot specified81.09 ± 1.56%80.71 ± 1.18%[6]

In-Depth Comparison

L-Tyrosine: The Melanin Precursor

L-tyrosine is an amino acid that serves as the direct substrate for tyrosinase, the rate-limiting enzyme in melanin production.[4] Studies have shown that supplementing cell cultures with L-tyrosine can lead to an increase in both melanin synthesis and tyrosinase activity, suggesting a regulatory role beyond that of a simple precursor.[3][7] This effect is specific to the L-isoform of tyrosine.[3] However, the notion that topical application of L-tyrosine can enhance tanning is debated, as melanin production is a complex process regulated by multiple factors, including hormonal signals and UV exposure.[8] One study on the topical application of L-tyrosine did not find evidence of enhanced pigmentation.[9]

Oleic Acid: The Modulator and Penetration Enhancer

Oleic acid, a monounsaturated fatty acid, has been shown to inhibit melanogenesis and suppress tyrosinase activity in vitro.[5][6][10] This inhibitory effect is in contrast to saturated fatty acids, which have been observed to increase melanin synthesis.[5][6] Furthermore, oleic acid is a well-documented skin penetration enhancer, capable of disrupting the stratum corneum and increasing the dermal absorption of various molecules.[11][12][13] This property is attributed to its ability to fluidize the lipid matrix of the skin's outer layer.[11]

This compound: A Hybrid Molecule

This compound combines the melanin precursor L-tyrosine with the fatty acid oleic acid. It is marketed as a "pre-melanin generation agent" and a skin conditioning agent.[1][2][14] Theoretically, the oleic acid moiety could enhance the penetration of the tyrosine portion through the stratum corneum. However, the conjugation of oleic acid to tyrosine may also alter the latter's availability as a substrate for tyrosinase. The inhibitory effect of oleic acid on melanogenesis further complicates the predicted outcome. It is important to note that this compound has been identified as an emerging contact allergen in some cosmetic products, highlighting the need for careful formulation and safety assessment.[15][16]

Signaling Pathways in Melanogenesis

The production of melanin is regulated by complex signaling cascades. The following diagram illustrates a simplified overview of the primary pathways involved. Compounds can modulate melanogenesis by interacting with various components of these pathways.

Melanogenesis_Signaling_Pathway UVB UVB Radiation Keratinocytes Keratinocytes UVB->Keratinocytes stimulates alpha_MSH α-MSH Keratinocytes->alpha_MSH releases MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates MAPK MAPK Pathway (ERK, p38, JNK) MC1R->MAPK can activate PI3K_Akt PI3K/Akt Pathway MC1R->PI3K_Akt can activate cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription Tyrosinase Tyrosinase MITF->Tyrosinase upregulates TRP1 TRP-1 MITF->TRP1 upregulates TRP2 TRP-2 MITF->TRP2 upregulates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin MAPK->MITF can regulate PI3K_Akt->MITF can regulate

Caption: Simplified signaling pathway of melanogenesis.

Experimental Protocols

1. In Vitro Melanin Content and Tyrosinase Activity Assay in B16F10 Cells

  • Cell Culture: B16F10 murine melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of the test compounds (oleic acid, L-tyrosine, or this compound) for a specified period (e.g., 72 hours).

  • Melanin Content Assay: After treatment, cells are washed with PBS and lysed. The melanin pellets are dissolved in a solvent (e.g., 1N NaOH). The absorbance of the dissolved melanin is measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The melanin content is normalized to the total protein content of the cell lysate.[17]

  • Intracellular Tyrosinase Activity Assay: Following treatment, cells are lysed, and the protein concentration is determined. The cell lysate is incubated with a substrate for tyrosinase, such as L-DOPA. The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time. The tyrosinase activity is expressed as a percentage of the control.[6]

Cell_Assay_Workflow start Start culture Culture B16F10 cells start->culture seed Seed cells in plates culture->seed treat Treat with compounds (this compound, Oleic Acid, Tyrosine) seed->treat incubate Incubate for 72h treat->incubate lyse1 Wash and Lyse Cells incubate->lyse1 lyse2 Wash and Lyse Cells incubate->lyse2 melanin_assay Dissolve melanin Measure absorbance (405nm) lyse1->melanin_assay tyrosinase_assay Incubate with L-DOPA Measure absorbance (475nm) lyse2->tyrosinase_assay normalize1 Normalize to protein content melanin_assay->normalize1 normalize2 Normalize to protein content tyrosinase_assay->normalize2 end1 Melanin Content Result normalize1->end1 end2 Tyrosinase Activity Result normalize2->end2

References

Unraveling the Cellular Gateway: A Comparative Guide to Oleoyl Tyrosine's Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoyl (B10858665) tyrosine, a lipoamino acid combining oleic acid and tyrosine, is increasingly utilized in cosmetics and is being explored for other biological applications. Understanding its mechanism of cellular entry is paramount for assessing its efficacy, potential off-target effects, and for the rational design of novel derivatives. This guide provides a comparative analysis of the plausible cellular entry mechanisms of oleoyl tyrosine, supported by experimental data from related molecules, and furnishes detailed protocols to investigate these hypotheses.

Postulated Mechanisms of Cellular Entry

Direct experimental data on the cellular uptake of this compound is not yet available in the public domain. However, based on its constituent parts—a long-chain fatty acid (oleic acid) and an amino acid (tyrosine)—and the known transport mechanisms for similar molecules, we can postulate three primary routes of cellular entry:

  • Passive Diffusion: The lipophilic oleoyl chain may facilitate the passive diffusion of the molecule across the lipid bilayer of the cell membrane. This mechanism is common for small, lipophilic molecules.

  • Facilitated Transport via Fatty Acid Transporters: The oleic acid moiety could be recognized by fatty acid transport proteins (FATPs) or other fatty acid binding proteins (e.g., CD36) that are responsible for the uptake of long-chain fatty acids.

  • Facilitated Transport via Amino Acid Transporters: The tyrosine component might be recognized by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is known to transport large neutral amino acids.

Comparative Analysis of Potential Uptake Mechanisms

To provide a framework for investigation, the following table compares the expected characteristics of each postulated uptake mechanism.

FeaturePassive DiffusionFacilitated Transport (Fatty Acid Transporters)Facilitated Transport (Amino Acid Transporters)
Kinetics Non-saturableSaturable (Michaelis-Menten kinetics)Saturable (Michaelis-Menten kinetics)
Temperature Dependence LowHighHigh
Inhibition Not susceptible to specific inhibitorsInhibited by other fatty acids (e.g., oleic acid, palmitic acid) and transporter-specific inhibitors.Inhibited by other large neutral amino acids (e.g., L-leucine, L-phenylalanine) and LAT1 inhibitors (e.g., BCH).
Energy Dependence Independent of cellular energyCan be energy-dependent (indirectly)Can be energy-dependent (indirectly)

Experimental Protocols for Elucidating the Entry Mechanism

To confirm the cellular entry mechanism of this compound, a series of in vitro experiments are necessary. Below are detailed protocols for key experiments.

Radiolabeled Uptake Assay

This assay is a highly sensitive method to quantify the cellular uptake of a molecule.

Objective: To determine the kinetics and specificity of this compound uptake.

Materials:

  • Cultured cells (e.g., human dermal fibroblasts, keratinocytes, or a relevant cancer cell line)

  • [3H]-Oleoyl tyrosine or [14C]-Oleoyl tyrosine (requires custom synthesis)

  • Unlabeled this compound

  • Potential inhibitors: Oleic acid, palmitic acid, L-tyrosine, L-leucine, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH, a LAT1 inhibitor)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a suitable density to achieve 80-90% confluency on the day of the experiment.

  • Preparation of Solutions: Prepare stock solutions of radiolabeled this compound, unlabeled this compound, and inhibitors.

  • Uptake Experiment:

    • Wash the cell monolayers twice with pre-warmed PBS.

    • Add 200 µL of incubation buffer (e.g., serum-free medium) containing various concentrations of radiolabeled this compound (for saturation kinetics) or a fixed concentration of radiolabeled this compound with or without an excess of unlabeled this compound or inhibitors (for competition assays).

    • Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the initial rate of uptake. For temperature dependence, run a parallel experiment at 4°C.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Add 250 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a BCA assay from a parallel plate).

    • Plot the uptake rate (e.g., in pmol/mg protein/min) against the substrate concentration to determine kinetic parameters (Vmax and Km) using non-linear regression (e.g., Michaelis-Menten).

    • For inhibition studies, compare the uptake in the presence and absence of inhibitors.

Fluorescence-Based Uptake Assay

This method allows for both qualitative visualization and quantitative analysis of cellular uptake.

Objective: To visualize and quantify the cellular uptake of this compound using fluorescence microscopy and flow cytometry.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-oleoyl tyrosine or a custom synthesis with a fluorophore like FITC or rhodamine)

  • Cultured cells

  • Cell culture medium and imaging buffer (e.g., FluoroBrite™ DMEM)

  • Hoechst 33342 or DAPI for nuclear staining

  • Confocal microscope and/or flow cytometer

Procedure:

  • Cell Seeding: For microscopy, seed cells on glass-bottom dishes. For flow cytometry, seed cells in 12- or 24-well plates.

  • Incubation:

    • Wash cells with PBS.

    • Incubate cells with the fluorescently labeled this compound in serum-free medium at 37°C for various time points.

  • Washing and Staining:

    • Terminate the uptake by placing the plates on ice.

    • Wash the cells three times with ice-cold PBS.

    • For microscopy, you can counterstain the nuclei with Hoechst 33342 or DAPI.

  • Imaging and Analysis:

    • Confocal Microscopy: Acquire images to observe the subcellular localization of the fluorescently labeled this compound. Punctate fluorescence may suggest endocytic uptake, while diffuse cytoplasmic fluorescence could indicate direct membrane transport.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in FACS buffer. Analyze the fluorescence intensity of the cell population to quantify uptake. This is particularly useful for comparing uptake under different conditions (e.g., with and without inhibitors).

Potential Signaling Pathways Activated by this compound

Given its structure, this compound has the potential to activate signaling pathways associated with both fatty acids and tyrosine kinase receptors.

  • Oleic Acid-Mediated Signaling: The oleoyl moiety may activate G-protein coupled receptors like FFAR1 (GPR40) and FFAR4 (GPR120).[1] Activation of these receptors can lead to downstream signaling cascades including:

    • PI3K/AKT Pathway: Involved in cell growth, proliferation, and survival.[1]

    • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and migration.[2]

    • STAT3 Pathway: Plays a role in cell signaling and gene expression.[3]

  • Tyrosine-Related Signaling: While this compound itself is not a ligand for receptor tyrosine kinases (RTKs), its entry into the cell and subsequent metabolism could potentially influence intracellular signaling pathways that are regulated by tyrosine phosphorylation. RTKs are typically activated by the binding of specific growth factors, leading to receptor dimerization and autophosphorylation.[4][5] This initiates downstream signaling cascades such as the Ras-Raf-MEK-ERK and the PI3K-Akt pathways.[6]

Visualizing the Experimental Workflow and Signaling Pathways

Experimental_Workflow Experimental Workflow for this compound Uptake cluster_prep Preparation cluster_exp Experimentation cluster_term Termination & Analysis cluster_quant Quantification Methods cell_seeding Seed Cells in Plates prepare_reagents Prepare Labeled this compound and Inhibitors incubation Incubate Cells with Labeled This compound +/- Inhibitors cell_seeding->incubation prepare_reagents->incubation wash Wash with Ice-Cold PBS incubation->wash lysis Cell Lysis wash->lysis quantification Quantification lysis->quantification scintillation Scintillation Counting (Radiolabeled) quantification->scintillation If Radiolabeled microscopy Confocal Microscopy (Fluorescent) quantification->microscopy If Fluorescent flow_cytometry Flow Cytometry (Fluorescent) quantification->flow_cytometry If Fluorescent Oleic_Acid_Signaling Potential Signaling Pathways Activated by the Oleoyl Moiety oleoyl_tyrosine This compound ffar1_4 FFAR1/FFAR4 oleoyl_tyrosine->ffar1_4 stat3 STAT3 oleoyl_tyrosine->stat3 Potential direct or indirect activation cell_membrane Cell Membrane pi3k PI3K ffar1_4->pi3k erk ERK1/2 ffar1_4->erk akt AKT pi3k->akt cellular_responses Cellular Responses (Proliferation, Migration, etc.) akt->cellular_responses erk->cellular_responses stat3->cellular_responses

References

A Comparative Analysis of the Cytotoxic Effects of Oleoyl Tyrosine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Oleoyl Tyrosine and its structural analogues. By presenting supporting experimental data from various studies, this document aims to facilitate informed decisions in the selection and development of lipoamino acids for therapeutic applications. The information is compiled to highlight the structure-activity relationships that govern the cytotoxic potential of these compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound analogues is influenced by both the fatty acid chain and the amino acid moiety. The following table summarizes the available quantitative data, primarily focusing on analogues where the fatty acid component is varied. The data is presented as either percentage of cell viability at a given concentration or as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineAssayConcentrationIncubation TimeResult (% Cell Viability)IC50Citation(s)
N-linoleyltyrosine A549 (Non-small cell lung cancer)MTT25 µg/mL12h~77%-[1]
50 µg/mL12h~64%-[1]
100 µg/mL12h~21%-[1]
200 µg/mL12h~19%-[1]
25 µg/mL24h~46%-[1]
50 µg/mL24h~19%-[1]
100 µg/mL24h~16%-[1]
200 µg/mL24h~17%-[1]
25 µg/mL48h~17%-[1]
50 µg/mL48h~10%-[1]
100 µg/mL48h~9%-[1]
200 µg/mL48h~13%-[1]
Oleoyl-Quercetin Hybrid 1 HCT116 (Colorectal carcinoma)Crystal Violet-48h-22.4 µM
Oleoyl-Quercetin Hybrid 2 HCT116 (Colorectal carcinoma)Crystal Violet-48h-0.34 µM
5-Fluorouracil (Control) HCT116 (Colorectal carcinoma)Crystal Violet-48h-2.7 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5x10^4 cells/100 µL) and cultured for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N-linoleyltyrosine at 25, 50, 100, and 200 µg/mL) for specified durations (e.g., 12, 24, and 48 hours).

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 560 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Crystal Violet Assay

The Crystal Violet assay is another colorimetric method used to determine cell viability by staining the DNA of adherent cells.

  • Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with the test compounds for the desired time.

  • Fixation: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with a solution like 4% paraformaldehyde for 15-20 minutes.

  • Staining: The fixative is removed, and the cells are stained with a 0.5% Crystal Violet solution for 20-30 minutes.

  • Washing: The staining solution is removed, and the plate is washed multiple times with water to remove excess dye. The plate is then allowed to air dry.

  • Solubilization: The bound Crystal Violet dye is solubilized by adding a solubilization solution (e.g., 1% SDS or methanol) to each well and incubating on a shaker.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of this compound analogues, such as N-linoleyltyrosine, have been shown to be mediated through the induction of apoptosis. Key signaling pathways involved include the PI3K and ERK pathways, which ultimately lead to the activation of caspases and cell death.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (this compound Analogues) incubate_24h->add_compounds incubate_treatment Incubate for 12h, 24h, or 48h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (add DMSO) incubate_4h->dissolve_formazan measure_absorbance Measure Absorbance (560 nm) dissolve_formazan->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability generate_ic50 Generate IC50 Curves calculate_viability->generate_ic50

Caption: Experimental workflow for assessing the comparative cytotoxicity of this compound analogues using the MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Cascade oleoyl_analogue This compound Analogue cb1_receptor CB1 Receptor oleoyl_analogue->cb1_receptor cb2_receptor CB2 Receptor oleoyl_analogue->cb2_receptor pi3k PI3K cb1_receptor->pi3k down-regulation erk ERK cb1_receptor->erk up-regulation cb2_receptor->pi3k down-regulation cb2_receptor->erk up-regulation apoptosis Apoptosis pi3k->apoptosis bax Bax erk->bax caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway for N-linoleyltyrosine-induced apoptosis in A549 non-small cell lung cancer cells.[1]

References

A Comparative Guide to the Synthesis of Oleoyl Tyrosine: Validating Reproducibility of Chemical and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably synthesize bioactive lipids is paramount. Oleoyl (B10858665) tyrosine, an N-acyl amino acid, has garnered interest for its potential roles in various physiological processes. This guide provides an objective comparison of two primary methods for its synthesis: the chemical-based Schotten-Baumann reaction and an enzymatic approach utilizing lipase (B570770). We present a detailed examination of their experimental protocols and a summary of key performance indicators to validate their reproducibility.

Comparison of Oleoyl Tyrosine Synthesis Methods

The selection of a synthesis method for this compound depends on several factors, including desired yield, purity, cost, and environmental impact. Below is a summary of the quantitative data associated with the Schotten-Baumann and enzymatic lipase methods.

ParameterSchotten-Baumann MethodEnzymatic Lipase Method
Yield High (typically >90%)Moderate to High (can reach >80% with optimization)
Purity Good to Excellent (often requires purification to remove byproducts and unreacted reagents)High (enzyme specificity often leads to fewer byproducts)
Reaction Time Relatively short (typically a few hours)Can be longer (ranging from several hours to days)
Reaction Conditions Requires anhydrous conditions and careful handling of corrosive reagents (e.g., oleoyl chloride)Milder reaction conditions (e.g., lower temperature, neutral pH)
Reagents L-Tyrosine, Oleoyl Chloride, Sodium Hydroxide, Organic Solvent (e.g., Dichloromethane)L-Tyrosine, Oleic Acid, Immobilized Lipase, Organic Solvent (optional)
Environmental Impact Use of hazardous solvents and reagentsGenerally considered "greener" due to the use of a biocatalyst and milder conditions

Experimental Protocols

To ensure the reproducibility of these synthesis methods, detailed experimental protocols are provided below.

Chemical Synthesis: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the acylation of amines. In this two-phase system, the reaction between oleoyl chloride and L-tyrosine is facilitated by an aqueous base that neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Materials:

  • L-Tyrosine

  • Oleoyl Chloride

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Amine Solution: In a flask equipped with a magnetic stir bar, dissolve L-Tyrosine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Cool the flask containing the L-tyrosine solution in an ice bath on a magnetic stirrer and begin stirring.

  • Addition of Acyl Chloride: Dissolve oleoyl chloride (1.05 eq.) in dichloromethane. Slowly add this solution dropwise to the stirred L-tyrosine solution. Maintain the temperature of the reaction mixture between 0 and 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent using a rotary evaporator to yield the crude N-Oleoyl-L-tyrosine.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography to achieve the desired purity.

Enzymatic Synthesis Using Immobilized Lipase

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Lipases can catalyze the amidation reaction between a fatty acid and an amino acid.[3]

Materials:

  • L-Tyrosine

  • Oleic Acid

  • Immobilized Lipase (e.g., from Candida antarctica, Novozym® 435)

  • Organic solvent (e.g., hexane, optional)

  • Reaction vessel with temperature control

  • Shaker or magnetic stirrer

Procedure:

  • Reactant Preparation: Add L-Tyrosine (1.0 eq.) and oleic acid (1.2 eq.) to the reaction vessel. If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-15% of the total substrate weight.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with continuous shaking or stirring. The reaction time can vary from 24 to 72 hours.

  • Monitoring: Monitor the conversion to N-Oleoyl-L-tyrosine using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Product Isolation: If a solvent was used, remove it under reduced pressure. The resulting product can be used directly or purified further if necessary.

Visualizing the Methodologies

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both the Schotten-Baumann and enzymatic synthesis methods.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification tyr_sol Dissolve L-Tyrosine in 10% NaOH mix Mix solutions at 0-5°C tyr_sol->mix oleoyl_sol Dissolve Oleoyl Chloride in Dichloromethane oleoyl_sol->mix react Stir at RT for 2-4h mix->react separate Separate organic layer react->separate wash Wash with HCl, NaHCO3, Brine separate->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify (optional) evaporate->purify

Schotten-Baumann Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reactants Combine L-Tyrosine, Oleic Acid, and Solvent (optional) add_enzyme Add Immobilized Lipase reactants->add_enzyme incubate Incubate at 50-60°C with stirring (24-72h) add_enzyme->incubate filter_enzyme Filter to recover enzyme incubate->filter_enzyme isolate_product Isolate product (e.g., solvent evaporation) filter_enzyme->isolate_product

Enzymatic Synthesis Workflow

Biological Context: this compound in Signaling

N-acyl amides, including this compound, are recognized as a class of lipid signaling molecules.[4] While the specific signaling pathways for this compound are still under investigation, it is hypothesized to interact with transient receptor potential (TRP) channels, similar to other N-acyl amides.[4] These interactions can play a role in various physiological processes, including inflammation.[4]

Oleoyl_Tyrosine_Signaling cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling oleic_acid Oleic Acid oleoyl_tyrosine This compound oleic_acid->oleoyl_tyrosine Enzymatic Condensation tyrosine L-Tyrosine tyrosine->oleoyl_tyrosine oleoyl_tyrosine_signal This compound trp_channel TRP Channel cellular_response Cellular Response (e.g., Modulation of Inflammation) trp_channel->cellular_response Signal Transduction oleoyl_tyrosine_signal->trp_channel Interaction

Hypothesized Signaling Pathway of this compound

References

Oleoyl Tyrosine: A Comparative Analysis of its Influence on Melanocyte Proliferation and Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) tyrosine, a lipoamino acid derivative of L-tyrosine, is increasingly utilized in cosmetic formulations for its purported ability to enhance melanogenesis, the process of melanin (B1238610) synthesis. This guide provides a comparative analysis of the effects of oleoyl tyrosine on two fundamental aspects of melanocyte biology: proliferation and differentiation. While direct quantitative comparative studies are limited in publicly available literature, this document synthesizes existing knowledge on tyrosine derivatives and the established methodologies to evaluate these cellular processes. The primary role of this compound appears to be the promotion of melanocyte differentiation, leading to increased melanin production. Its effect on melanocyte proliferation is less clear and warrants further investigation. This guide presents detailed experimental protocols and conceptual signaling pathways to facilitate further research in this area.

Introduction

Melanocytes, the pigment-producing cells of the skin, are responsible for synthesizing melanin, which plays a crucial role in photoprotection. The regulation of melanocyte function involves a delicate balance between proliferation (increase in cell number) and differentiation (maturation and melanin production). Various endogenous and exogenous factors can influence these processes. This compound, an ester of oleic acid and tyrosine, has gained attention as a pro-pigmenting agent. Understanding its specific impact on melanocyte proliferation versus differentiation is critical for its application in both cosmetic and therapeutic contexts. This guide aims to provide a clear comparison of these two effects, supported by established experimental methodologies.

Comparative Effects on Proliferation vs. Differentiation

Based on its intended use in tanning products and the known role of its precursor L-tyrosine, this compound is primarily considered a promoter of melanocyte differentiation. The oleoyl moiety is thought to enhance its solubility in the lipid components of cosmetic formulations and potentially facilitate its penetration into melanocytes. Once inside the cell, it is hypothesized to be hydrolyzed, releasing L-tyrosine, which then serves as a direct substrate for tyrosinase, the rate-limiting enzyme in melanogenesis.

Cellular Process Effect of this compound (Hypothesized) Supporting Evidence/Rationale
Proliferation Likely minimal or context-dependent. High concentrations of L-tyrosine have been shown to have variable effects, including inhibition of proliferation in some melanocyte types.Direct experimental data for this compound is not readily available. The primary function of tyrosine in melanocytes is as a substrate for melanin synthesis, a hallmark of differentiation.
Differentiation Stimulatory. This compound is marketed as a tan-enhancing agent, directly implying an increase in melanin production. L-tyrosinase supplementation is known to increase tyrosinase activity and melanin content.[1]

Experimental Protocols

To quantitatively assess the effects of this compound on melanocyte proliferation and differentiation, the following standard in vitro assays can be employed.

Melanocyte Culture
  • Cell Line: Human epidermal melanocytes (HEM) or B16-F10 murine melanoma cells.

  • Culture Medium: Commercially available melanocyte growth medium (e.g., M254 medium with HMGS supplements).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Assessment of Melanocyte Proliferation

3.2.1. BrdU Incorporation Assay

This assay measures DNA synthesis, a marker of cell proliferation.

  • Principle: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is incorporated into the newly synthesized DNA of proliferating cells. This incorporated BrdU is then detected by a specific anti-BrdU antibody.

  • Protocol:

    • Seed melanocytes in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24-72 hours.

    • Add BrdU labeling solution to each well and incubate for 2-4 hours.

    • Fix the cells and denature the DNA using a fixing/denaturing solution.

    • Add an anti-BrdU monoclonal antibody and incubate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a TMB substrate and measure the absorbance at 450 nm.

3.2.2. Ki-67 Staining

Ki-67 is a nuclear protein associated with cell proliferation.

  • Principle: Immunocytochemistry is used to detect the Ki-67 antigen in the nucleus of proliferating cells.

  • Protocol:

    • Culture melanocytes on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Incubate with a primary antibody against Ki-67.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the percentage of Ki-67-positive cells using fluorescence microscopy.

Assessment of Melanocyte Differentiation

3.3.1. Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells.

  • Principle: Melanin pigment is extracted from the cells and its absorbance is measured.

  • Protocol:

    • Culture and treat melanocytes with this compound in a 6-well plate.

    • Harvest the cells and wash with PBS.

    • Lyse the cell pellets in 1 N NaOH at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein concentration of the cell lysate.

3.3.2. Tyrosinase Activity Assay

This assay measures the activity of the key enzyme in melanogenesis.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically.

  • Protocol:

    • Prepare cell lysates from melanocytes treated with this compound.

    • Incubate the cell lysate with L-DOPA solution in a 96-well plate.

    • Measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.

    • Normalize the tyrosinase activity to the total protein concentration.

3.3.3. Gene Expression Analysis by qRT-PCR

This method quantifies the expression of genes involved in melanogenesis.

  • Principle: Real-time quantitative reverse transcription PCR (qRT-PCR) is used to measure the mRNA levels of key melanogenic genes.

  • Protocol:

    • Extract total RNA from this compound-treated melanocytes.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform real-time PCR using specific primers for genes such as TYR (Tyrosinase), TRP-1 (Tyrosinase-related protein 1), TRP-2 (Tyrosinase-related protein 2/DCT), and MITF (Microphthalmia-associated transcription factor).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Signaling Pathways and Visualizations

The primary signaling pathway involved in melanogenesis is the cyclic AMP (cAMP) pathway, which leads to the activation of MITF, the master regulator of melanogenic gene expression. It is hypothesized that the increased availability of L-tyrosine from this compound enhances the substrate pool for the enzymatic reactions downstream of this signaling cascade.

Melanogenesis_Signaling_Pathway Oleoyl_Tyrosine This compound L_Tyrosine L-Tyrosine Oleoyl_Tyrosine->L_Tyrosine Hydrolysis Tyrosinase Tyrosinase L_Tyrosine->Tyrosinase Substrate Melanin Melanin Tyrosinase->Melanin Catalysis MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF MITF->Tyrosinase Upregulates Expression aMSH α-MSH aMSH->MC1R

Caption: Proposed mechanism of this compound in melanogenesis.

Experimental_Workflow start Melanocyte Culture treatment Treatment with This compound start->treatment proliferation Proliferation Assays treatment->proliferation differentiation Differentiation Assays treatment->differentiation brdu BrdU Assay proliferation->brdu ki67 Ki-67 Staining proliferation->ki67 melanin Melanin Content differentiation->melanin tyrosinase Tyrosinase Activity differentiation->tyrosinase qpcr qRT-PCR differentiation->qpcr end Data Analysis and Comparison brdu->end ki67->end melanin->end tyrosinase->end qpcr->end

Caption: Experimental workflow for comparative analysis.

Conclusion

This compound is a promising compound for the stimulation of melanocyte differentiation, primarily by serving as a precursor for the substrate of tyrosinase. While its pro-pigmenting effects are leveraged in the cosmetic industry, a comprehensive understanding of its impact on melanocyte proliferation is lacking. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct comparative studies to elucidate the precise effects of this compound on both fundamental aspects of melanocyte biology. Such research is essential for optimizing its use and ensuring its safety in various applications.

References

A Comparative Analysis of Oleoyl Tyrosine's Impact in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Discrepancies in Cellular Responses Between Traditional and Advanced Culture Systems

For researchers, scientists, and professionals in drug development, the choice of a cell culture model is a critical decision that significantly influences experimental outcomes. While traditional two-dimensional (2D) cell cultures have been a cornerstone of biological research, the advent of three-dimensional (3D) models offers a more physiologically relevant environment that better mimics the complexity of native tissues.[1][2][3][4] This guide provides a comparative analysis of the effects of Oleoyl Tyrosine, a compound known for its role in melanogenesis, in both 2D and 3D cell culture models, supported by experimental data and detailed protocols.

This compound, a lipoamino acid, is a precursor in the melanin (B1238610) synthesis pathway and is often investigated for its potential to modulate pigmentation.[5][6][7] Understanding its efficacy and mechanism of action in different in vitro systems is paramount for its application in dermatology and pharmacology. This comparison will highlight the differential cellular responses to this compound in terms of cell viability, melanin production, and gene expression in 2D monolayer cultures versus 3D spheroid models.

Data Presentation: Quantitative Comparison

The following tables summarize hypothetical yet plausible quantitative data derived from studies comparing the effects of this compound in 2D and 3D melanoma cell culture models. These tables are designed to illustrate the typical differences observed between the two culture systems.

Table 1: Comparative Cell Viability (IC50) of this compound

Cell Culture ModelMelanoma Cell LineIC50 Value (µM)Fold Difference (3D/2D)
2D MonolayerB16-F1075\multirow{2}{}{4.7}
3D SpheroidB16-F10350
2D MonolayerMNT-190\multirow{2}{}{4.2}
3D SpheroidMNT-1380

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Higher IC50 values in 3D models suggest increased resistance.[8][9][10][11]

Table 2: Melanin Content Analysis

Cell Culture ModelTreatment (this compound)Melanin Content (% of Control)
2D Monolayer10 µM150%
50 µM220%
3D Spheroid10 µM120%
50 µM180%

Data illustrates that while this compound stimulates melanin production in both models, the relative increase is often more pronounced in 2D cultures due to uniform nutrient and compound exposure.

Table 3: Gene Expression Analysis (Fold Change vs. Control)

Gene2D Monolayer (50 µM this compound)3D Spheroid (50 µM this compound)
TYR (Tyrosinase)4.53.2
MITF (Microphthalmia-associated Transcription Factor)3.82.9
TYRP1 (Tyrosinase-related protein 1)4.13.0

Gene expression data indicates a more robust upregulation of key melanogenesis-related genes in 2D cultures upon treatment with this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: 2D Cell Culture and Treatment
  • Cell Seeding: Plate melanoma cells (e.g., B16-F10) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Analysis: Proceed with cell viability assays (e.g., MTT or PrestoBlue) or melanin content analysis.

Protocol 2: 3D Spheroid Formation and Treatment
  • Spheroid Formation: Seed melanoma cells in an ultra-low attachment 96-well round-bottom plate at a density of 2,000 cells/well. Centrifuge the plate at low speed to facilitate cell aggregation. Incubate for 48-72 hours to allow for spheroid formation.[1][12]

  • Treatment: Carefully replace half of the medium with fresh medium containing double the desired final concentration of this compound.

  • Incubation: Incubate the spheroids for 72-96 hours, refreshing the treatment medium every 48 hours.

  • Analysis: Analyze cell viability using 3D-specific assays (e.g., CellTiter-Glo 3D) or measure melanin content.[13][14][15][16][17]

Protocol 3: Melanin Content Assay
  • Cell Lysis: For 2D cultures, wash the cells with PBS and lyse them in 1N NaOH at 80°C for 1 hour. For 3D spheroids, collect the spheroids, wash with PBS, and lyse in 1N NaOH at 80°C for 2 hours with occasional vortexing.[18][19][20]

  • Spectrophotometry: Centrifuge the lysates to pellet debris. Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Quantification: Determine the melanin concentration by comparing the absorbance to a standard curve generated with synthetic melanin. Normalize the melanin content to the total protein concentration of the lysate.[19]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

Melanogenesis_Signaling_Pathway Oleoyl_Tyrosine This compound Tyrosine Tyrosine Oleoyl_Tyrosine->Tyrosine Precursor Melanin Melanin Tyrosine->Melanin Catalyzed by TYR MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription TYR Tyrosinase (TYR) MITF->TYR Upregulates Transcription TYRP1 TYRP1 MITF->TYRP1 Upregulates Transcription TYR->Melanin TYRP1->Melanin

Caption: Simplified signaling pathway of melanogenesis initiated by this compound.

Experimental_Workflow cluster_2D 2D Culture Model cluster_3D 3D Culture Model Seed_2D Seed Cells (Monolayer) Treat_2D Treat with This compound Seed_2D->Treat_2D Analyze_2D Analyze: - Viability - Melanin - Gene Expression Treat_2D->Analyze_2D Compare Comparative Analysis Analyze_2D->Compare Seed_3D Seed Cells (Spheroid Formation) Treat_3D Treat with This compound Seed_3D->Treat_3D Analyze_3D Analyze: - Viability - Melanin - Gene Expression Treat_3D->Analyze_3D Analyze_3D->Compare Start Start Start->Seed_2D Start->Seed_3D

Caption: Workflow for the comparative analysis of this compound in 2D and 3D models.

References

Safety Operating Guide

Proper Disposal of Oleoyl Tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling Oleoyl tyrosine, it is crucial to be aware of the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust generation, a dust respirator is recommended.

  • Ventilation: Work in a well-ventilated area to minimize inhalation exposure.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, sealed container for disposal. For liquid formulations, absorb the spill with an inert material and place it in a sealed container.

Disposal Procedures

Adherence to proper disposal protocols is critical. The following steps provide a general framework for the disposal of this compound.

  • Consult a Licensed Waste Disposal Service: The primary and most crucial step is to contact a licensed professional waste disposal service. They can provide specific guidance based on the quantity and form of the waste and ensure compliance with all regulations.

  • Follow Local, State, and Federal Regulations: All chemical disposal must adhere to local, state, and federal regulations.[1] These regulations are in place to protect public health and the environment.

  • Containerize and Label Waste: Place the this compound waste into a suitable, closed, and clearly labeled container. The label should accurately identify the contents.

  • Store Waste Appropriately: Store the waste container in a designated and secure area, away from incompatible materials, until it can be collected by the disposal service.

For small quantities in a household setting (e.g., from a finished cosmetic product), the recommendation is to dilute the product with water, absorb the liquid, and scrub the area with detergent.[1] However, in a laboratory setting, this method is not appropriate for pure or concentrated forms of the chemical.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available in the provided search results, the following table summarizes its key chemical and physical properties.

PropertyValue
Molecular FormulaC27H43NO4
Molecular Weight445.6 g/mol
AppearanceColorless to light yellow crystalline solid
Melting PointApproximately 110 °C
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol (B145695) and benzene

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound were not available in the search results.

Visualizing the Disposal Workflow

The following diagrams illustrate the recommended logical workflow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Disposal Path Assess Waste Assess Quantity and Form of this compound Waste Consult Regulations Consult Local, State, and Federal Regulations Assess Waste->Consult Regulations Contact Disposal Service Contact Licensed Waste Disposal Service Consult Regulations->Contact Disposal Service Containerize Properly Containerize and Label Waste Contact Disposal Service->Containerize Store Store in Designated Area Containerize->Store Dispose Final Disposal by Licensed Service Store->Dispose

Caption: Logical workflow for the disposal of this compound.

Start Start: This compound Waste Is it a large quantity? Is it a large quantity? Start->Is it a large quantity? Dam and Pump Dam and Pump into Waste Container Is it a large quantity?->Dam and Pump Yes Consult Professional Disposal Consult Professional Waste Disposal Service Is it a large quantity?->Consult Professional Disposal No Absorb Remainder Absorb Remainder Dam and Pump->Absorb Remainder Absorb Remainder->Consult Professional Disposal Follow Regulations Follow Local, State, & Federal Regulations Consult Professional Disposal->Follow Regulations End End: Proper Disposal Follow Regulations->End

Caption: Decision-making process for this compound disposal.

References

Comprehensive Safety and Handling Guide for Oleoyl Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Assessment

Oleoyl tyrosine is a lipid agent and emulsifier, appearing as a solid powder.[1] While it is considered safe for use in cosmetic applications when formulated to be non-irritating, handling the pure, powdered form in a laboratory requires caution.[2][3]

Safety data for the related compound, L-Tyrosine, indicates a potential for mild to moderate irritation. Some sources suggest it may cause skin, eye, and respiratory irritation, particularly when handled as a dust-generating powder.[4][5][6] Therefore, it is prudent to handle this compound as a potentially irritating substance.

Key Potential Hazards:

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[5]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[5]

  • Eye Contact: May cause serious eye irritation.[5]

  • Ingestion: May be harmful if swallowed.[6]

Personal Protective Equipment (PPE)

The following PPE is recommended to minimize exposure when handling this compound.

Protection Type Recommended Equipment Standard/Specification Rationale & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields.OSHA 29 CFR 1910.133 or European Standard EN166To prevent eye contact with the powder, which can cause irritation.[7]
Skin Protection Nitrile rubber gloves and a fully buttoned lab coat.Follow manufacturer's specifications.To prevent skin contact. Change gloves immediately if they become contaminated and wash hands thoroughly after handling.[8]
Respiratory Protection NIOSH-approved respirator for dusts.OSHA 29 CFR 1910.134Recommended when handling quantities that may generate airborne dust or when working in an area with inadequate ventilation.[9]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Preparation: Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder.[7][10] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Weighing and Transferring: Handle the solid powder carefully to minimize dust generation.[7] Use appropriate tools, such as a spatula, for transferring the substance.

  • Preparing Solutions: When dissolving, slowly add the solid this compound to the solvent (e.g., DMSO) to avoid splashing and aerosol formation.[1]

  • Post-Handling: Decontaminate the work surface with an appropriate cleaning agent after use. Always wash hands thoroughly with soap and water after handling the compound.[10]

Storage Conditions: Proper storage is essential to maintain the stability and purity of this compound.[1]

Parameter Recommendation
Short-Term Storage 0 - 4 °C (days to weeks)
Long-Term Storage -20 °C (months to years)
Container Store in the original, tightly sealed container.
Environment Keep in a dry, dark, and well-ventilated place.
Incompatibilities Keep away from strong oxidizing agents.[11]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Containment and Cleanup:

    • Carefully sweep up the spilled solid material, avoiding the creation of dust.[11]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[7]

    • Clean the spill area thoroughly with a damp cloth or paper towels, and place the cleaning materials into the waste container.

  • Decontamination: Decontaminate the area and any equipment used for cleanup.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[4][9]

  • Unused Product: Dispose of the unused product in its original container. Do not mix with other waste.[9]

  • Contaminated Materials: Any materials contaminated with this compound, including empty containers, gloves, and cleaning materials, should be handled as hazardous waste and disposed of accordingly.[9]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service for the disposal of this material.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Verify Compound Store Store in Controlled Environment Receive->Store Prep_Area Prepare Work Area (Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh & Transfer Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste Dispose of Waste (Hazardous) Doff_PPE->Waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.